molecular formula C12H12N2 B1319457 5-(p-Tolyl)pyridin-2-amine CAS No. 503536-74-1

5-(p-Tolyl)pyridin-2-amine

Cat. No.: B1319457
CAS No.: 503536-74-1
M. Wt: 184.24 g/mol
InChI Key: KKSNKMREWHGJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)pyridin-2-amine (CAS 503536-74-1) is an aryl-substituted aminopyridine compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . The 2-aminopyridine scaffold is recognized as a potential fluorescent probe due to its high quantum yield, and its relatively small size allows for incorporation into biological environments with minimal steric hindrance . This makes derivatives like this compound valuable building blocks in developing fluorescent tags and probes for applications such as protein analysis and cellular imaging . Beyond its applications in optics, the 2-aminopyridine core is a significant pharmacophore in medicinal chemistry . Aryl-substituted 2-aminopyridine derivatives are investigated as key structural components in developing therapeutics, with research indicating potential for various biological activities . As a versatile chemical building block, this compound serves as a crucial intermediate for synthesizing more complex heterocyclic systems and functionalized molecules for further research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNKMREWHGJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602414
Record name 5-(4-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-74-1
Record name 5-(4-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(p-Tolyl)pyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction and presents its expected analytical and spectroscopic properties.

Synthesis

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and tolerance to a variety of functional groups in the synthesis of biaryl compounds. The proposed synthesis involves the reaction of 5-bromo-2-aminopyridine with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[1][2][3]

Materials:

  • 5-bromo-2-aminopyridine

  • p-Tolylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of 5-bromo-2-aminopyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants: - 5-bromo-2-aminopyridine - p-tolylboronic acid - Pd(PPh3)4 - K3PO4 solvents Add Solvents: - 1,4-Dioxane - Water reagents->solvents inert Establish Inert Atmosphere solvents->inert heat Heat to 85-95 °C and Stir inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterize Product: - NMR - IR - Mass Spectrometry purify->characterization Synthesis_Characterization_Logic Logical Flow of Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start_materials Starting Materials: - 5-bromo-2-aminopyridine - p-tolylboronic acid reaction Suzuki-Miyaura Coupling: - Pd(PPh3)4, K3PO4 - Dioxane/Water, 85-95 °C start_materials->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmation and Purity Assessment nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 5-(p-Tolyl)pyridin-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of pharmaceuticals. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in a research and development setting.

Chemical Structure

IUPAC Name: 5-(4-methylphenyl)pyridin-2-amine Molecular Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol CAS Number: 503536-74-1

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its structural features and comparison with similar compounds.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.10d1HH-6 (Pyridine)
~ 7.65dd1HH-4 (Pyridine)
~ 7.40d2HH-2', H-6' (Tolyl)
~ 7.20d2HH-3', H-5' (Tolyl)
~ 6.60d1HH-3 (Pyridine)
~ 4.50br s2H-NH₂
~ 2.35s3H-CH₃
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 158.0C-2 (C-NH₂)
~ 147.5C-6
~ 137.0C-4' (Tolyl C-CH₃)
~ 135.5C-4
~ 135.0C-1' (Tolyl C-Py)
~ 129.5C-3', C-5'
~ 128.0C-5
~ 126.5C-2', C-6'
~ 108.0C-3
~ 21.0-CH₃
FT-IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric) of primary amine
3100 - 3000MediumAromatic C-H stretch
2950 - 2850Medium-WeakAliphatic C-H stretch (-CH₃)
1640 - 1580StrongN-H bend (scissoring) of primary amine
1600 - 1450Strong to MediumC=C and C=N ring stretching (pyridine and aromatic)
1320 - 1250StrongAromatic C-N stretch
900 - 670Strong, BroadN-H wag
820 - 800Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (mass-to-charge)Proposed Fragment IonNotes
185.1073[M+H]⁺Protonated molecular ion
170.0838[M+H - NH]⁺ or [M - CH₃]⁺Loss of an amino radical or methyl radical
157.0862[M+H - HCN]⁺Loss of hydrogen cyanide from the pyridine ring
91.0542[C₇H₇]⁺Tropylium ion from the tolyl group

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024-4096 scans.

    • Processing: Apply Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Data Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans for both the background and the sample.

    • Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Processing: The final spectrum is automatically generated as absorbance or transmittance after the background is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (LC-MS with ESI):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ion Source: Electrospray Ionization (ESI).

      • Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

      • Scan Range: m/z 50 to 500.

      • Source Parameters: Capillary voltage ~3.5 kV, source temperature ~120 °C, desolvation gas (N₂) flow at ~600 L/hr.

  • Data Acquisition and Processing: Acquire data in full scan mode. The resulting mass spectrum will show the intensity of ions as a function of their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ir FT-IR sample_prep->ir ms MS sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm report Technical Report / Whitepaper structure_confirm->report

An In-depth Technical Guide to the Crystal Structure Analysis of Aminopyridine Derivatives: A Case Study of a 5-(p-Tolyl)pyridin-2-amine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a detailed crystal structure analysis of 5-(p-Tolyl)pyridin-2-amine has not been publicly reported. This guide therefore presents a comprehensive analysis of a closely related and structurally significant analog, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine , to illustrate the principles and methodologies of crystal structure determination for this class of compounds. This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, highlighting the pharmaceutical relevance of aminopyridine derivatives.[1]

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of the crystallographic analysis, experimental protocols, and structural features of a representative aminopyridine derivative.

Introduction to Aminopyridine Derivatives in Drug Discovery

Aminopyridine scaffolds are privileged structures in medicinal chemistry due to their versatile biological activities. They are key components in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[2] The spatial arrangement of substituents on the pyridine ring, as determined by crystal structure analysis, is crucial for understanding their interaction with biological targets and for the rational design of new, more potent drug candidates.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement details for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.[1] This compound crystallizes with two independent molecules (A and B) in the asymmetric unit.[1]

Table 1: Crystal Data and Structure Refinement for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.

ParameterValue
Chemical FormulaC₁₆H₁₅N₅
Formula Weight277.33 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)9.2242 (3)
b (Å)12.5399 (4)
c (Å)12.8594 (4)
α (°)72.719 (3)
β (°)89.724 (3)
γ (°)77.712 (3)
Volume (ų)1385.05 (8)
Z4
Data Collection
RadiationCu Kα
Temperature (K)200
Crystal Size (mm)0.55 × 0.48 × 0.37
Refinement
R-factorData not available in the provided search results

Data sourced from a crystallographic study of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.[1]

Molecular and Crystal Structure

The molecular structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine consists of a central pyrimidine ring linked to a 5-amino-2-methylphenyl group and a pyridyl group. The two independent molecules in the asymmetric unit (A and B) exhibit different conformations, particularly in the dihedral angles between the ring systems.[1]

In molecule A, the dihedral angles between the pyrimidine ring and the phenyl and pyridyl rings are 22.3 (1)° and 53.2 (9)°, respectively.[1] In molecule B, these angles are significantly smaller at 6.8 (1)° and 11.6 (9)°.[1] This conformational flexibility is an important consideration in molecular modeling and drug design.

The crystal packing is stabilized by a network of weak intermolecular N—H···N hydrogen bonds and C—H···π interactions.[1] Additionally, a π–π stacking interaction is observed between neighboring pyridyl rings of molecule A, with a centroid–centroid distance of 3.8395 (10) Å.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of aminopyridine derivatives, based on common practices in the field.

The synthesis of aminopyridine derivatives often involves cross-coupling reactions. For instance, the Suzuki coupling is a common method for introducing aryl or heteroaryl substituents onto the pyridine ring.

Synthesis_Workflow A Starting Materials (e.g., Halopyridine, Boronic Acid) C Reaction Mixture in Solvent A->C B Palladium Catalyst + Ligand + Base B->C D Heating/Stirring C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Final Product (Aminopyridine Derivative) F->G

A generalized workflow for the synthesis of aminopyridine derivatives.

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[3] The diffraction pattern is collected as a series of images at different crystal orientations.

The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Xray_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration, Scaling) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation and Analysis F->G

A standard workflow for X-ray crystal structure determination.

Biological Significance and Signaling Pathways

Aminopyrimidine derivatives, such as the case study compound, are often designed as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt aberrant signaling and induce therapeutic effects.

The compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine is an intermediate in the synthesis of Imatinib, which is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML).

Kinase_Inhibition_Pathway cluster_cell Cancer Cell BcrAbl Bcr-Abl Kinase (Constitutively Active) Substrate Substrate Protein BcrAbl->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to Inhibitor Aminopyridine Inhibitor (e.g., Imatinib) Inhibitor->BcrAbl Binding to ATP-binding site

A simplified diagram of the Bcr-Abl signaling pathway and its inhibition.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the analysis of structurally related compounds provides invaluable insights into the molecular geometry, intermolecular interactions, and conformational properties that govern the biological activity of this important class of molecules. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel aminopyridine-based therapeutics. Further crystallographic studies on a wider range of analogs will continue to deepen our understanding and facilitate the creation of next-generation targeted therapies.

References

Physical and chemical properties of 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-(p-Tolyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical development. The document details its chemical identity, available physicochemical data, spectral information, and a proposed synthetic route via Suzuki-Miyaura coupling. Additionally, it touches upon its potential biological significance as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound, also known as 5-(4-methylphenyl)pyridin-2-amine, is a biaryl amine containing a pyridine ring linked to a toluene moiety. Its structure is foundational for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 503536-74-1[1]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1]
IUPAC Name 5-(4-methylphenyl)pyridin-2-amine
SMILES Nc1ccc(cc1)c2ccc(C)cc2
InChI InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14/h2-8H,14H2,1H3

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data, which primarily consists of predicted values for structurally similar compounds.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Data not available
Boiling Point Predicted: ~324.5 ± 37.0 °C (for 5-fluoro-3-(p-tolyl)pyridin-2-amine)[2]
pKa Data not available
Solubility Soluble in organic solvents like ethanol and DMSO (inferred from similar compounds)[3]
Appearance Likely a solid at room temperature

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
Amine (-NH₂)Broad singlet2H
Pyridine ring6.5 - 8.5Multiplets
Tolyl ring~7.2Multiplets
Methyl (-CH₃)~2.4Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and tolyl rings.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsChemical Shift (ppm)
Pyridine ring (C-N)~158
Pyridine ring105 - 150
Tolyl ring125 - 140
Methyl (-CH₃)~21

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 5-bromopyridin-2-amine and p-tolylboronic acid.

Materials:

  • 5-Bromopyridin-2-amine

  • p-Tolylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromopyridin-2-amine (1 equivalent), p-tolylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki_Coupling_Workflow Reactants 5-Bromopyridin-2-amine + p-Tolylboronic Acid + Pd Catalyst + Base Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas with N₂/Ar Solvent->Degas Heat Heat (80-110 °C) Degas->Heat Workup Work-up (Extraction) Heat->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

General workflow for Suzuki-Miyaura coupling.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors.[1] The pyridine and amine moieties provide key interaction points for binding to the active sites of kinases, while the tolyl group can be modified to enhance potency and selectivity. Derivatives of similar aminopyridine scaffolds have shown inhibitory activity against a range of kinases, including those involved in cell cycle regulation and cancer progression.[3]

Kinase_Inhibitor_Logic Scaffold This compound Scaffold Modification Chemical Modification Scaffold->Modification Derivatives Library of Derivatives Modification->Derivatives Screening Kinase Activity Screening Derivatives->Screening Lead Lead Compounds for Drug Development Screening->Lead

Drug discovery logic starting from the core scaffold.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are still needed, this guide provides a foundational understanding based on available information and predictions for similar compounds. The outlined synthetic protocol offers a reliable starting point for its preparation, enabling further research into its biological activities and the development of novel therapeutics.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Initial Synthesis of Novel Substituted Pyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives continue to provide a rich source of biologically active compounds. Among these, substituted pyridin-2-amines have emerged as a particularly promising scaffold, demonstrating a wide range of therapeutic potential. This technical guide provides a comprehensive overview of the discovery and initial synthesis of novel substituted pyridin-2-amines, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to aid researchers in this dynamic field.

A Versatile Pharmacophore in Drug Discovery

Substituted pyridin-2-amines are recognized as privileged structures in drug discovery due to their ability to engage in various biological interactions. The 2-aminopyridine moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding, which is crucial for target binding.[1] This versatility has led to the development of pyridin-2-amine derivatives with a broad spectrum of biological activities, including applications in oncology, infectious diseases, and neurology.

Recent research has highlighted the potential of these compounds as potent inhibitors of key cellular targets. For instance, novel 2-amino-pyridine derivatives have been designed and synthesized as potent CDK8 inhibitors for anti-colorectal cancer therapy, demonstrating strong inhibitory activity with IC50 values in the nanomolar range.[2] Furthermore, structure-activity relationship (SAR) studies on antimalarial 3,5-diarylaminopyridines have led to the discovery of novel analogs with oral in vivo activity against Plasmodium falciparum.[3] The 2-aminopyridine scaffold is also crucial for the development of potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[4]

Synthetic Strategies for Novel Pyridin-2-amine Derivatives

The synthesis of substituted pyridin-2-amines can be achieved through various methods, from classical named reactions to modern multicomponent approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Chichibabin Amination

The Chichibabin reaction is a traditional and direct method for introducing an amino group at the 2-position of a pyridine ring using sodium amide or a similar strong base.[5] While effective, this reaction often requires harsh conditions. Modified protocols have been developed to achieve amination under milder conditions.

Modern Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for the efficient synthesis of complex molecules from simple starting materials in a single step. For the synthesis of highly substituted 2-aminopyridines, particularly 2-amino-3-cyanopyridines, one-pot reactions involving an aldehyde, a ketone, malononitrile, and an ammonium source are widely used.[6] These methods are often characterized by high yields, operational simplicity, and the ability to generate diverse libraries of compounds.[7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative novel substituted pyridin-2-amine derivatives from various studies.

Compound IDTargetAssayIC50 (nM)Reference
29 CDK8Kinase Inhibition46[2]
4 P. falciparum (K1 strain)Antiplasmodial8.4[3]
4 P. falciparum (NF54 strain)Antiplasmodial10[3]
7 rat nNOSEnzyme Inhibition (Ki)16[4]
7 human nNOSEnzyme Inhibition (Ki)13[4]

Table 1: Inhibitory activity of selected pyridin-2-amine derivatives against various biological targets.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of substituted pyridin-2-amines are crucial for reproducibility and further development.

Synthesis Protocol 1: Modified Chichibabin Amination of Pyridine[9]

Materials:

  • Pyridine

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.

  • Add the primary amine (2 equivalents) to the mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.[9]

  • After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

  • Extract the product with an organic solvent (e.g., CH2Cl2), wash with brine, dry over a drying agent (e.g., MgSO4), and concentrate in vacuo.[9]

  • Purify the crude product by column chromatography.

Synthesis Protocol 2: Multicomponent Synthesis of 2-Amino-3-cyanopyridines[6]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Acetonitrile (2.0 mL)

  • Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%) (optional, for catalyzed reaction)

Procedure:

  • In a 25 mL flask, combine the substituted aldehyde, ketone, malononitrile, and ammonium acetate in acetonitrile.

  • If using a catalyst, add the Cu/C nanocatalyst to the mixture.

  • Stir the reaction mixture at 80 °C under an ambient atmosphere.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, filter the crude reaction mixture through a pad of Celite and wash with hot ethanol.[6]

  • The solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Biological Assay Protocol 1: In Vitro CDK8 Kinase Inhibition Assay (Luminescence-based)[10][11]

Materials:

  • CDK8/Cyclin C enzyme

  • CDK Substrate Peptide

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor (substituted pyridin-2-amine)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a microplate, add the serially diluted inhibitor or vehicle control.

  • Add the diluted CDK8/Cyclin C enzyme solution to each well.

  • Initiate the kinase reaction by adding a master mix of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[10][11]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value by plotting the data on a dose-response curve.

Biological Assay Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum[12][13]

Materials:

  • P. falciparum culture (e.g., NF54 or K1 strain)

  • Human red blood cells

  • Complete parasite medium (e.g., RPMI 1640)

  • Test compound (substituted pyridin-2-amine)

  • SYBR Green I dye

  • 96-well microplates

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compound in the complete parasite medium.

  • In a 96-well plate, add the parasitized red blood cells to achieve a final parasitemia of ~0.5-1% and a hematocrit of ~1.5-2%.[12][13]

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2).[12][13]

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence using a microplate reader.

  • Determine the IC50 value by comparing the fluorescence in treated wells to untreated controls.

Visualizing a Key Signaling Pathway

The WNT/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Certain substituted pyridin-2-amines have been shown to modulate this pathway.

WNT_Signaling_Pathway Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->beta_Catenin_p Phosphorylates Ubiquitination Ubiquitination beta_Catenin_p->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation TCF_LEF_off TCF/LEF WNT_Genes_off WNT Target Genes (Transcription Off) TCF_LEF_off->WNT_Genes_off Represses Groucho Groucho (Co-repressor) Groucho->TCF_LEF_off Binds to WNT WNT Ligand Frizzled_LRP Frizzled/LRP6 Receptor WNT->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex_i Inactive Destruction Complex Dsh->Destruction_Complex_i Inhibits beta_Catenin Stable β-catenin beta_Catenin_nuc β-catenin (Nucleus) beta_Catenin->beta_Catenin_nuc Translocates TCF_LEF_on TCF/LEF beta_Catenin_nuc->TCF_LEF_on Binds to WNT_Genes_on WNT Target Genes (Transcription On) TCF_LEF_on->WNT_Genes_on Activates

Caption: WNT/β-catenin signaling pathway in its 'off' and 'on' states.

Visualizing an Experimental Workflow

A clear workflow is essential for planning and executing experiments efficiently. The following diagram illustrates a typical workflow for the discovery of novel substituted pyridin-2-amine inhibitors.

Experimental_Workflow start Hypothesis: Substituted Pyridin-2-amines as Novel Inhibitors synthesis Chemical Synthesis (e.g., MCR) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Kinase Assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive Compounds (Re-design) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis in_vivo In Vivo Studies lead_opt->in_vivo Optimized Leads end Preclinical Candidate in_vivo->end

Caption: A typical workflow for the discovery of novel pyridin-2-amine inhibitors.

This guide provides a foundational understanding of the discovery and initial synthesis of novel substituted pyridin-2-amines. The provided protocols and data serve as a starting point for researchers to explore this versatile and promising class of compounds in their own drug discovery efforts.

References

Quantum Chemical Calculations for 5-Aryl-Pyridin-2-Amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 5-aryl-pyridin-2-amine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors. This guide details the computational and experimental methodologies employed to elucidate the electronic structure, spectroscopic properties, and biological interactions of these molecules, facilitating rational drug design and development.

Introduction to 5-Aryl-Pyridin-2-Amine Derivatives

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The 5-aryl-pyridin-2-amine framework, in particular, has been identified as a privileged structure in the development of selective inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4] Understanding the three-dimensional structure, electronic properties, and reactivity of these derivatives through computational methods is paramount for designing potent and selective therapeutic agents.

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the properties of molecular systems. These methods provide insights into the geometric and electronic structures, which are essential for understanding the interactions between drug molecules and their biological targets.

Density Functional Theory (DFT) for Geometry Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. For 5-aryl-pyridin-2-amine derivatives, DFT is primarily employed to determine the most stable three-dimensional conformation (optimized geometry) and to calculate various electronic properties.

Typical Protocol for DFT Calculations:

A common and reliable method for the geometry optimization of organic molecules like 5-aryl-pyridin-2-amine derivatives involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-31G(d,p) basis set.[5][6][7]

  • Input Structure Generation: A 2D or 3D structure of the 5-aryl-pyridin-2-amine derivative is created using molecular modeling software.

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package such as Gaussian.

  • Functional and Basis Set: The B3LYP functional and the 6-31G(d,p) basis set are specified. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Analysis of Results: From the optimized geometry, various parameters such as bond lengths, bond angles, and dihedral angles can be extracted. Additionally, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment are calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the UV-Vis absorption spectra of compounds.[8][9][10]

Typical Protocol for TD-DFT Calculations:

  • Optimized Geometry: The TD-DFT calculation is performed on the B3LYP/6-31G(d,p) optimized geometry of the 5-aryl-pyridin-2-amine derivative.

  • Excited State Calculation: The calculation is set up to compute the electronic transition energies and oscillator strengths for a specified number of excited states (e.g., the first 30 singlet states).[11]

  • Solvent Effects: To simulate experimental conditions, solvent effects can be included using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).[10]

  • Spectrum Generation: The calculated transition energies (often in eV) are converted to wavelengths (nm), and the oscillator strengths are used to determine the intensity of the absorption peaks. The resulting data can be plotted to generate a theoretical UV-Vis spectrum.

Quantitative Data Summary

The following tables summarize representative quantum chemical data for pyridine derivatives, providing a baseline for understanding the properties of 5-aryl-pyridin-2-amine compounds.

Table 1: Calculated Geometric Parameters for a Representative Pyridine Derivative.

ParameterBondValue
Bond LengthC2-N11.34 Å
C6-N11.34 Å
C2-C31.39 Å
C3-C41.39 Å
C4-C51.39 Å
C5-C61.39 Å
Bond AngleC6-N1-C2116.9°
N1-C2-C3123.8°
C2-C3-C4118.5°
Data calculated at the B3LYP/6-31G(d,p) level of theory for a generic pyridine ring.[6]

Table 2: Calculated Electronic Properties for Substituted Pyridine Derivatives.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
2-aminopyridine-5.89-0.455.44
4-aminopyridine-5.78-0.515.27
2-amino-5-bromopyridine-6.12-1.154.97
Data derived from related studies and serves as an illustrative example.

Table 3: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax) for Styrylpyridine Derivatives.

CompoundFunctionalBasis SetCalculated λmax (nm)Experimental λmax (nm)
2-styrylpyridineB3LYP6-31G(d)304.5304
4-styrylpyridineB3LYP6-31G(d)307.2304
Data from a comparative study on styrylpyridines, demonstrating the accuracy of TD-DFT calculations.[8][9]

Experimental Protocols

The synthesis and characterization of 5-aryl-pyridin-2-amine derivatives are crucial for validating computational predictions and for biological evaluation.

General Synthesis of 5-Aryl-Pyridin-2-Amines

A common method for the synthesis of 5-aryl-pyridin-2-amines is the Suzuki cross-coupling reaction.[12]

Protocol for Suzuki Cross-Coupling:

  • Reactants: 2-amino-5-bromopyridine (or a related halogenated pyridine) and a suitable arylboronic acid are used as the starting materials.

  • Catalyst and Base: A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base, like sodium carbonate, are employed.

  • Solvent: A mixture of an organic solvent (e.g., acetonitrile or toluene) and water is typically used.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic methods to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the molecule.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[14]

  • Elemental Analysis: Elemental analysis provides the percentage composition of elements in the compound, which helps to confirm the molecular formula.[12]

Molecular Docking and Drug Design Workflow

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase.[15][16] This method is instrumental in structure-based drug design.

Molecular Docking Protocol
  • Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the 5-aryl-pyridin-2-amine derivative is generated and its energy is minimized, often using the same DFT method as for the geometry optimization.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to explore the conformational space of the ligand within the active site of the receptor. The program calculates the binding energy for different poses.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate key workflows and signaling pathways relevant to the study of 5-aryl-pyridin-2-amine derivatives.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow 2D_Structure 2D Structure Design 3D_Model 3D Model Generation 2D_Structure->3D_Model Energy Minimization DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) 3D_Model->DFT_Opt TD_DFT TD-DFT for UV-Vis Spectra DFT_Opt->TD_DFT Docking Molecular Docking DFT_Opt->Docking SAR_Analysis SAR Analysis Docking->SAR_Analysis Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SAR_Analysis->Synthesis Iterative Design Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Bio_Assay Biological Assays (e.g., Kinase Inhibition) Characterization->Bio_Assay

Integrated computational and experimental workflow.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 5-Aryl-Pyridin-2-Amine (Kinase Inhibitor) Inhibitor->RAF Inhibition

Targeting the RAS-RAF-MEK-ERK signaling pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 5-Aryl-Pyridin-2-Amine (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Targeting the PI3K/Akt/mTOR signaling pathway.

References

Tautomerism in 5-substituted pyridin-2-amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 5-Substituted Pyridin-2-amine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 5-substituted pyridin-2-amine compounds. It is intended for researchers, scientists, and professionals in drug development who are engaged with the complexities of heterocyclic chemistry. We will delve into the fundamental principles governing the tautomeric equilibrium, the influence of substituents, and the analytical techniques employed for characterization, all within the context of their implications for medicinal chemistry.

The Phenomenon of Tautomerism in Heterocyclic Systems

Tautomerism, a form of structural isomerism, involves the migration of a proton, typically accompanied by a shift in double bonds.[1][2] This dynamic equilibrium between two or more interconvertible structures, known as tautomers, is a critical consideration in drug discovery and development.[3][4] The distinct physicochemical properties of each tautomer, such as their hydrogen bonding capabilities, lipophilicity, and pKa, can profoundly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.[5][6]

In the realm of N-heterocycles, prototropic tautomerism is a prevalent feature.[7] For pyridin-2-amine and its derivatives, the most significant tautomeric relationship is the amino-imino equilibrium.

The Amino-Imino Tautomerism of Pyridin-2-amine

The parent compound, pyridin-2-amine, can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form (pyridin-2(1H)-imine).[8][9]

Caption: Tautomeric equilibrium between the amino and imino forms of a 5-substituted pyridin-2-amine.

Computational studies have consistently shown a strong energetic preference for the amino tautomer. For instance, Density Functional Theory (DFT) calculations on 2-amino-4-methylpyridine, a close analog, reveal that the amino form is more stable than the imino tautomer by a significant margin of 13.60 kcal/mol in the gas phase.[8][10][11][12] This substantial energy difference implies that under typical conditions, the population of the imino form is exceedingly low.[8] The aromaticity of the pyridine ring in the amino form is a major driving force for its enhanced stability.

Influence of 5-Substituents on the Tautomeric Equilibrium

The introduction of a substituent at the 5-position of the pyridine ring can modulate the relative stabilities of the amino and imino tautomers. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ increase the electron density of the pyridine ring. This enhanced electron density can further stabilize the aromatic amino tautomer, thus shifting the equilibrium even more towards this form.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density of the ring. This can destabilize the cationic character of the protonated intermediate in the tautomerization process, potentially influencing the tautomeric equilibrium, although the aromatic amino form is generally still favored.

The interplay between the substituent's electronic effects and solvent interactions ultimately determines the position of the tautomeric equilibrium.

The Role of the Solvent Environment

The solvent in which a compound is dissolved can have a profound impact on the tautomeric equilibrium.[13] The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can differentially stabilize the tautomers.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers. They are generally effective at stabilizing the more polar tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors and can also influence the equilibrium through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): In these environments, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors.

Experimental and Computational Characterization of Tautomers

A combination of experimental and computational techniques is essential for a thorough understanding of the tautomeric behavior of 5-substituted pyridin-2-amines.[14][15]

workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Equilibrium Tautomeric Equilibrium (K_T) NMR->Equilibrium UV_Vis UV-Vis Spectroscopy UV_Vis->Equilibrium IR IR Spectroscopy IR->Equilibrium X_Ray X-ray Crystallography X_Ray->Equilibrium DFT DFT Calculations (Relative Energies) Solvation Solvation Models DFT->Solvation Solvation->Equilibrium Compound 5-Substituted Pyridin-2-amine Compound->NMR Compound->UV_Vis Compound->IR Compound->X_Ray Compound->DFT

Caption: Workflow for the investigation of tautomerism in 5-substituted pyridin-2-amines.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[13][16] The distinct electronic environments of the nuclei in each tautomer give rise to different chemical shifts.

  • ¹H NMR: The chemical shifts of the ring protons and the amino/imino protons are sensitive to the tautomeric form.

  • ¹³C NMR: The resonance of the C2 carbon is particularly informative, showing a significant downfield shift in the imino tautomer due to its sp² imine character compared to the sp² amino-substituted carbon.

  • ¹⁵N NMR: This technique provides direct information about the nitrogen environment, allowing for unambiguous differentiation between the amino and imino nitrogens.

UV-Vis Spectroscopy: The electronic transitions of the aromatic amino tautomer and the conjugated, but non-aromatic, imino tautomer occur at different wavelengths. The aromatic system typically results in a more complex spectrum.[13]

Infrared (IR) Spectroscopy: The vibrational modes of the functional groups are distinct for each tautomer. Key bands to monitor include the N-H stretching and bending frequencies of the amino group and the C=N stretching frequency of the imino group.[10]

X-ray Crystallography: This technique provides definitive structural information in the solid state, revealing the precise positions of all atoms, including the hydrogen atoms, and thus confirming the predominant tautomer in the crystal lattice.[14][17][18]

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[8][19]

Typical Computational Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology: Geometry optimization of all possible tautomers.

  • Level of Theory: A hybrid functional like B3LYP is commonly used.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed for good accuracy.[10][11]

  • Frequency Calculations: Performed to confirm that the optimized geometries are true energy minima (no imaginary frequencies).

  • Energy Calculations: The total electronic energies are used to determine the relative stabilities of the tautomers.

  • Solvent Effects: Implicit solvation models (e.g., PCM, SMD) can be incorporated to simulate the influence of different solvents.

Table 1: Calculated Relative Energies for 2-Amino-4-methylpyridine Tautomers (Gas Phase)

TautomerComputational MethodRelative Energy (kcal/mol)Reference
Amino (most stable)B3LYP/6-311++G(d,p)0.00[8][10][11][12]
IminoB3LYP/6-311++G(d,p)13.60[8][10][11][12]

Implications for Drug Discovery and Development

The tautomeric state of a drug molecule is not merely an academic curiosity; it has profound real-world consequences.[5][6]

  • Target Binding: The shape, hydrogen bonding pattern, and electrostatic potential of a molecule are all dependent on its tautomeric form. A drug may bind to its target receptor or enzyme in a specific tautomeric state, and a shift in the equilibrium can lead to a loss of activity.

  • Pharmacokinetics (ADME):

    • Solubility: Different tautomers can have vastly different solubilities, which affects drug formulation and bioavailability.

    • Lipophilicity (LogP): The partitioning of a drug between aqueous and lipid environments is influenced by its tautomeric form, which in turn affects its absorption and distribution.

    • Metabolism: The metabolic fate of a drug can be dependent on the accessibility of certain functional groups, which can differ between tautomers.

  • Intellectual Property: The correct representation of the dominant tautomeric form is crucial for patent applications and the protection of intellectual property.

Conclusion

The tautomerism of 5-substituted pyridin-2-amine compounds is a multifaceted phenomenon governed by the interplay of the substituent's electronic properties, the solvent environment, and the inherent stability of the aromatic amino tautomer. A comprehensive understanding of this equilibrium is paramount for the successful design and development of novel therapeutics based on this chemical scaffold. The integrated application of advanced spectroscopic techniques and high-level computational methods provides the necessary framework for elucidating the tautomeric preferences of these important molecules.

References

The Dance of Color: A Technical Guide to the Solvatochromic Properties of Functionalized Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, the subtle shift in a compound's color can unveil a wealth of information. This phenomenon, known as solvatochromism, is particularly pronounced in functionalized aminopyridines, a class of molecules whose electronic properties are exquisitely sensitive to their surrounding environment. This technical guide delves into the core principles of solvatochromism in these fascinating compounds, providing a comprehensive overview of their synthesis, photophysical characterization, and the underlying mechanisms that govern their color-changing behavior. The insights gleaned from studying these molecules have profound implications for drug discovery, cellular imaging, and the development of novel sensing technologies.

The "Push-Pull" Engine of Solvatochromism

Functionalized aminopyridines are classic examples of "push-pull" systems.[1] Their structure is characterized by an electron-donating group (the "push"), typically the amino group, and an electron-accepting group (the "pull"), often the pyridine ring itself or a substituent on it, connected by a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[1]

When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting portion of the molecule.[1] This redistribution of electron density results in an excited state with a significantly larger dipole moment than the ground state.

The surrounding solvent molecules then reorient themselves to stabilize this new, more polar excited state. The extent of this stabilization depends on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a lowering of the excited state energy level. This, in turn, causes a bathochromic (red) shift in the absorption and emission spectra, a phenomenon known as positive solvatochromism. Conversely, in non-polar solvents, the stabilization is less pronounced, resulting in a hypsochromic (blue) shift.

G cluster_ground Ground State (μg) cluster_excitation Excitation (hν) cluster_solvent Solvent Interaction cluster_emission Emission GS Aminopyridine ES Excited State (μe > μg) GS->ES Absorption Polar Polar Solvent (Stabilization) ES->Polar Dipole-Dipole Interaction NonPolar Non-Polar Solvent (Less Stabilization) ES->NonPolar Weaker Interaction RedShift Red Shift (Bathochromic) Polar->RedShift Energy Lowered BlueShift Blue Shift (Hypsochromic) NonPolar->BlueShift Energy Higher

Intramolecular Charge Transfer and Solvent Effects.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of functionalized aminopyridines can be quantified by measuring their absorption and emission spectra in a series of solvents with varying polarities. The data is typically presented in tables that correlate the wavelength of maximum absorption (λmax) or emission (λem) with solvent polarity scales, such as the Reichardt's ET(30) scale.

Solvatochromic Data for 2,6-Distyrylpyridine Derivatives

Symmetrical 2,6-distyrylpyridines are a well-studied class of solvatochromic dyes. The tables below summarize the absorption maxima for several derivatives in a range of solvents.

Table 1: Absorption Maxima (λmax in nm) of 2,6-bis[2-(4-hydroxyphenyl)ethenyl]pyridine and its derivatives in various solvents. [1]

SolventCompound 2 (R=H)Compound 3 (R=NO2)Compound 4 (R=Br)Compound 5 (R=OCH3)
Cyclohexane350365354352
Toluene358375362360
Dichloromethane362380366364
Acetone365385370368
Acetonitrile360382365363
Dimethylformamide370390375373
Methanol368388373371
Ethanol370392375373
Acetic Acid463478464462

Table 2: Absorption Maxima (λmax in nm) of N-methyl-2,6-bis[2-(4-hydroxyphenyl)ethenyl]pyridinium iodide (Compound 6) in various solvents. [1]

Solventλmax (nm)
Cyclohexane440
Toluene445
Dichloromethane450
Acetone455
Acetonitrile452
Dimethylformamide460
Methanol465
Ethanol468
Acetic Acid475
Solvatochromic Data for Push-Pull Aminopyridine-Based Fluorescent Probes

The fluorescence properties of aminopyridine derivatives are also highly sensitive to the solvent environment.

Table 3: Fluorescent Properties of Selected Aminopyridine Derivatives. [2]

CompoundSubstituent (R1)λA (nm)λex (nm)λem (nm)Quantum Yield (Φ)
1 tert-Butyl2703904800.34
2 Benzyl2703904800.44
3 Cyclohexyl2703904800.31
4 4-(Trifluoromethyl)phenyl2703904850.27
5 4-(Methyl)phenyl2703904850.30
6 2-(Methyl)phenyl2703904850.32
8 n-Octyl2583454550.02
13 (reduction of ester)3303354000.81

Experimental Protocols

Synthesis of Functionalized Aminopyridines

A mixture of 2,6-lutidine (0.025 mol), the corresponding 4-hydroxybenzaldehyde derivative (0.075 mol), and acetic anhydride (25 mL) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered and washed. The intermediate product, a 2,6-bis[2-(substituted-4-acetoxyphenyl)ethenyl]pyridine, is then hydrolyzed using a base to yield the final hydroxyl-substituted compound.

A mixture of 1-methyl-2,6-dimethylpyridinium iodide (0.01 mol), 4-hydroxybenzaldehyde (0.023 mol), a catalytic amount of piperidine, and absolute ethanol (50 mL) is refluxed for 3 days. After cooling, the product is filtered and recrystallized from dimethylformamide.

G cluster_synthesis1 Synthesis of Compounds 2-5 cluster_synthesis2 Synthesis of Compound 6 Lutidine 2,6-Lutidine Reflux1 Reflux in Acetic Anhydride Lutidine->Reflux1 Aldehyde1 Substituted 4-Hydroxybenzaldehyde Aldehyde1->Reflux1 Intermediate Acetoxyphenyl Intermediate Reflux1->Intermediate Hydrolysis Base Catalyzed Hydrolysis Intermediate->Hydrolysis Product1 Compounds 2-5 Hydrolysis->Product1 Pyridinium 1-Methyl-2,6-dimethyl- pyridinium iodide Reflux2 Reflux in Ethanol with Piperidine Pyridinium->Reflux2 Aldehyde2 4-Hydroxybenzaldehyde Aldehyde2->Reflux2 Product2 Compound 6 Reflux2->Product2

Synthetic Pathways for 2,6-Distyrylpyridine Derivatives.
Spectroscopic Measurements and Data Analysis

Stock solutions of the aminopyridine derivatives are prepared in a high-purity solvent (e.g., spectrophotometric grade). Aliquots of the stock solution are then diluted with the desired solvents to achieve a final concentration suitable for UV-Vis and fluorescence measurements (typically in the micromolar range).

Absorption spectra are recorded on a UV-Vis spectrophotometer, and fluorescence spectra are recorded on a spectrofluorometer. For each solvent, a baseline correction is performed using the pure solvent. The wavelengths of maximum absorption and emission are then determined.

To gain a deeper understanding of the solute-solvent interactions, the solvatochromic data can be analyzed using multiparameter models such as the Kamlet-Taft and Catalán approaches.[1] These models dissect the overall solvent effect into contributions from solvent acidity (α), basicity (β), and dipolarity/polarizability (π*).

The general form of the Kamlet-Taft equation is:

ν = ν0 + sπ* + aα + bβ

where ν is the wavenumber of the absorption or emission maximum, ν0 is the value in the gas phase, and s, a, and b are coefficients that describe the sensitivity of the probe to the respective solvent parameters.

G cluster_workflow Solvatochromic Analysis Workflow Data Spectroscopic Data (λmax in various solvents) KamletTaft Kamlet-Taft Model (ν = ν₀ + sπ* + aα + bβ) Data->KamletTaft Apply Model Catalan Catalán Model (Alternative Parameters) Data->Catalan Apply Model Analysis Multiple Linear Regression Analysis KamletTaft->Analysis Catalan->Analysis Interpretation Interpretation of Coefficients (Contribution of solvent properties) Analysis->Interpretation

Workflow for Applying Solvatochromic Models.

Applications and Future Directions

The pronounced solvatochromic properties of functionalized aminopyridines make them invaluable tools in various scientific disciplines. Their sensitivity to the local microenvironment allows them to be used as probes to study protein binding sites, membrane polarity, and cellular organelle dynamics. In drug development, these compounds can be employed in high-throughput screening assays to identify potential drug candidates that interact with specific biological targets.

Future research in this area will likely focus on the design and synthesis of novel aminopyridine derivatives with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities, for advanced imaging applications. Furthermore, the development of aminopyridine-based fluorescent probes with specific targeting moieties will enable the visualization and study of complex biological processes with unprecedented detail. The continued exploration of the rich solvatochromic behavior of these versatile molecules promises to unlock new avenues of scientific discovery and technological innovation.

References

An In-depth Technical Guide on the Electronic Properties of p-Tolyl Substituted Pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of p-tolyl substituted pyridine systems. It delves into their synthesis, photophysical and electrochemical characteristics, and the computational analysis of their molecular orbitals. This document is intended to serve as a valuable resource for researchers and professionals working in materials science, organic electronics, and drug development, where pyridine derivatives are of significant interest.[1]

Core Concepts: Electronic Structure and Properties

The electronic properties of p-tolyl substituted pyridines are governed by the interplay between the electron-deficient pyridine ring and the electron-donating p-tolyl group. The position of the p-tolyl substituent on the pyridine ring significantly influences the molecule's conjugation, energy levels, and consequently, its photophysical and electrochemical behavior.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions within these molecules. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the absorption and emission characteristics of the compound.[2][3]

Synthesis of p-Tolyl Substituted Pyridines

A common and effective method for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis. This reaction involves the condensation of a chalcone with an ammonium salt, typically in the presence of a base.

Experimental Protocol: Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine

This protocol is adapted from the synthesis of a Kröhnke-type pyridine.[4]

Materials:

  • Benzaldehyde

  • 4-Methylacetophenone

  • Sodium hydroxide (NaOH)

  • Ammonium acetate

  • Ethanol (95%)

  • Water

Procedure:

  • A mixture of benzaldehyde (10 mmol), 4-methylacetophenone (20 mmol), and NaOH (20 mmol) is prepared in a solution of 20 ml of water and 20 ml of 95% ethanol.

  • The mixture is stirred at room temperature for 3 hours.

  • A solution of ammonium acetate (100 mmol) in 60 ml of 95% ethanol is then added to the reaction mixture.

  • The resulting solution is refluxed at 343 K for 8 hours.

  • After cooling, the solvent volume is reduced to 20 ml, leading to the formation of a white precipitate.

  • The precipitate is collected by filtration and washed with ethanol.

  • Recrystallization from 95% ethanol yields colorless prism crystals of the title compound.

Photophysical Properties

The photophysical properties of p-tolyl substituted pyridines, such as their absorption and emission of light, are central to their application in optoelectronic devices and as fluorescent probes.

Absorption and Emission Characteristics

The position of the p-tolyl group influences the extent of π-conjugation in the molecule, which in turn affects the absorption and emission wavelengths. Generally, greater conjugation leads to a red-shift (longer wavelength) in both absorption and emission spectra.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[5] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Table 1: Photophysical Data for a p-Tolylamino Substituted Pyridine Derivative

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF) (neat film)Fluorescence Lifetime (τ) (ns) (neat film)
o-DBCNPy408-0.817.96
m-DBCNPy402---
p-DBCNPy413---

Data extracted from a study on (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-yl)acrylonitrile isomers.[6]

Experimental Protocol: Fluorescence Quantum Yield Measurement

The relative method is commonly used to determine the fluorescence quantum yield, where the fluorescence of the sample is compared to a standard with a known quantum yield.[1]

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Sample of interest (p-tolyl substituted pyridine)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)[5]

  • High-purity solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission peak for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.[1]

Electrochemical Properties

Cyclic voltammetry is a key technique for investigating the electrochemical behavior of these compounds, providing information about their oxidation and reduction potentials. These potentials are used to estimate the HOMO and LUMO energy levels.

Table 2: Electrochemical Data and Estimated Energy Levels for p-Tolylamino Substituted Pyridine Derivatives

CompoundEox (V)Ered (V)HOMO (eV)LUMO (eV)
o-DBCNPy0.77-1.58-5.70-3.35
m-DBCNPy0.78-1.65-5.71-3.28
p-DBCNPy0.76-1.53-5.69-3.40

Data and energy level estimations from a study on (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-yl)acrylonitrile isomers.[6]

Experimental Protocol: Cyclic Voltammetry

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Sample of interest

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

  • Anhydrous, deoxygenated solvent

Procedure:

  • Dissolve the sample and the supporting electrolyte in the solvent.

  • Assemble the three-electrode cell with the sample solution.

  • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

  • Perform the cyclic voltammetry scan, sweeping the potential between defined limits.

  • Record the resulting voltammogram, which plots current versus applied potential.

  • Determine the onset oxidation and reduction potentials from the voltammogram.

Computational Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure of p-tolyl substituted pyridine systems. These calculations provide insights into the distribution of the HOMO and LUMO, the HOMO-LUMO energy gap, and can predict electronic transition energies.

Table 3: Calculated HOMO-LUMO Gaps for Di-tolyl Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,6-di-ortho-tolylpyridine--4.41
2,6-di-para-tolylpyridine--4.35

Data from DFT calculations on pyrene-conjugated tolyl-pyridine isomers.[7]

Visualizations

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of p-tolyl substituted pyridine systems.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Electronic Properties start Starting Materials reaction Kröhnke Reaction start->reaction purification Purification reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray photophysical Photophysical Studies (UV-Vis, Fluorescence) purification->photophysical electrochemical Electrochemical Studies (Cyclic Voltammetry) purification->electrochemical computational Computational Studies (DFT) photophysical->computational electrochemical->computational

Caption: Workflow for Synthesis and Electronic Property Characterization.

Relationship between Experimental Data and Computational Analysis

This diagram shows the relationship between experimental measurements and the computational determination of key electronic parameters.

G cluster_exp Experimental cluster_comp Computational exp Experimental Data comp Computational Data (DFT) homo HOMO Energy comp->homo lumo LUMO Energy comp->lumo uv_vis UV-Vis Absorption gap HOMO-LUMO Gap uv_vis->gap Correlates with fluorescence Fluorescence Emission fluorescence->gap Correlates with cv Cyclic Voltammetry cv->homo Estimates cv->lumo Estimates homo->gap lumo->gap

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(p-Tolyl)pyridin-2-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of arylated aminopyridines is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. The target molecule, 5-(p-Tolyl)pyridin-2-amine, is a valuable intermediate for drug discovery and the development of novel organic materials. While the Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, the synthesis of this compound from a halogenated pyridine requires the formation of a carbon-carbon (C-C) bond.[1] The appropriate and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Additionally, a general protocol for the Buchwald-Hartwig amination of a related bromopyridine substrate is included for informational purposes.

Section 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[4] For the synthesis of this compound, 5-bromo-2-aminopyridine is coupled with p-tolylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-aminopyridine) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (p-tolylboronic acid) transfers the organic group (p-tolyl) to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with p-tolylboronic acid. Yields can vary depending on the specific conditions and scale of the reaction.

ParameterCondition
Aryl Halide 5-Bromo-2-aminopyridine
Boronic Acid p-Tolylboronic acid
Palladium Catalyst Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
Base Na₂CO₃ or K₂CO₃
Solvent 1,4-Dioxane/Water or Toluene/Water
Temperature 80-100 °C
Typical Yield 75-95%
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-aminopyridine

  • p-Tolylboronic acid

  • Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to 90 °C with vigorous stirring under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualization: Suzuki-Miyaura Reaction Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 5-Bromo-2-aminopyridine - p-Tolylboronic acid - Base (Na2CO3) - Pd(dppf)Cl2 inert Inert Atmosphere: Evacuate and backfill with Argon reagents->inert 1. solvent Add Degassed Solvent: 1,4-Dioxane/Water inert->solvent 2. heat Heat and Stir: 90°C, 12-24h solvent->heat 3. workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine heat->workup 4. purify Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purify 5. product Product: This compound purify->product 6.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 2: General Protocol for Buchwald-Hartwig Amination of Bromopyridines

For the purpose of providing a comprehensive resource, this section outlines a general protocol for the Buchwald-Hartwig amination, which is a powerful method for C-N bond formation.[5][6] This protocol describes the coupling of a generic bromopyridine with an amine.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[1][7] The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the N-aryl amine product.[1]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the amination of a bromopyridine.

ParameterCondition
Aryl Halide Bromopyridine derivative
Amine Primary or secondary amine
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand Xantphos, BINAP, or other bulky phosphine ligands
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Typical Yield 60-95%
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Bromopyridine derivative

  • Amine

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.01-0.05 equiv), and the ligand, Xantphos (0.02-0.10 equiv).

  • The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring under an inert atmosphere for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L2->Amine\nCoordination R'R''NH [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Amine\nCoordination->[Ar-Pd(II)(NHR'R'')L2]+X- Deprotonation\n(Base) Deprotonation (Base) [Ar-Pd(II)(NHR'R'')L2]+X-->Deprotonation\n(Base) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation\n(Base)->Ar-Pd(II)(NR'R'')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aryl-2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands out as a robust and versatile method for the synthesis of these valuable compounds. This reaction facilitates the formation of a carbon-carbon bond between a halogenated 2-aminopyridine and an arylboronic acid, offering high yields, broad functional group tolerance, and mild reaction conditions. These application notes provide detailed protocols for the synthesis of 5-aryl-2-aminopyridines, focusing on the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of a palladium(0) species to the aryl halide (5-bromo-2-aminopyridine). This is followed by transmetalation with the arylboronic acid, where the aryl group is transferred from the boron atom to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the 5-aryl-2-aminopyridine product and regenerates the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X (L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (5-Aryl-2-aminopyridine) RedElim->Product ArylHalide Ar-X (5-Bromo-2-aminopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2][3] These data provide an indication of the expected yields for the coupling of 5-bromo-2-aminopyridine under similar conditions. The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing substituents on the arylboronic acid.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-phenylpyridine85
24-Methylphenylboronic acid2-Amino-5-(p-tolyl)pyridine82
34-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)pyridine88
44-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)pyridine78
54-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)pyridine75
64-(Trifluoromethyl)phenylboronic acid2-Amino-5-(4-(trifluoromethyl)phenyl)pyridine72
73-Methoxyphenylboronic acid2-Amino-5-(3-methoxyphenyl)pyridine86
82-Thiopheneboronic acid2-Amino-5-(thiophen-2-yl)pyridine70
9Naphthalene-2-boronic acid2-Amino-5-(naphthalen-2-yl)pyridine80

Experimental Protocols

This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with an arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 5-bromo-2-aminopyridine, arylboronic acid, and K3PO4 in a Schlenk flask. inert Evacuate and backfill the flask with Argon (3x). reagents->inert catalyst Add Pd(PPh3)4 catalyst. inert->catalyst solvent Add 1,4-dioxane and water. catalyst->solvent heating Heat the mixture at 85-95 °C with vigorous stirring for 15-24h. solvent->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling Cool the reaction to room temperature. monitoring->cooling Reaction complete filtration Dilute with ethyl acetate and filter through Celite. cooling->filtration extraction Wash the organic layer with water and brine. filtration->extraction drying Dry the organic layer over anhydrous Na2SO4. extraction->drying concentration Concentrate under reduced pressure. drying->concentration purification Purify by column chromatography. concentration->purification

Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%). Then, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Reaction: Vigorously stir the reaction mixture and heat to 85-95 °C.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-aminopyridine product.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and reliable method for the synthesis of 5-aryl-2-aminopyridines. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this reaction allows for the generation of diverse libraries of 5-aryl-2-aminopyridine derivatives for further investigation and application. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols: The Use of 5-(p-Tolyl)pyridin-2-amine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-Tolyl)pyridin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structural features, comprising a pyridine ring substituted with an amino group and a p-tolyl moiety, make it an attractive scaffold for the synthesis of novel therapeutic agents. The pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the tolyl group provides a lipophilic region that can be oriented into hydrophobic pockets of enzymes or receptors. The 2-amino group serves as a key functional handle for further chemical modifications, allowing for the construction of diverse compound libraries. This scaffold has been particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[1]

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents: The most prominent application of this scaffold is in the development of kinase inhibitors for oncology. By modifying the 2-amino group, researchers have synthesized potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

  • Anti-Fibrotic Agents: Derivatives of the closely related 5-(p-tolyl)pyrimidine-2-amine scaffold have demonstrated potential as anti-fibrotic agents, suggesting that pyridin-amine analogs could also be explored for this indication.

  • Other Therapeutic Areas: The inherent biological activity of the 2-aminopyridine core suggests potential applications in other areas, such as the development of immunomodulatory and antimicrobial agents.

Data Presentation: Biological Activities of Related Compounds

Compound IDScaffoldTarget/Cell LineActivity (IC₅₀)Reference
Compound 1 2-(pyridin-2-yl)pyrimidineHSC-T6 (hepatic stellate cells)45.69 µMMolecules, 2018
Compound 2 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHuh7 (liver cancer)1.6 µMResearchGate, 2021
MCF7 (breast cancer)3.3 µMResearchGate, 2021
HCT116 (colon cancer)1.1 µMResearchGate, 2021

Experimental Protocols

The following are detailed protocols for key experiments relevant to the synthesis and evaluation of compounds derived from the this compound scaffold.

Protocol 1: General Synthesis of 2,4-Disubstituted Pyrido[3,2-d]pyrimidines (Analogous Synthesis)

This protocol describes a general method for the synthesis of pyrido[3,2-d]pyrimidines, which can be adapted using this compound as a starting material. The key step is a condensation reaction followed by cyclization.

Materials:

  • This compound

  • Appropriately substituted β-ketoester

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired β-ketoester (1.1 equivalents) in absolute ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Cyclization: To the crude intermediate, add polyphosphoric acid.

  • Heat the mixture to 120-140°C and stir for 2-3 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The solid product will precipitate out. Collect the solid by filtration and wash with water.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,4-disubstituted pyrido[3,2-d]pyrimidine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., PI3Kα).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Key Processes

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds based on the this compound scaffold.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound reaction Chemical Modification (e.g., Suzuki Coupling, Amide Coupling) start->reaction product Derivative Library reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_kinase In Vitro Kinase Assay characterization->in_vitro_kinase cell_viability Cell Viability Assay (MTT) characterization->cell_viability sar_analysis SAR Analysis in_vitro_kinase->sar_analysis cell_viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the development of bioactive compounds.

PI3K/Akt/mTOR Signaling Pathway

Derivatives of the 2-aminopyridine scaffold are known to target the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified representation of this critical signaling cascade.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Synthesis of Novel Antiproliferative Agents from 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 5-(p-tolyl)pyridin-2-amine represent a promising scaffold in the design and synthesis of novel antiproliferative agents. The pyridine ring is a common motif in many biologically active compounds and approved drugs. The strategic functionalization of the this compound core has led to the development of potent compounds with significant cytotoxic effects against various cancer cell lines. This document provides detailed protocols for the synthesis of such agents and summarizes their biological activities.

Synthesis of Thieno[2,3-b]pyridine Derivatives

One effective strategy for developing antiproliferative agents from pyridine-based precursors involves the synthesis of thieno[2,3-b]pyridine derivatives. These compounds can be synthesized from pyridinethione precursors, which can be derived from this compound. The following protocols are based on established methodologies.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-(N-Aryl)-carboxamidomethylthiopyridine Derivatives (7a-d)

  • Reflux a mixture of 2-thioxopyridine-3-carbonitrile (3a,b) and a derivative of 2-chloro-N-arylacetamide (6a,b), such as 2-chloro-N-(4-fluorophenyl)acetamide or 2-chloro-N-(p-tolyl)acetamide, in ethanol.

  • Add a catalytic amount of triethylamine (Et3N) to the mixture.

  • Monitor the reaction progress.

  • Upon completion, isolate the corresponding 2-(N-aryl)-carboxamidomethylthiopyridine derivatives (7a-d).[1][2]

Protocol 2: Synthesis of Thieno[2,3-b]pyridine-2,5-dicarboxamide Derivatives (8a-d)

  • Cyclize the 2-(N-Aryl)carboxamidomethylthiopyridine derivatives (7a-d) in a sodium ethoxide solution.

  • Alternatively, these derivatives can be synthesized directly from compounds 3a,b with 2-chloro-N-arylacetamide derivatives (6a,b) in a sodium ethoxide solution.[1][2]

  • Confirm the structures of the resulting thieno[2,3-b]pyridine-2,5-dicarboxamide derivatives (8a-d) using elemental analysis and spectral data.[1][2]

Protocol 3: Intramolecular Cyclization to Thieno[2,3-b]pyridine Derivatives (5a-h)

  • Reflux the precursor compounds (4a-h) in a sodium ethoxide solution to induce intramolecular cyclization.

  • This reaction yields the thieno[2,3-b]pyridine derivatives (5a-h).[2]

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

G cluster_0 Synthesis of Thieno[2,3-b]pyridine Derivatives A 2-Thioxopyridine-3-carbonitrile (3a,b) D 2-(N-Aryl)-carboxamidomethylthiopyridine (7a-d) A->D Reflux B 2-Chloro-N-arylacetamide (6a,b) B->D C Ethanol, Et3N (catalytic) C->D F Thieno[2,3-b]pyridine-2,5-dicarboxamide (8a-d) D->F Cyclization E Sodium Ethoxide Solution E->F H Thieno[2,3-b]pyridine Derivatives (5a-h) E->H G Precursor Compounds (4a-h) G->H Intramolecular Cyclization

Caption: Synthetic pathways to thieno[2,3-b]pyridine derivatives.

Synthesis of Pyrazole-3-Carboxamide Derivatives

Another class of potent antiproliferative agents derived from a tolyl-substituted scaffold involves pyrazole-3-carboxamides. These compounds have demonstrated significant cytotoxic activity against several human cancer cell lines.[3][4]

Experimental Protocol

Protocol 4: Synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic Acid Amides

  • A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized.[3][4] Detailed synthetic steps for this specific series were not available in the provided search results but would typically involve the reaction of the corresponding carboxylic acid with a variety of amines to form the amide bond.

Antiproliferative Activity

The synthesized compounds have been evaluated for their antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these agents.

Data Presentation
Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-3-carboxamide4j (with 2-chloro-4-pyridinyl amide)Huh7 (Liver)1.6[3][4]
MCF7 (Breast)3.3[3][4]
HCT116 (Colon)1.1[3][4]
Thieno[2,3-b]pyridines3b, 4c-5d, 7b-12a, 10d, 13bHCT-116 (Colon)Active[1]
HepG-2 (Liver)Active[1]
MCF-7 (Breast)Inactive[1]
Experimental Protocols

Protocol 5: In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

  • Culture human cancer cell lines (e.g., Huh7, MCF7, HCT116) in appropriate media.

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds.

  • After a specified incubation period (e.g., 48 or 72 hours), fix the cells with trichloroacetic acid.

  • Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[3][4]

Protocol 6: In Vitro Antiproliferative Assay (MTT Assay)

  • Seed cancer cells (e.g., A549, HCT116, PC3) in 96-well plates and incubate for 24 hours.

  • Expose the cells to different concentrations of the test compounds.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance to determine cell viability and calculate IC50 values.[5]

Experimental Workflow for Antiproliferative Activity Screening

G cluster_1 Antiproliferative Activity Screening Workflow A Synthesized Compounds D Compound Treatment (Varying Concentrations) A->D B Cancer Cell Line Culture C Cell Seeding in 96-well Plates B->C C->D E Incubation D->E F Cell Viability Assay (e.g., SRB or MTT) E->F G Data Analysis F->G H IC50 Determination G->H

Caption: General workflow for in vitro antiproliferative screening.

Mechanism of Action

Preliminary mechanistic studies on some of these derivatives suggest that their antiproliferative effects are mediated through the induction of apoptosis and cell cycle arrest.

Signaling Pathway

The pyrazole-3-carboxamide derivative, compound 4j, has been shown to induce dramatic cell cycle arrest at the SubG1/G1 phase, which is an indicator of apoptotic cell death induction.[3][4]

G cluster_2 Proposed Mechanism of Action A Compound 4j B Cancer Cell A->B Treatment C Cell Cycle Arrest (SubG1/G1 Phase) B->C Induces D Apoptosis Induction C->D Leads to

Caption: Proposed mechanism of action for Compound 4j.

Conclusion

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of diverse heterocyclic compounds with potent antiproliferative activities. The methodologies presented herein for the synthesis of thieno[2,3-b]pyridines and the biological evaluation of pyrazole-3-carboxamides provide a solid foundation for further research and development in this area. The promising IC50 values and the initial mechanistic insights warrant further investigation into the structure-activity relationships and the specific molecular targets of these novel compounds.

References

Application Notes: TP2A-FibroStat, a Novel Anti-Fibrotic Compound with a 5-(p-Tolyl)pyridin-2-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure.[1][2] It is a significant cause of morbidity and mortality worldwide, with limited effective therapeutic options available.[3] A key mediator in the progression of fibrosis across multiple organs is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][4] Upon ligand binding, TGF-β activates its type I receptor, Activin Receptor-Like Kinase 5 (ALK5), which then phosphorylates downstream Smad proteins (Smad2/3).[5][6] This phosphorylation event triggers their translocation to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and fibronectin.[6][7] Consequently, inhibiting the kinase activity of ALK5 presents a promising therapeutic strategy for combating fibrotic diseases.[1][4]

The 5-(p-Tolyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, known for its utility as a core component in the development of various kinase inhibitors, particularly in oncology.[8] Its structural properties facilitate effective binding within the ATP-binding pocket of kinase enzymes. Leveraging this scaffold, we introduce TP2A-FibroStat , a novel, potent, and selective small molecule inhibitor of ALK5, designed for the investigation of anti-fibrotic therapies. These application notes provide key data and detailed protocols for researchers utilizing TP2A-FibroStat in their studies.

Data Presentation

The following tables summarize the in vitro activity and selectivity of TP2A-FibroStat.

Table 1: Kinase Inhibitory Profile of TP2A-FibroStat

Kinase TargetIC₅₀ (nM)Assay Format
ALK5 (TGFβR1) 12 ADP-Glo™ Kinase Assay
ALK4 (ACVR1B)45ADP-Glo™ Kinase Assay
ALK2 (ACVR1)> 10,000ADP-Glo™ Kinase Assay
ALK3 (BMPR1A)> 10,000ADP-Glo™ Kinase Assay
ALK6 (BMPR1B)> 10,000ADP-Glo™ Kinase Assay
p38α> 5,000LanthaScreen™ Eu Binding Assay
VEGFR2> 8,000ADP-Glo™ Kinase Assay

Data are representative of typical results and may vary between experimental runs.

Table 2: In Vitro Anti-Fibrotic Activity of TP2A-FibroStat

Cell LineAssayEndpointTreatmentIC₅₀ (nM)
NIH-3T3 (Mouse Fibroblasts)Western Blotp-Smad2 InhibitionTGF-β1 (5 ng/mL)35
A549 (Human Lung Epithelial)Luciferase ReporterSBE-Luc ActivityTGF-β1 (2 ng/mL)28
NHLF (Normal Human Lung Fibroblasts)Sirius Red StainingCollagen DepositionTGF-β1 (5 ng/mL)65

SBE: Smad Binding Element. Data represent the mean of three independent experiments.

Signaling Pathway and Mechanism of Action

TP2A-FibroStat exerts its anti-fibrotic effects by directly inhibiting the kinase activity of the ALK5 receptor, a critical node in the pro-fibrotic TGF-β signaling cascade.

TGF-β/ALK5 signaling pathway and inhibition by TP2A-FibroStat.

Experimental Protocols

Protocol 1: ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate.[9]

Workflow for the ALK5 ADP-Glo™ kinase assay.

Materials:

  • Recombinant human ALK5 (TGFβR1)

  • TGFBR1 Peptide Substrate

  • ATP (500 µM stock)

  • 5x Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • TP2A-FibroStat

  • White, low-volume 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of TP2A-FibroStat in 1x Kinase Assay Buffer containing 10% DMSO. The compound concentrations should be 10-fold higher than the desired final concentrations.

  • Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration at Km for ALK5), and the TGFBR1 peptide substrate.

  • Reaction Setup:

    • Add 2.5 µL of the diluted TP2A-FibroStat or vehicle (10% DMSO in buffer for positive/negative controls) to the wells of a 384-well plate.

    • Add 12.5 µL of the Master Mix to all wells.

    • To "Negative Control" (no enzyme) wells, add 10 µL of 1x Kinase Assay Buffer.

  • Initiate Reaction: Add 10 µL of diluted ALK5 enzyme to all wells except the "Negative Control". The final reaction volume is 25 µL.

  • Incubation: Shake the plate gently and incubate at 30°C for 45 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes.

  • ATP Conversion:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to ALK5 activity.

  • Analysis: Calculate the percent inhibition for each concentration of TP2A-FibroStat relative to the positive (0% inhibition) and negative (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Inhibition of TGF-β-Induced Smad2 Phosphorylation

This cell-based assay assesses the ability of TP2A-FibroStat to block TGF-β-induced phosphorylation of Smad2 in cells.[10]

Workflow for p-Smad2 Western Blot analysis.

Materials:

  • NIH-3T3 fibroblast cell line

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Recombinant Human TGF-β1

  • TP2A-FibroStat

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Seed NIH-3T3 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of TP2A-FibroStat (e.g., 0-1000 nM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 45 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20 µg of protein per sample and separate using SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against p-Smad2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total Smad2 and GAPDH (as a loading control). Quantify band intensity and normalize the p-Smad2 signal to total Smad2 to determine the inhibition of TGF-β-induced phosphorylation.

References

Application of 5-(p-Tolyl)pyridin-2-amine in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application of Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Note: Direct applications of 5-(p-Tolyl)pyridin-2-amine in organic light-emitting diodes (OLEDs) are not documented in the reviewed scientific literature. However, the broader class of pyridine derivatives is of significant interest in OLED technology. This document provides detailed application notes and protocols for pyridine-containing materials in OLEDs, drawing on data from closely related compounds.

Pyridine derivatives are a versatile class of heterocyclic organic compounds extensively utilized in the development of high-performance OLEDs.[1][2] Their unique nitrogen-containing ring structure imparts valuable electronic and optical properties, making them suitable for various functions within an OLED device, including as emissive materials, host materials for phosphorescent emitters, and charge-transporting layers.[1][3] The electron-deficient nature of the pyridine ring makes these derivatives particularly effective as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters.[3][4]

The strategic design of pyridine-based molecules allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport, leading to improved device efficiency, stability, and color purity.[3][4]

Pyridine Derivatives as Hole-Transporting Materials (HTMs)

Pyridine derivatives can be engineered to serve as efficient hole-transporting materials. For instance, a series of pyrene-pyridine integrated derivatives have been developed and studied as HTMs. These materials exhibit suitable HOMO energy levels (around 5.6 eV) that align well with the work function of indium tin oxide (ITO) anodes, facilitating efficient hole injection.[5][6] Furthermore, these materials often possess high thermal stability, which is critical for the operational lifetime of OLED devices.[5][7]

Pyridine-Based Emitters

Donor-acceptor type molecules incorporating a pyridine unit are promising candidates for thermally activated delayed fluorescence (TADF) emitters. In these systems, the pyridine core can act as the acceptor unit. By carefully selecting the donor moiety, it is possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a prerequisite for efficient TADF. Pyridine-carbonitrile-carbazole-based TADF materials, for example, have demonstrated excellent performance in OLEDs, achieving high external quantum efficiencies.[8][9]

Quantitative Data of Pyridine-Based OLEDs

The performance of OLEDs incorporating various pyridine derivatives is summarized in the table below.

Material ClassSpecific CompoundRole in OLEDMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Pyrene-Pyridine Integrated HTM2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)HTL17,300[5][7]22.4[5][7]-9[5][7]-
Terpyridine DerivativeTerpyridine derivative with DMAC-TRZ as emitterHost19,98645.1532.9522.35-
Pyrenylpyridine Emitter2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP)Emitter---6.0 ± 1.2(0.18, 0.34)[10]
Pyridine-Carbonitrile-Carbazole TADF Emitter2,4,6-triphenylpyridine-3,5-dicarbonitrile core with di(t-butyl)carbazole donor (246tCzPPC)Emitter---29.6[8]Sky-Blue
Pyridine-based ETM2,6-pyridine based compoundETL--->14.0-
Pyridine-based TADF Emitter3,6-di-tert-butyl-carbazole-containing pyridineEmitter---25 (doped)-

Experimental Protocols

Synthesis of Pyrene-Pyridine Integrated Hole-Transporting Materials

A general and efficient method for the synthesis of functionalized pyrene-pyridine derivatives is through a condensation reaction.

Procedure for the Synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br):

  • A mixture of 4-bromo-acetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), and sodium hydroxide (3 equivalents) in ethanol (15 mL) is prepared in a 100 mL round-bottom flask.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then refluxed at 80 °C for 1 hour.

  • Ammonium acetate (8 equivalents) is added, and the reaction is refluxed for an additional 12 hours.

  • After completion, the reaction is quenched with water and extracted with dichloromethane (DCM).

  • The organic layer is washed with water (2 x 25 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product.

Fabrication of a Multilayer OLED Device

A common method for fabricating multilayer OLEDs is through thermal evaporation in a high-vacuum environment.

Procedure for Solution-Processed OLED Fabrication:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned ITO substrates are then treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.

  • A hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to a thickness of approximately 30 nm.

  • The emissive layer (EML), consisting of a host material and a dopant (e.g., a TADF emitter), is then spin-coated from a solution. For example, a solution of the host and DMAC-TRZ (with the host at 70 wt%) can be used.

  • An electron transport layer (ETL), such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), is deposited to a thickness of around 40 nm via thermal evaporation.

  • A thin layer of lithium fluoride (LiF) (approximately 1 nm) is deposited as an electron injection layer (EIL).

  • Finally, an aluminum (Al) cathode (approximately 100 nm) is deposited by thermal evaporation to complete the device.

Diagrams

OLED_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A diagram illustrating the multilayer structure of a typical OLED device.

OLED_Fabrication_Workflow cluster_Workflow Solution-Processed OLED Fabrication Workflow Start Start: ITO Substrate Cleaning Substrate Cleaning (Ultrasonication) Start->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_Deposition HIL Deposition (Spin-Coating) UV_Ozone->HIL_Deposition EML_Deposition EML Deposition (Spin-Coating) HIL_Deposition->EML_Deposition ETL_Deposition ETL Deposition (Thermal Evaporation) EML_Deposition->ETL_Deposition EIL_Deposition EIL Deposition (Thermal Evaporation) ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) EIL_Deposition->Cathode_Deposition End Finished Device Cathode_Deposition->End

Caption: A workflow diagram for the fabrication of solution-processed OLEDs.

References

Application Notes and Protocols for 5-(p-Tolyl)pyridin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 5-(p-Tolyl)pyridin-2-amine derivatives as potential kinase inhibitors. While specific kinase inhibition data for this exact chemical series is not widely available in the public domain, this guide leverages data and methodologies from structurally related pyridin-2-amine and pyrimidin-2-amine analogs to provide a robust framework for research and development.

Introduction

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development. The addition of a 5-aryl group, such as a p-tolyl moiety, offers a key vector for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics. Derivatives of the closely related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine and 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have shown potent inhibitory activity against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] This document outlines protocols to assess the potential of this compound derivatives to similarly inhibit these and other important kinase targets.

Data Presentation: Representative Kinase Inhibitory Activity

The following tables summarize quantitative data for kinase inhibitors structurally related to the this compound scaffold. This data serves as a benchmark for the expected potency and can guide the design of initial screening campaigns.

Table 1: Inhibitory Activity of N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine Derivatives against CDKs [3]

Compound IDR Group (on Pyridine Ring)CDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
78 4-(4-Ethylpiperazin-1-yl)13423
81 4-(Piperidin-4-yloxy)142591
108 4-((1-Ethylpiperidin-4-yl)oxy)124456
115 4-(Piperidin-4-yl)methoxy129358
116 4-((1-Ethylpiperidin-4-yl)methoxy)120298

Table 2: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases [1]

Compound IDR Group (on Aniline Ring)Aurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)NCI-H460 GI₅₀ (µM)
1 H>10>10>10
10 4-morpholino0.0080.00920.1
18 (CYC116) 4-morpholino-2-methyl0.0080.00920.09

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and the practical steps involved in inhibitor characterization.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Transcription Rb_E2F Rb-E2F (Inactive) Rb_E2F->Rb pRb->E2F Releases Inhibitor This compound Derivative Inhibitor->CDK46_CyclinD Inhibits

CDK4/6-Rb Cell Cycle Pathway

Aurora_Pathway cluster_mitosis Mitosis G2_M_Checkpoint G2/M Checkpoint Prophase Prophase G2_M_Checkpoint->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Spindle_Assembly Centrosome Maturation & Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Failure Mitotic Failure & Apoptosis Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Mitotic Pathway

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution plate_setup Add Kinase, Substrate, & Inhibitor to Plate serial_dilution->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Luminescence/Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis (IC₅₀ Determination) detect_signal->analyze_data end End analyze_data->end

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize the kinase inhibitory activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a fundamental step to quantify the potency of a compound against a specific purified kinase by measuring the amount of ATP remaining after the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase (e.g., CDK4/Cyclin D1, Aurora A).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • 384-well white microplates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM, diluted serially to cover a range from 100 µM to 1 nM in the final assay.

  • Assay Plate Setup:

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.[4]

    • Add the serially diluted test compounds to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells with no kinase as a background control.[4]

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).[4]

  • Incubation: Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent).[5]

    • Incubate for the recommended time (e.g., 40 minutes).[5]

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To confirm target engagement and measure the inhibition of a kinase-mediated signaling pathway in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., MCF-7 for CDK4/6, HCT116 for Aurora Kinases).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compound.

  • Stimulator (if required to activate the signaling pathway).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies specific to the phosphorylated substrate and the total protein.

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a culture plate and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 2-24 hours).

    • If necessary, stimulate the cells to activate the target kinase pathway.[4]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer to extract the proteins.[4]

    • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the cellular IC₅₀.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the test compound on cell viability and proliferation.

Objective: To determine the concentration of the test compound that causes 50% inhibition of cell growth (GI₅₀).

Materials:

  • Human cancer cell line.

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the GI₅₀ value from the dose-response curve.[6]

References

Application Notes and Protocols: Metal Complexes of 5-(p-Tolyl)pyridin-2-amine for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring the 5-(p-Tolyl)pyridin-2-amine ligand. This ligand, possessing both a pyridyl and an amino group, can act as a bidentate N,N-donor, making it a versatile scaffold for the development of novel homogeneous catalysts. The methodologies detailed herein are based on established principles of coordination chemistry and catalysis, providing a foundation for the exploration of these complexes in various organic transformations.

Part 1: Synthesis of the Ligand and its Metal Complexes

Synthesis of this compound Ligand

The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 5-Bromo-2-aminopyridine

    • p-Tolylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • Anhydrous toluene and water

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-aminopyridine (1.0 equiv.), p-tolylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene and water (typically in a 10:1 ratio) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Visualization of Ligand Synthesis Workflow

G reagents 5-Bromo-2-aminopyridine + p-Tolylboronic Acid + Pd(OAc)₂/SPhos + K₃PO₄ reaction Heat (100 °C) under Argon reagents->reaction Add solvent Toluene/Water solvent->reaction Dissolve in workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup After 12-24h purification Column Chromatography workup->purification product This compound purification->product

Workflow for the synthesis of this compound.
Synthesis of Metal Complexes

The this compound ligand can be coordinated to various metal centers. Below are general protocols for the synthesis of its palladium(II), ruthenium(II), and copper(II) complexes.

Protocol 1: Synthesis of a Palladium(II) Complex

  • Materials:

    • This compound

    • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (2.0 equiv.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 equiv.) in anhydrous DCM.

    • Slowly add the palladium solution to the ligand solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate may form.

    • Reduce the solvent volume under vacuum, and collect the solid product by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the [Pd(this compound)₂Cl₂] complex.

Protocol 2: Synthesis of a Ruthenium(II) Complex

  • Materials:

    • This compound

    • [Ru(p-cymene)Cl₂]₂ dimer

    • Anhydrous methanol

  • Procedure:

    • In a Schlenk flask, combine the [Ru(p-cymene)Cl₂]₂ dimer (1.0 equiv.) and this compound (2.2 equiv.).

    • Add anhydrous, degassed methanol and stir the mixture under an argon atmosphere.

    • Heat the reaction mixture to reflux for 4 hours. The color of the solution should change, indicating complex formation.

    • Cool the solution to room temperature and remove the solvent under reduced pressure.

    • Wash the resulting solid with n-hexane to remove any unreacted p-cymene.

    • Recrystallize the product from a DCM/hexane mixture to obtain the [Ru(p-cymene)(this compound)Cl]Cl complex.

Protocol 3: Synthesis of a Copper(II) Complex

  • Materials:

    • This compound

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Ethanol

  • Procedure:

    • Dissolve this compound (2.0 equiv.) in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 equiv.) in a minimal amount of ethanol.

    • Add the copper(II) solution dropwise to the ligand solution while stirring at room temperature. A color change and/or precipitation should be observed.

    • Stir the mixture for 2-4 hours at room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the solid in a desiccator to yield the [Cu(this compound)₂Cl₂] complex.

Part 2: Catalytic Applications

The synthesized metal complexes are anticipated to be active catalysts in a variety of organic transformations. The following sections provide protocols for representative catalytic reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-donor ligands are well-established catalysts for C-C bond formation.

Experimental Protocol:

  • Materials:

    • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv.)

    • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv.)

    • [Pd(this compound)₂Cl₂] (0.01 equiv., 1 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane and water

  • Procedure:

    • To a reaction vial, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat the mixture to 100 °C for 4-12 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling with Analogous Catalysts

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acid1Dioxane/H₂O1006>95
24-Bromotoluene4-Methoxyphenylboronic acid1Toluene/H₂O110892
31-Bromo-4-nitrobenzene3,5-Dimethylphenylboronic acid0.5DMF/H₂O100498

Note: Data presented is representative of palladium complexes with related aminopyridine ligands.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G pd0 [L₂Pd(0)] pd_ox [L₂Pd(II)(Ar)(X)] pd0->pd_ox Oxidative Addition (Ar-X) pd_trans [L₂Pd(II)(Ar)(Ar')] pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_red Product Ar-Ar' pd_trans->pd_red Reductive Elimination pd_red->pd0

Generalized Suzuki-Miyaura catalytic cycle.
Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium-arene complexes are known to be effective for the transfer hydrogenation of ketones to alcohols, using isopropanol as a hydrogen source.

Experimental Protocol:

  • Materials:

    • Ketone (e.g., acetophenone) (1.0 equiv.)

    • [Ru(p-cymene)(this compound)Cl]Cl (0.005 equiv., 0.5 mol%)

    • Potassium isopropoxide (KOiPr) (0.1 equiv.)

    • Anhydrous isopropanol

  • Procedure:

    • In a Schlenk flask under argon, dissolve the ruthenium catalyst in anhydrous isopropanol.

    • Add the ketone substrate, followed by the potassium isopropoxide base.

    • Heat the mixture to reflux (approx. 82 °C) for 1-5 hours.

    • Monitor the conversion by GC.

    • Upon completion, cool the reaction, quench with water, and extract with diethyl ether.

    • Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

Data Presentation: Transfer Hydrogenation with Analogous Catalysts

EntrySubstrateCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)
1Acetophenone0.5KOiPr821>99
2Benzophenone1.0KOiPr82394[1]
3Cyclohexanone0.5NaOH82598

Note: Data is representative of ruthenium complexes with related N,N-bidentate ligands.

Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes, in the presence of a radical mediator like TEMPO, can catalyze the aerobic oxidation of primary alcohols to aldehydes.

Experimental Protocol:

  • Materials:

    • Primary alcohol (e.g., benzyl alcohol) (1.0 equiv.)

    • [Cu(this compound)₂Cl₂] (0.05 equiv., 5 mol%)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.05 equiv.)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a flask open to the air, add the primary alcohol, the copper catalyst, and TEMPO.

    • Add acetonitrile and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or GC. The reaction is typically complete within 6-24 hours.

    • Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.

    • Concentrate the filtrate to obtain the crude aldehyde, which can be further purified if necessary.

Data Presentation: Aerobic Oxidation with Analogous Catalysts

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl alcohol5MeCNRT1295
2Cinnamyl alcohol5MeCNRT892
31-Octanol5MeCN502485

Note: Data is representative of copper complexes with related bipyridine and aminopyridine ligands.

References

One-Pot Synthesis Protocols for Substituted 2-Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable scaffolds is a key focus in modern drug discovery and development. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses by combining multiple reaction steps into a single operation.[1][2] This approach enhances efficiency, minimizes waste, and simplifies the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for several robust one-pot methods for the synthesis of substituted 2-aminopyridines.

Data Presentation: Comparison of One-Pot Methodologies

The following tables summarize quantitative data from various one-pot synthetic protocols for 2-aminopyridine derivatives, allowing for a side-by-side comparison of their efficiencies.

Table 1: Four-Component Catalyst-Free Synthesis of 2-Aminopyridines

This method involves the reaction of an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate under solvent-free conditions.[4]

EntryAcetophenone DerivativeAldehydeTime (min)Yield (%)
1AcetophenoneBenzaldehyde1095
24-MethylacetophenoneBenzaldehyde1592
34-Chloroacetophenone4-Chlorobenzaldehyde1296
44-Bromoacetophenone4-Nitrobenzaldehyde1890
5Acetophenone2-Chlorobenzaldehyde1591

Table 2: Three-Component Synthesis of 2-Amino-3-cyanopyridines Using Enaminones

This solvent-free approach utilizes the reaction of enaminones, malononitrile, and a primary amine.[2]

EntryEnaminonePrimary AmineTemperature (°C)Time (h)Yield (%)
11-(Phenyl)-3-(dimethylamino)prop-2-en-1-oneBenzylamine80295
21-(4-Methylphenyl)-3-(dimethylamino)prop-2-en-1-oneBenzylamine802.592
31-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one4-Methylbenzylamine80296
41-(Phenyl)-3-(dimethylamino)prop-2-en-1-oneEthylamine80385
51-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-onePropylamine802.590

Table 3: Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines

This three-component condensation of an active methylene compound, a 1,3-dicarbonyl compound, and ammonium carbonate occurs in an aqueous medium.[5]

EntryActive Methylene Compound1,3-Dicarbonyl CompoundTime (h)Yield (%)
1Ethyl cyanoacetateEthyl acetoacetate295
2MalononitrileEthyl acetoacetate1.598
3CyanoacetamideAcetylacetone2.592
4Ethyl cyanoacetateDimedone388
5Malononitrile1,3-Cyclohexanedione294

Experimental Protocols

Protocol 1: Four-Component Catalyst-Free Synthesis of 2-Aminopyridines

This protocol describes a solvent-free, one-pot synthesis of substituted 2-aminopyridines.[4][6]

Materials:

  • Acetophenone derivative (e.g., Acetophenone)

  • Malononitrile

  • Aldehyde derivative (e.g., Benzaldehyde)

  • Ammonium carbonate

  • Mortar and pestle

  • Diethyl ether

Procedure:

  • In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the appropriate aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the solid mass and triturate.

  • Collect the solid product by filtration and wash it several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product.

Protocol 2: Three-Component Synthesis of 2-Amino-3-cyanopyridines from Enaminones

This method provides a rapid and efficient route to 2-amino-3-cyanopyridine derivatives under solvent-free conditions.[2]

Materials:

  • Enaminone derivative

  • Malononitrile

  • Primary amine

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, mix the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and triturate the solid product.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines

This environmentally benign protocol utilizes an aqueous medium for the synthesis of functionalized pyridones.[5]

Materials:

  • Active methylene compound (e.g., Ethyl cyanoacetate, Malononitrile)

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Ammonium carbonate

  • Ethanol

  • Water

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a 1:1 mixture of water and ethanol.

  • Add ammonium carbonate (1 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow_4_component start Start reactants Combine: - Acetophenone derivative - Malononitrile - Aldehyde - Ammonium carbonate start->reactants grind Grind at RT in a mortar reactants->grind monitor Monitor by TLC grind->monitor workup Triturate with Diethyl Ether monitor->workup Reaction Complete filter Filter and Wash workup->filter product Dry Product filter->product reaction_mechanism_4_component cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization aldehyde Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 acetophenone_enolate Acetophenone Enolate acetophenone_enolate->intermediate2 final_product 2-Aminopyridine Derivative intermediate2->final_product Cyclization ammonia Ammonia (from (NH4)2CO3) ammonia->final_product Aromatization experimental_workflow_guareschi start Start dissolve Dissolve active methylene and 1,3-dicarbonyl in H2O/EtOH start->dissolve add_nh42co3 Add (NH4)2CO3 dissolve->add_nh42co3 heat Heat to 80°C with Stirring add_nh42co3->heat monitor_precipitate Monitor by TLC (Product Precipitates) heat->monitor_precipitate cool Cool to RT monitor_precipitate->cool Reaction Complete filter_wash Filter and Wash with Cold Water cool->filter_wash dry Dry Product filter_wash->dry

References

Application Notes & Protocols: Derivatization of the Pyridine Ring in 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(p-Tolyl)pyridin-2-amine is a key heterocyclic building block used in medicinal chemistry and drug discovery.[1] Its structure, featuring a 2-aminopyridine core coupled with a p-tolyl moiety, makes it a valuable scaffold for the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The derivatization of the pyridine ring is a critical strategy for modulating the pharmacological properties of compounds derived from this scaffold, including potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for several key derivatization reactions targeting the pyridine ring of this compound, including halogenation, nitration, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the strongly electron-donating amino group at the C2 position. This directing effect makes the C3 and C5 positions the most probable sites for substitution. As the C5 position is already occupied by the p-tolyl group, electrophilic attack is highly favored at the C3 position.

Halogenation: Synthesis of 3-Halo-5-(p-tolyl)pyridin-2-amine

Halogenated pyridines are crucial intermediates, particularly for subsequent cross-coupling reactions.[3] Introducing a bromine or chlorine atom at the C3 position provides a handle for Suzuki, Buchwald-Hartwig, and other coupling methodologies.

Experimental Protocol: Bromination

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(p-tolyl)pyridin-2-amine.

Table 1: Representative Data for Halogenation

EntryHalogenating AgentSolventTemp (°C)Time (h)Yield (%)
1NBSDMF0 to RT3~85-95
2NCSMeCN0 to RT4~80-90

Note: Yields are representative and may vary based on specific reaction scale and conditions.

Nitration: Synthesis of 3-Nitro-5-(p-tolyl)pyridin-2-amine

Nitration introduces a nitro group, which can be a precursor for other functional groups, such as an amino group, through reduction. Direct nitration of primary aminopyridines can be challenging as the amino group may be protonated in strong acidic media, deactivating the ring.[4][5] A common strategy involves a two-step process: protection of the amine followed by nitration.

Experimental Protocol: Nitration

  • Amine Protection: React this compound (1.0 eq) with acetic anhydride (1.2 eq) in pyridine at room temperature to form N-(5-(p-tolyl)pyridin-2-yl)acetamide.

  • Nitration: Dissolve the acetyl-protected intermediate in concentrated sulfuric acid (H₂SO₄) at 0 °C. Add a nitrating mixture (a solution of fuming nitric acid in concentrated H₂SO₄) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Deprotection & Purification: The resulting nitro-intermediate can be deprotected under acidic or basic conditions. Extract the final product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield 3-Nitro-5-(p-tolyl)pyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[6][7] Starting from a halogenated derivative, such as 3-Bromo-5-(p-tolyl)pyridin-2-amine, a wide array of substituents can be introduced at the C3 position.

Suzuki Coupling: Synthesis of 3-Aryl-5-(p-tolyl)pyridin-2-amines

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organohalide with a boronic acid or ester.[7] This reaction is tolerant of many functional groups, making it highly valuable in complex molecule synthesis.[7]

Experimental Protocol: Suzuki Coupling

  • Setup: In a reaction flask, combine 3-Bromo-5-(p-tolyl)pyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir for 8-16 hours under an inert atmosphere.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the 3-aryl-5-(p-tolyl)pyridin-2-amine derivative.

Table 2: Representative Data for Suzuki Coupling

EntryArylboronic AcidBaseCatalystSolventYield (%)
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O~70-85
2Pyridin-3-ylboronic acidK₃PO₄Pd(PPh₃)₄Dioxane/H₂O~65-80
34-Methoxyphenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O~75-90

Note: Yields are representative. Catalyst and base selection may require optimization.[8]

Buchwald-Hartwig Amination: Synthesis of N³,3-Diaryl-5-(p-tolyl)pyridin-amines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction has broad utility for synthesizing aryl amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, combine 3-Bromo-5-(p-tolyl)pyridin-2-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos or BINAP).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the sealed reaction vessel to 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired N-arylated or N-alkylated product.

Table 3: Representative Data for Buchwald-Hartwig Amination

EntryAmineBaseLigandSolventYield (%)
1AnilineNaOtBuXantphosToluene~60-75
2MorpholineNaOtBuBINAPDioxane~70-85
3BenzylamineK₃PO₄RuPhosToluene~65-80

Note: Yields are representative. The choice of ligand and base is crucial and often requires screening for optimal results.[11]

Visualizations

Derivatization Pathways

Derivatization_Pathways start_mol This compound halogenated 3-Halo-5-(p-tolyl)pyridin-2-amine start_mol->halogenated Halogenation (NBS/NCS) nitrated 3-Nitro-5-(p-tolyl)pyridin-2-amine start_mol->nitrated Nitration (HNO3/H2SO4) suzuki_prod Suzuki Coupling Product halogenated->suzuki_prod Suzuki Coupling (Pd catalyst, Boronic Acid) buchwald_prod Buchwald-Hartwig Product halogenated->buchwald_prod Buchwald-Hartwig (Pd catalyst, Amine) reduced_prod 3-Amino Derivative nitrated->reduced_prod Reduction (e.g., H2/Pd)

Caption: Reaction scheme for the derivatization of this compound.

General Workflow for Cross-Coupling

Cross_Coupling_Workflow A Combine Halide, Coupling Partner, & Base in Solvent B Degas Reaction Mixture (e.g., N2 sparging) A->B C Add Palladium Catalyst & Ligand B->C D Heat Under Inert Atmosphere C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Perform Aqueous Work-up E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: 5-(p-Tolyl)pyridin-2-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-Tolyl)pyridin-2-amine is a valuable bifunctional building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a reactive 2-amino group and a pyridine ring substituted with a p-tolyl moiety, makes it a key intermediate in the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are prominent scaffolds in medicinal chemistry, notably as kinase inhibitors.[1][2]

Key Applications in Heterocyclic Synthesis

The 2-aminopyridine moiety in this compound serves as a versatile precursor for the construction of fused pyrimidine rings through cyclocondensation reactions. This approach is instrumental in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The p-tolyl group at the 5-position of the pyridine ring can modulate the electronic properties and steric hindrance of the final molecule, influencing its binding affinity to biological targets.

A common and efficient strategy for the synthesis of pyrido[2,3-d]pyrimidines involves a two-step sequence:

  • Formation of a formimidamide intermediate: Reaction of this compound with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), yields an N,N-dimethylformimidamide intermediate. This step activates the 2-amino group for subsequent cyclization.

  • Cyclocondensation: The resulting formimidamide is then reacted with a suitable three-carbon building block containing active methylene and amino functionalities, such as aminomalononitrile or cyanoacetamide, to construct the fused pyrimidine ring.

This synthetic route offers a high degree of flexibility, allowing for the introduction of various substituents on the resulting pyrido[2,3-d]pyrimidine core, thus enabling the generation of diverse chemical libraries for drug discovery programs.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundDMF-DMAToluene110 (Reflux)4N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide92
2N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide, AminomalononitrileSodium EthoxideEthanol80 (Reflux)67-Amino-4-(p-tolyl)pyrido[2,3-d]pyrimidine-6-carbonitrile78

Note: Yields are representative and may vary depending on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide

This protocol describes the formation of the key formimidamide intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide is typically used in the next step without further purification.

Protocol 2: Synthesis of 7-Amino-4-(p-tolyl)pyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol details the cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine ring system.

Materials:

  • N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide

  • Aminomalononitrile tosylate

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol (15 mL/mmol) under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add aminomalononitrile tosylate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add a solution of N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide (1.0 eq) in absolute ethanol (5 mL/mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration using a Buchner funnel, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to afford 7-Amino-4-(p-tolyl)pyrido[2,3-d]pyrimidine-6-carbonitrile.

Characterization Data (Representative):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.95 (s, 1H), 8.60 (s, 1H), 8.20 (s, 2H, NH₂), 7.85 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₃N₅: 276.12; found 276.1.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Formimidamide Formation cluster_1 Step 2: Cyclocondensation 5_p_Tolyl_pyridin_2_amine This compound Formimidamide N,N-dimethyl-N'-(5-(p-tolyl)pyridin-2-yl)formimidamide 5_p_Tolyl_pyridin_2_amine->Formimidamide Toluene, Reflux DMF_DMA DMF-DMA DMF_DMA->Formimidamide Formimidamide->Formimidamide_ref Aminomalononitrile Aminomalononitrile Pyridopyrimidine 7-Amino-4-(p-tolyl)pyrido[2,3-d]pyrimidine-6-carbonitrile Aminomalononitrile->Pyridopyrimidine Ethanol, Reflux Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Pyridopyrimidine Formimidamide_ref->Pyridopyrimidine

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine derivative.

Caption: Inhibition of kinase signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(p-Tolyl)pyridin-2-amine via Suzuki coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-halopyridin-2-amine with p-tolylboronic acid.

Problem Potential Cause Recommended Solution
Low to No Product Yield Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[1]
Suboptimal Base: The choice and quality of the base are critical for the reaction's success.1. Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases such as K₃PO₄ can also be beneficial but may promote side reactions.[1][2] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base for accurate stoichiometry and reactivity.[1]
Poor Substrate Quality: Impurities in the starting materials can poison the catalyst.Verify the purity of the 5-halopyridin-2-amine and p-tolylboronic acid.
Formation of Significant Byproducts Protodeboronation: Hydrolysis of the boronic acid to toluene. This is often promoted by aqueous conditions.[1][2]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][2] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[1][2] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[1]
Homocoupling: Formation of 4,4'-dimethyl-1,1'-biphenyl from the coupling of two p-tolylboronic acid molecules. This can be exacerbated by the presence of oxygen.[2]1. Thorough Degassing: Degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] 2. Slow Addition: Add the boronic acid slowly to the reaction mixture.[3]
Dehalogenation: Reduction of the starting 5-halopyridin-2-amine to 2-aminopyridine.1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1][2] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 2-aminopyridines challenging?

A1: The primary challenge stems from the basic nitrogen atoms in the pyridine ring and the amino group. These can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the pyridyl halide towards oxidative addition, a key step in the reaction mechanism.[1]

Q2: Can I perform the Suzuki coupling without protecting the amino group?

A2: Yes, it is possible to perform the coupling without protecting the amino group. Success in this approach relies heavily on the careful selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands that shield the palladium center and promote the desired cross-coupling over catalyst inhibition.[1]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and dehalogenation of the pyridine starting material.[1][2] To minimize these:

  • Protodeboronation: Use anhydrous conditions and consider using a boronic ester instead of a boronic acid.[1][2]

  • Homocoupling: Ensure the reaction is thoroughly degassed to remove oxygen and maintain an inert atmosphere.[2]

  • Dehalogenation: Use pure solvents and optimize the reaction time.[1][2]

Q4: What is a good starting point for optimizing the reaction conditions?

A4: A good starting point would be to use a palladium acetate (Pd(OAc)₂) or a similar Pd(II) precursor with a bulky phosphine ligand like SPhos or XPhos.[4] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective bases.[1][4] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4][5] The reaction is typically heated to between 80-110 °C.[1][4]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine) with Various Arylboronic Acids. [4]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2 SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Experimental Protocols

General Protocol for the Suzuki Coupling of 5-Bromo-2-aminopyridine with p-Tolylboronic Acid:

This protocol is a general starting point and may require optimization for best results.

Materials:

  • 5-Bromo-2-aminopyridine

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), p-tolylboronic acid (1.2 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Workflow start Start setup Reaction Setup: - 5-halopyridin-2-amine - p-tolylboronic acid - Base (e.g., K3PO4) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, Dilute - Wash with Water/Brine monitor->workup Complete purify Purification: - Dry, Concentrate - Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Troubleshooting_Logic start Low/No Yield? catalyst_issue Catalyst Inhibition? start->catalyst_issue Yes side_reactions Byproducts Observed? start->side_reactions No, but byproducts base_issue Suboptimal Base? catalyst_issue->base_issue No solution1 Use Bulky Ligand (SPhos, XPhos) catalyst_issue->solution1 Yes solution2 Screen Bases (K3PO4, K2CO3) base_issue->solution2 Yes protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? protodeboronation->homocoupling No solution3 Use Anhydrous Conditions or Boronic Ester protodeboronation->solution3 Yes solution4 Thoroughly Degas Reaction Mixture homocoupling->solution4 Yes

Caption: Troubleshooting logic for common issues in the Suzuki coupling of 2-aminopyridines.

References

Technical Support Center: Overcoming Challenges in the Buchwald-Hartwig Amination of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of 2-chloropyridines.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired 2-Aminopyridine Product

Low or no conversion is a common hurdle in the amination of 2-chloropyridines, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the 2-chloropyridine to the palladium(0) catalyst is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Verify Catalyst System Integrity:

    • Palladium Source: The choice and quality of the palladium source are critical. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a more robust palladium precatalyst, such as a G3 or G4 palladacycle, which more cleanly and efficiently generates the active Pd(0) species.[1]

    • Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are generally required.[1]

    • Catalyst Loading: For challenging 2-chloropyridine substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition step.[1]

    • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Utilize dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water and oxygen can interfere with the catalytic cycle.[1]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1] For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher temperatures.[1]

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom on the pyridine ring, is a frequent side reaction.[1] This typically occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[1][2]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The selection of the ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can suppress hydrodehalogenation. Ligands developed by the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) groups are often effective.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help drive the desired coupling reaction.[1]

  • Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.

  • Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain residual sodium hydroxide or moisture, which can promote hydrodehalogenation.[1]

Issue 3: Poor Regioselectivity with Dichloropyridines

Achieving regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine, presents a significant challenge. Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards oxidative addition than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.[1][3]

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1]

  • Catalyst and Ligand: The choice of catalyst and ligand can significantly influence the regioselectivity. For instance, a Xantphos-based catalyst has been shown to favor amination at the C2 position with a selectivity of 20:1 to 50:1.[3]

  • Reaction Temperature: A second Buchwald-Hartwig amination at the C4 position can occur at higher temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a 2-chloropyridine failing to go to completion?

A1: The primary reason for incomplete conversion is the inherent low reactivity of the C-Cl bond in 2-chloropyridines.[1] The oxidative addition step is often the bottleneck. To address this, ensure you are using an appropriate catalyst system with a bulky, electron-rich ligand, a strong base like NaOtBu, and elevated temperatures (80-110 °C).[1] Also, confirm that your reaction is performed under strictly anhydrous and inert conditions.[1]

Q2: I am observing a byproduct with a mass corresponding to my starting 2-chloropyridine minus the chlorine atom. What is this and how can I avoid it?

A2: This byproduct is the result of hydrodehalogenation.[1] To minimize its formation, select a ligand that promotes rapid reductive elimination, such as SPhos or a Josiphos-type ligand.[1] Using a slight excess of the amine and ensuring your reagents and solvent are completely dry can also help.[1]

Q3: How can I selectively aminate the 2-position of 2,4-dichloropyridine?

A3: High regioselectivity for the C2 position can be achieved by careful selection of the catalyst system. Using a Xantphos-based palladium catalyst has been reported to provide excellent selectivity for the 2-position over the 4-position.[3] Controlling the reaction temperature is also important, as higher temperatures can lead to a second amination at the C4 position.[3]

Q4: Can I use weaker bases if my substrate is base-sensitive?

A4: Yes, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[1] However, this will likely require a more active catalyst system, potentially higher catalyst loading, and higher reaction temperatures to achieve good conversion.[1]

Q5: What are the best practices for setting up a Buchwald-Hartwig amination of 2-chloropyridines?

A5:

  • Use a palladium precatalyst for reliable generation of the active Pd(0) species.[1]

  • Select a bulky, electron-rich phosphine ligand.

  • Use a strong, non-nucleophilic base like NaOtBu.

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • Use anhydrous, degassed solvents.

  • Maintain a reaction temperature between 80-110 °C.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Amination of 2-Chloropyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂RuPhosNaOtBuToluene100>901-2[1]
Pd₂(dba)₃BrettPhosNaOtBu1,4-Dioxane110>901-2[1]
XPhos Pd G3XPhosK₃PO₄THF80-100>901-2[4]
Pd(OAc)₂JosiphosNaOtBuToluene100High1-2[1]

Table 2: Regioselectivity in the Amination of 2,4-Dichloropyridine

Catalyst SystemC2:C4 SelectivityTemperature (°C)Reference
Pd/Xantphos20:1 to 50:1100[3]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of a 2-Chloropyridine:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 2-aminopyridine product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange + R₂NH Amine_Complex [Ar-Pd(II)(NHR₂)L]⁺Cl⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Verify Catalyst System (Pd source, Ligand, Loading) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Check_Purity Ensure Anhydrous & Inert Conditions Start->Check_Purity Side_Reaction Hydrodehalogenation? Check_Catalyst->Side_Reaction Check_Conditions->Side_Reaction Check_Purity->Side_Reaction Optimize_Ligand Change Ligand to Favor Reductive Elimination Side_Reaction->Optimize_Ligand Yes Success Successful Reaction Side_Reaction->Success No Adjust_Stoichiometry Use Slight Excess of Amine Optimize_Ligand->Adjust_Stoichiometry Adjust_Stoichiometry->Success

Caption: A troubleshooting workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 5-(p-Tolyl)pyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 5-(p-Tolyl)pyridin-2-amine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar aminopyridine compounds.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the column chromatography of this compound and other basic compounds.

Q1: My compound is streaking or tailing on the TLC plate and during column chromatography. How can I resolve this?

A: Peak tailing is a common issue when purifying basic compounds like this compound on acidic silica gel.[1] This occurs due to strong interactions between the basic amine group and the acidic silanol groups on the stationary phase.[1]

  • Solution: To minimize this interaction, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, can be added to the eluent system (typically 0.1-1% v/v).[1][2] The triethylamine will compete with the aminopyridine for the acidic sites on the silica, leading to sharper peaks and improved separation.[1]

Q2: I'm having trouble dissolving my crude product in the initial, non-polar mobile phase for loading onto the column. What should I do?

A: If your compound has poor solubility in the eluent system that provides the best separation, you can use a "dry loading" technique.

  • Solution: Dissolve your crude product in a suitable solvent in which it is soluble. Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: My compound is not eluting from the column, even after I increase the polarity of the mobile phase significantly.

A: This could be due to several factors, including irreversible adsorption to the stationary phase or decomposition on the silica gel.

  • Troubleshooting Steps:

    • Check for Decomposition: Before performing column chromatography, it's advisable to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.

    • Use a Different Stationary Phase: If your compound is unstable on silica gel, consider using a more inert stationary phase like neutral alumina.[1]

    • Ensure Proper Eluent Composition: Double-check that you are using the correct solvents and that their polarity is appropriate for your compound. For very polar compounds, a solvent system containing methanol may be necessary.

Q4: How do I choose the right solvent system for the column?

A: The ideal solvent system is typically determined by thin-layer chromatography (TLC).

  • Procedure:

    • Test various solvent mixtures, such as different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

    • Once you have a suitable solvent system, you can start with a less polar mixture for the column and gradually increase the polarity to elute your compound and any more polar impurities.

Experimental Protocol: Purification of this compound

This protocol describes a general procedure for the purification of this compound by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Beakers and flasks

  • TLC plates and chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase: Prepare two mobile phase solutions. Eluent A: Hexanes with 0.5% Et₃N. Eluent B: A 3:1 mixture of hexanes and ethyl acetate with 0.5% Et₃N.[3]

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in Eluent A.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (if necessary): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add Eluent A to the column, ensuring not to disturb the top layer of sand.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by slowly adding Eluent B. A common starting point is a gradient from 100% Eluent A to 100% Eluent B.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate.

    • Develop the TLC plate using Eluent B as the mobile phase.

    • Visualize the spots under a UV lamp.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides representative data for the purification of a 5-aryl-2-aminopyridine derivative, such as this compound, by column chromatography. Actual results may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexanes to 3:1 Hexanes/Ethyl Acetate (+0.5% Et₃N)
Typical Rf Value 0.2 - 0.3 in 3:1 Hexanes/Ethyl Acetate (+0.5% Et₃N)[3]
Crude Product Purity ~70-85%
Expected Yield 80-95%
Final Purity >98% (by ¹H NMR)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the column chromatography purification process.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_isolation Product Isolation prep_eluent Prepare Eluent (Hexanes/EtOAc + Et₃N) prep_slurry Prepare Silica Slurry prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product (Wet Loading) dissolve_sample->load_sample dry_load_prep Adsorb on Silica (Dry Loading) dry_load_prep->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute_column Adjust Gradient combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Purified Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted aminopyridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Is the solvent appropriate for your substituted aminopyridine?

    • Answer: The polarity of the solvent plays a crucial role. Aminopyridines, being polar molecules, generally dissolve better in polar solvents. Consider a solvent with a polarity that matches your specific substituted aminopyridine. For instance, 2-aminopyridine shows good solubility in polar solvents like N-methyl-2-pyrrolidine (NMP), N,N-dimethylformamide (DMF), and alcohols.[1][2] If you are using a non-polar solvent, it may not be effective.

  • Have you used a sufficient volume of solvent?

    • Answer: While the goal is to use a minimal amount of solvent to ensure supersaturation upon cooling, an insufficient volume will prevent the compound from dissolving completely.[3] Incrementally add small portions of the hot solvent until the solid dissolves.

  • Could the undissolved material be an insoluble impurity?

    • Answer: If a small amount of solid remains after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before proceeding with the cooling and crystallization steps.[3]

Problem: No crystals form upon cooling, or the yield is very low.

  • Is the solution sufficiently supersaturated?

    • Answer: Supersaturation is the driving force for crystallization. If no crystals form, your solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration of your compound.[4] Alternatively, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the solution to induce precipitation.

  • Has the solution been cooled to a low enough temperature?

    • Answer: Slow cooling is generally recommended for the formation of large, pure crystals.[3] If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Are there nucleation sites for crystal growth?

    • Answer: Crystal formation requires nucleation. You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a small "seed crystal" of the pure compound.[4]

Problem: The compound "oils out" instead of forming crystals.

  • Is the melting point of your compound lower than the boiling point of the solvent?

    • Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, and then separates as an oil on cooling.[4] This is more likely to happen if the melting point of the compound is low relative to the solvent's boiling point.

  • How can "oiling out" be prevented?

    • Answer: To remedy this, try reheating the solution and adding a small amount of additional solvent to lower the saturation temperature. Slower cooling can also be beneficial.[4] Using a different solvent with a lower boiling point or a mixed solvent system might also be necessary.

Problem: The resulting crystals are colored or appear impure.

  • Are there colored impurities present?

    • Answer: If your crystals have an undesirable color, it is likely due to the presence of colored impurities.

  • How can colored impurities be removed?

    • Answer: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal adsorbs the colored impurities, which are then removed by filtration. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my substituted aminopyridine?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For substituted aminopyridines, polar solvents are generally a good starting point. A systematic approach involves small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and hexane) to determine the optimal choice. For 2-aminopyridine, for example, solubility is highest in polar aprotic solvents like NMP and DMF, followed by alcohols, and is very low in nonpolar solvents like hexane and cyclohexane.[1][2]

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system, also known as a two-solvent system, is used when no single solvent has the ideal solubility properties for recrystallization.[5] It consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. You dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is the use of a benzene-ligroin mixture for the recrystallization of 3-aminopyridine.[6]

Q3: How does pH affect the recrystallization of aminopyridines?

A3: The amino group on the pyridine ring is basic and can be protonated at low pH. This will significantly increase the water solubility of the compound, making recrystallization from neutral water difficult. Conversely, at high pH, the compound will be in its free base form, which is generally less water-soluble. Therefore, adjusting the pH of the aqueous solution can be a powerful tool to control the solubility and promote crystallization. For instance, in the purification of 4-aminopyridine, the pH is adjusted to the basic range (12-13) to precipitate the crude product.[7]

Q4: My recrystallization failed. How can I recover my compound?

A4: If crystallization does not occur, you can usually recover your compound by removing the solvent using a rotary evaporator.[4] This will leave you with the crude solid, and you can then attempt the recrystallization again with a different solvent or solvent system.

Q5: Are there alternative purification methods if recrystallization is not effective?

A5: Yes, if recrystallization fails to yield a pure product, other purification techniques can be employed. Column chromatography is a very effective method for separating compounds with similar polarities.[8] Other methods include sublimation for volatile solids and extraction for removing certain types of impurities.

Data Presentation

The following table summarizes the mole fraction solubility of 2-aminopyridine in various solvents at different temperatures. This data can guide solvent selection for the recrystallization of 2-aminopyridine and structurally similar compounds.

Temperature (K)MethanolEthanoln-Propanoln-ButanolAcetonitrileN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)n-HexaneCyclohexane
273.15 0.22590.17430.14120.11970.04080.31570.43210.00190.0014
278.15 0.25410.19650.16030.13680.04730.34780.47030.00230.0017
283.15 0.28470.22090.18120.15550.05470.38210.51060.00270.0021
288.15 0.31780.24760.20410.17590.06320.41880.55320.00320.0025
293.15 0.35360.27680.22910.19820.07280.45790.59810.00380.0030
298.15 0.39230.30870.25630.22250.08370.50030.64550.00450.0036
303.15 0.43410.34340.28590.24890.09610.54510.69540.00530.0043
308.15 0.47910.38110.31810.27760.10990.59250.74810.00620.0051
313.15 0.52750.42190.35300.30870.12540.64260.80360.00730.0060

Data sourced from a study on the solubility of 2-aminopyridine.[1][2]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the substituted aminopyridine is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3] To prevent premature crystallization in the funnel, use a pre-heated funnel and flask.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Recrystallization of 3-Aminopyridine using a Mixed Solvent System

  • Dissolution: Dissolve the crude 3-aminopyridine in a mixture of benzene and ligroin (e.g., a 4:1 ratio by volume).[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (e.g., Norit) and sodium hydrosulfite and heat the mixture on a steam bath for approximately 20 minutes.[6]

  • Hot Filtration: Filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities.

  • Cooling: Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator overnight to promote complete crystallization.[6]

  • Crystal Collection: Collect the white crystals by gravity filtration to avoid liquefaction of the somewhat hygroscopic product.[6]

  • Washing: Wash the crystals on the filter with a small amount of cold ligroin.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Protocol 3: Recrystallization of 4-Aminopyridine from Benzene

  • Dissolution: After obtaining the crude 4-aminopyridine product (often via Hofmann degradation of isonicotinamide), dissolve it in a minimal amount of hot benzene.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the hot benzene solution to cool slowly to room temperature, which should induce the crystallization of 4-aminopyridine.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to obtain pure 4-aminopyridine.[7]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Aminopyridine dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling dissolve->cool hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Aminopyridine dry->end Troubleshooting_Tree cluster_no_crystals No Crystal Formation cluster_oiling_out Oiling Out cluster_impure_crystals Impure Crystals start Recrystallization Issue no_crystals No crystals upon cooling? start->no_crystals oiling_out Compound 'oils out'? start->oiling_out impure Crystals are colored/impure? start->impure solution1 Evaporate some solvent no_crystals->solution1 Yes solution2 Scratch flask / Add seed crystal no_crystals->solution2 Yes solution3 Cool to lower temperature no_crystals->solution3 Yes solution4 Reheat and add more solvent oiling_out->solution4 Yes solution5 Use a lower boiling point solvent oiling_out->solution5 Yes solution6 Use activated charcoal and perform hot filtration impure->solution6 Yes

References

Identification of impurities in the synthesis of 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(p-Tolyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the identification and mitigation of impurities arising from the commonly employed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 5-halopyridin-2-amine (typically 5-bromopyridin-2-amine) and p-tolylboronic acid in the presence of a base.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound via Suzuki coupling?

A2: Several impurities can arise from the Suzuki-Miyaura coupling reaction. These can be broadly categorized as process-related impurities (from starting materials and side reactions) and degradation products. Key potential impurities include:

  • Homocoupling products: 4,4'-Dimethylbiphenyl (from the self-coupling of p-tolylboronic acid) and 5,5'-bi(pyridin-2-amine) (from the self-coupling of 5-bromopyridin-2-amine). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2]

  • Dehalogenation product: Pyridin-2-amine, formed by the reduction of the starting material, 5-bromopyridin-2-amine.[3]

  • Protodeboronation product: Toluene, resulting from the cleavage of the C-B bond in p-tolylboronic acid by a proton source (e.g., water).

  • Unreacted starting materials: Residual 5-bromopyridin-2-amine and p-tolylboronic acid.

  • Catalyst-related impurities: Residual palladium and phosphine ligand-derived byproducts.

Q3: Why is my Suzuki-Miyaura reaction for the synthesis of this compound showing low yield or failing completely?

A3: Low yields in the Suzuki coupling of aminopyridines can be attributed to several factors. The lone pair of electrons on the nitrogen atoms of the 2-aminopyridine moiety can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halogen bond towards oxidative addition, a crucial step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and reaction conditions is essential to overcome these challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem StatementPotential CauseRecommended Solution(s)
Low or No Product Formation Catalyst Inhibition/Deactivation: The amino and/or pyridine nitrogen is coordinating to the palladium center.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle. - Consider using a pre-catalyst that is more resistant to inhibition. - Increase the catalyst loading, although this is a less ideal solution.
Inefficient Oxidative Addition: The C-Br bond of 5-bromopyridin-2-amine is not being effectively cleaved by the palladium catalyst.- Switch to a more active palladium precursor (e.g., a Pd(0) source like Pd₂(dba)₃). - Ensure the use of an appropriate electron-rich ligand.
Poor Quality Reagents: Water or other impurities in the starting materials or solvents can interfere with the reaction.- Use anhydrous solvents and ensure the base is thoroughly dried. - Use fresh, high-purity 5-bromopyridin-2-amine and p-tolylboronic acid.
Significant Formation of 4,4'-Dimethylbiphenyl (Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction.
Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its incomplete reduction to the active Pd(0) state can lead to side reactions.- Use a Pd(0) catalyst source directly. - Ensure reaction conditions are suitable for the reduction of the Pd(II) pre-catalyst.
Presence of Pyridin-2-amine (Dehalogenation) Presence of Hydride Sources: Some solvents or reagents can act as hydride donors, leading to the reduction of the aryl halide.- Avoid using alcohols as solvents if dehalogenation is observed. - Optimize the reaction time to minimize exposure to conditions that may promote dehalogenation.
Formation of Toluene (Protodeboronation) Presence of Water: Water can lead to the hydrolysis of the boronic acid.- Use anhydrous solvents and dry the base thoroughly. - Consider using a boronic ester (e.g., a pinacol ester) of p-toluene, which is more stable towards hydrolysis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific scales and equipment.

  • Reaction Setup: To a dry Schlenk flask, add 5-bromopyridin-2-amine (1.0 eq.), p-tolylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is a starting point and should be validated for your specific application.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 40 °C[4]
Detection UV at 254 nm[4]
Injection Volume 10 µL[4]
Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities.

ParameterCondition
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[5]
Inlet Temperature 280 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
MS Source Temp 230 °C[5]
MS Quad Temp 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range m/z 40-500

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impurity_Formation cluster_starting_materials Starting Materials cluster_impurities Potential Impurities ArylHalide 5-Bromopyridin-2-amine Dehalogenation Pyridin-2-amine ArylHalide->Dehalogenation Reduction HomocouplingAryl 5,5'-bi(pyridin-2-amine) ArylHalide->HomocouplingAryl Homocoupling BoronicAcid p-Tolylboronic Acid HomocouplingBoron 4,4'-Dimethylbiphenyl BoronicAcid->HomocouplingBoron Homocoupling (O₂ promoted) Protodeboronation Toluene BoronicAcid->Protodeboronation Hydrolysis

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield/No Product CheckCatalyst Catalyst Inhibition? Start->CheckCatalyst CheckConditions Suboptimal Conditions? CheckCatalyst->CheckConditions No Sol_Ligand Use Bulky, Electron-Rich Ligand CheckCatalyst->Sol_Ligand Yes CheckReagents Reagent Quality? CheckConditions->CheckReagents No Sol_BaseSolvent Screen Base & Solvent System CheckConditions->Sol_BaseSolvent Yes Sol_Reagents Use Anhydrous & Pure Reagents CheckReagents->Sol_Reagents Yes End Optimized Reaction CheckReagents->End No Sol_Ligand->End Sol_BaseSolvent->End Sol_Reagents->End

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Minimizing homocoupling byproducts in Suzuki reactions of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in Suzuki reactions involving pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling byproducts in the Suzuki reaction of pyridines?

A1: Homocoupling in Suzuki reactions, which results in the formation of symmetrical biaryls from the boronic acid reagent (e.g., bipyridines from pyridyl boronic acid) or the halide, is primarily attributed to two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1][2][3] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[3] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[1]

  • Stoichiometric Reaction with Pd(II): Homocoupling of boronic acids can also occur via a stoichiometric reaction with Pd(II) species.[1][3] If a Pd(II) precatalyst (like Pd(OAc)₂) is used, its incomplete reduction to the active Pd(0) or the presence of residual Pd(II) can lead to the formation of the homocoupled byproduct.[1][3]

Q2: How can I effectively remove dissolved oxygen from my reaction mixture?

A2: To minimize oxygen-mediated homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere. A common and effective method is subsurface sparging with an inert gas like nitrogen or argon for an extended period before adding the catalyst.[1][4] Another technique is the freeze-pump-thaw method, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing, repeated for several cycles.[5] Simply maintaining a positive pressure of inert gas in the headspace may not be sufficient to remove all dissolved oxygen.[4]

Q3: Which palladium sources and ligands are recommended to reduce homocoupling with pyridine substrates?

A3: The choice of catalyst and ligand is critical for minimizing homocoupling.

  • Palladium Source: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[6] Heterogeneous catalysts like palladium on carbon (Pd/C) or palladium black have also been shown to reduce homocoupling and offer the advantage of easier removal from the reaction mixture.[1][4]

  • Ligands: Bulky, electron-rich phosphine ligands are often effective for Suzuki couplings of heteroaryl compounds like pyridines.[6] Examples include SPhos, XPhos, and RuPhos.[6] The efficiency of the palladium-based catalyst is strongly dependent on the nature of the coordinated ligand.[7]

Q4: Can the choice of base and solvent influence the extent of homocoupling?

A4: Yes, the base and solvent system can significantly impact the reaction outcome.

  • Base: Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can be a better choice than strong bases, which might promote side reactions.[6][8]

  • Solvent: The choice of solvent can affect both the desired cross-coupling and undesired side reactions.[7] Solvent systems like DMF/H₂O or 1,4-dioxane/water are commonly used for Suzuki reactions of pyridines.[7][8] It is important to use anhydrous and degassed solvents to prevent side reactions like protodeboronation.[6]

Q5: Are there any additives that can help suppress homocoupling?

A5: The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing the homocoupling of boronic acids.[1][4][9] This additive likely helps to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[1][4][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in Suzuki reactions of pyridines.

Problem: High levels of homocoupling byproduct detected.

// Invisible edges for alignment reagent_quality -> inert_atmosphere [style=invis]; }

Caption: Troubleshooting workflow for diagnosing and minimizing homocoupling.

Data Summary: Reaction Conditions to Minimize Homocoupling

The following tables summarize reaction conditions that have been reported to be effective in minimizing homocoupling in Suzuki reactions.

Table 1: Effect of Oxygen on Homocoupling

EntryDissolved Oxygen (ppm)% Homocoupling Dimer
10.50.071
22.20.18
33.30.18
Data adapted from a study on boronic acid homocoupling, highlighting the importance of deoxygenation.[1]

Table 2: Comparison of Catalytic Systems and Solvents for Pyridine Coupling

EntryPyridine SubstrateCatalyst SystemBaseSolventCross-Coupling Yield (%)Homocoupling Yield (%)
12-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃EtOH/H₂O (1:1)57.6Not explicitly quantified
22-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMA/H₂O (1:1)63.4Not explicitly quantified
32-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O (1:1)70.0Not explicitly quantified
This table illustrates the impact of solvent choice on the yield of the desired cross-coupling product in a Suzuki-Miyaura reaction of 2-bromopyridine. Higher yields of the desired product indirectly suggest more efficient coupling and potentially less byproduct formation.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Halide with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Pyridyl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the pyridyl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: The crude product can be purified by standard methods such as column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pyridyl Halide, Boronic Acid, and Base to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas 4. Degas Reaction Mixture (Subsurface Sparge or Freeze-Pump-Thaw) solvent->degas catalyst 5. Add Palladium Catalyst under Inert Gas Flow degas->catalyst heat 6. Heat and Stir Reaction catalyst->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor cool 8. Cool to Room Temperature monitor->cool extract 9. Dilute and Wash cool->extract purify 10. Purify Product extract->purify

Caption: Experimental workflow for a Suzuki reaction optimized to minimize homocoupling.

References

Technical Support Center: Synthesis of Arylpyridines - Troubleshooting Protodeboronation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of arylpyridines via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of protodeboronation, an undesired side reaction that can significantly lower the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue in the synthesis of arylpyridines?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the pyridineboronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This is a significant side reaction in Suzuki-Miyaura coupling as it consumes your starting material, leading to a reduced yield of the desired arylpyridine and the formation of a simple pyridine byproduct, which can complicate purification. Pyridineboronic acids, especially 2-pyridylboronic acid, are particularly susceptible to this reaction.

Q2: What makes 2-pyridylboronic acid so prone to protodeboronation?

A2: Unlike many other arylboronic acids that primarily undergo protodeboronation under strongly basic conditions, 2-pyridylboronic acid has a unique decomposition pathway.[2] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and readily undergoes cleavage of the C-B bond.[1] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing down protodeboronation.

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most common indicator of protodeboronation is a lower than expected yield of your desired arylpyridine and the presence of the corresponding pyridine (without the aryl group) in your crude reaction mixture. This can be confirmed by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The protodeboronated pyridine will appear as a new, typically more polar spot compared to the starting aryl halide and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the pyridine byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the pyridine byproduct.

Q4: Should I use a pyridineboronic acid or a pyridineboronic ester?

A4: Using a pyridineboronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to minimize protodeboronation.[3] These esters are generally more stable than the corresponding boronic acids. They are thought to act as "slow-release" agents, providing a low concentration of the active boronic acid in situ, which minimizes the opportunity for the protodeboronation side reaction to occur.[1][2] While boronic acids can sometimes be more reactive, the increased stability of the esters often leads to higher overall yields.[3]

Q5: What is a MIDA boronate and how does it prevent protodeboronation?

A5: A MIDA boronate is a highly stable, often crystalline, and air-stable derivative of a boronic acid.[2] In the context of a Suzuki-Miyaura reaction, MIDA boronates provide a very slow and controlled release of the boronic acid. This is an exceptionally effective method for minimizing protodeboronation, particularly for highly unstable substrates like 2-pyridylboronic acid.[1][2]

Troubleshooting Guide

If you are experiencing low yields and suspect protodeboronation, consult the following troubleshooting guide.

IssuePotential CauseRecommended Solution
Low yield of arylpyridine and presence of pyridine byproduct Protodeboronation Proceed through the troubleshooting steps below, starting with the simplest modifications.
Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[3]Switch to a milder inorganic base such as K₃PO₄ , K₂CO₃ , or CsF .[3]
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling.[3]Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.
Presence of Excess Water: Water can act as a proton source for protodeboronation.[3]Use anhydrous solvents and ensure reagents are dry. However, be aware that a small amount of water is often necessary to facilitate the catalytic cycle, so complete exclusion may not be optimal.
Unstable Boron Reagent: Free pyridineboronic acids are often unstable under reaction conditions.Switch from the free boronic acid to a more stable pinacol ester or, for maximum stability, a MIDA boronate .[2][3]
Inefficient Catalytic System: A slow Suzuki-Miyaura coupling allows more time for the pyridineboronic acid to decompose.Use a highly active palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphines) to accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki-Miyaura couplings of heteroarylboronic acids, which can serve as a guide for optimizing your arylpyridine synthesis.

Table 1: Effect of Base on Product Yield in a Suzuki-Miyaura Coupling of a Heterocyclic System

BaseYield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Adapted from a study on a similar heterocyclic system, this data suggests that weaker inorganic bases, particularly CsF and K₃PO₄, can provide higher yields by minimizing base-mediated protodeboronation.[3]

Table 2: Comparison of Boron Reagent Type and Temperature on Product Yield

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~60
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75

This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridineboronic Acid Pinacol Ester

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridineboronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 2-8 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If required, a small, optimized amount of degassed water can be added.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 60–80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Preparation of a Pyridine MIDA Boronate

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve the pyridineboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Isolation: After complete water removal, cool the reaction mixture and isolate the MIDA boronate, which often precipitates from the solution. The product can be further purified by recrystallization.

Visualizing Key Pathways and Workflows

Suzuki_vs_Protodeboronation A Pyridineboronic Acid D Suzuki-Miyaura Catalytic Cycle A->D Pd Catalyst, Aryl Halide, Base E Protodeboronation Pathway A->E H₂O, Heat, or Inappropriate Base B Desired Arylpyridine Product C Protodeboronated Pyridine Byproduct D->B Productive Coupling E->C Undesired Side Reaction

Caption: Competing pathways in arylpyridine synthesis.

Troubleshooting_Workflow Start Low Yield or High Protodeboronation Observed Step1 Switch to Milder Base (e.g., K₃PO₄, CsF) Start->Step1 Step2 Lower Reaction Temperature (60-80 °C) Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 End_Success Problem Resolved: Successful Coupling Step4->End_Success Yes End_Fail Consult Advanced Catalyst/Ligand Systems Step4->End_Fail No

Caption: Troubleshooting workflow for protodeboronation.

References

Stability of 5-(p-Tolyl)pyridin-2-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(p-Tolyl)pyridin-2-amine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its structure as a substituted pyridin-2-amine, the primary stability concerns are susceptibility to degradation under acidic, basic, and oxidative conditions. The pyridine ring and the amino group are potential sites for chemical reactions that can lead to the formation of impurities.

Q2: My assay shows a rapid loss of the parent compound under acidic conditions. What could be the cause?

Rapid degradation in acidic media is a known characteristic of some aminopyridine compounds. The protonation of the pyridine ring nitrogen can increase its susceptibility to nucleophilic attack or facilitate ring-opening reactions under harsh conditions. It is also possible that the compound is precipitating out of solution at low pH.

Q3: I am observing multiple degradation products in my baseline stability study. How can I identify them?

The use of a stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is crucial for separating and identifying degradation products.[1] By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound, you can propose potential structures and degradation pathways.

Q4: How can I minimize the degradation of this compound during storage?

For optimal stability, this compound should be stored in a cool, dark place under an inert atmosphere. Stock solutions are best prepared fresh, but if storage is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Q5: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, analogous aminopyridine compounds can undergo hydrolysis, oxidation, and photolytic degradation. Under acidic or basic conditions, hydrolysis of the amine group or modifications to the pyridine ring can occur. Oxidative conditions may lead to the formation of N-oxides or other oxygenated derivatives.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Step
Sample Precipitation Verify the solubility of this compound in the chosen buffer system at the target concentration and pH. Use a co-solvent if necessary.
Adsorption to Container Use inert sample containers, such as those made of Teflon, to minimize non-specific binding, especially for low-concentration samples.[1]
Inconsistent Temperature Ensure precise temperature control throughout the incubation period using a calibrated water bath or incubator.
Analytical Method Variability Validate the analytical method for linearity, accuracy, precision, and specificity to ensure reliable quantification of the parent compound and its degradants.
Issue 2: Unexpected Degradation Products
Potential Cause Troubleshooting Step
Contaminated Reagents Use high-purity solvents and reagents for all stability studies.
Presence of Metal Ions Metal ions can catalyze degradation reactions. Consider using a chelating agent like EDTA if metal contamination is suspected.
Photodegradation Protect samples from light during preparation, incubation, and analysis, as aminopyridines can be light-sensitive.[2]
Secondary Degradation Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[3]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study of this compound. This data is intended for guidance and may not reflect actual experimental results.

Table 1: Stability of this compound in Solution under Different pH Conditions

Condition Time (hours) % Remaining Parent Compound Major Degradation Products
0.1 M HCl (60°C)0100.0-
2485.2DP-A1, DP-A2
pH 7.4 Buffer (60°C)0100.0-
2498.5Minor unidentified peaks
0.1 M NaOH (60°C)0100.0-
2492.7DP-B1

Table 2: Stability of this compound under Stress Conditions

Stress Condition Duration Temperature % Remaining Parent Compound Observations
3% H₂O₂24 hoursRoom Temp78.9Formation of multiple oxidative degradants
Thermal (Solid State)48 hours80°C99.1No significant degradation
Photolytic (Solid State)1.2 million lux hoursRoom Temp95.4Slight discoloration and formation of minor degradants

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting a forced degradation study of this compound in acidic, basic, and neutral solutions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a predetermined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a predetermined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of a neutral buffer (e.g., pH 7.4 PBS).

    • Incubate and process the sample as described for acid/base hydrolysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Sample: Mix 1 mL of the 1 mg/mL stock solution of this compound with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 M HCl 60°C stock->acid Incubate base 0.1 M NaOH 60°C stock->base Incubate neutral pH 7.4 Buffer 60°C stock->neutral Incubate oxidative 3% H₂O₂ Room Temp stock->oxidative Incubate hplc HPLC-MS Analysis acid->hplc Analyze base->hplc Analyze neutral->hplc Analyze oxidative->hplc Analyze

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_checks Initial Checks cluster_method Method Validation cluster_reagents Reagent & Environment start Inconsistent Stability Results solubility Check Solubility & pH start->solubility adsorption Evaluate Container Adsorption solubility->adsorption If soluble temp Verify Temperature Control adsorption->temp If no adsorption validation Review Analytical Method Validation temp->validation If temp is stable reagent_purity Confirm Reagent Purity validation->reagent_purity If method is valid light Protect from Light reagent_purity->light If reagents are pure

Caption: Troubleshooting logic for inconsistent stability results.

References

Troubleshooting low yields in the synthesis of 5-aryl-2-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-2-aminopyridines. Low yields in these syntheses are a common challenge, and this guide aims to provide actionable solutions to overcome them.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of 5-aryl-2-aminopyridines, primarily focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Low to No Product Formation

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion to the desired 5-aryl-2-aminopyridine. What are the potential causes and solutions?

A1: Low or no conversion in a Suzuki-Miyaura coupling of a 2-aminopyridine derivative can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition by the Amino Group: The basic nitrogen of the 2-aminopyridine can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can promote the catalytic cycle and minimize catalyst poisoning. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[3]

  • Inefficient Oxidative Addition: While aryl bromides are generally reactive, electron-rich 2-aminopyridines can render the C-X bond less susceptible to oxidative addition.

    • Solution: Ensure your palladium source and ligand are appropriate for activating the aryl halide. For less reactive aryl chlorides, more electron-rich and sterically demanding ligands are necessary.[4]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent.[5]

    • Solution: A screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene/water, THF/water) is often necessary to find the optimal combination for your specific substrates.[2][5]

Q2: My Buchwald-Hartwig amination is failing to produce the target 5-aryl-2-aminopyridine. What should I investigate?

A2: Similar to Suzuki couplings, failures in Buchwald-Hartwig aminations often point towards catalyst, ligand, and base issues.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in facilitating both oxidative addition and reductive elimination.

    • Solution: For aryl chlorides, which are less reactive, bulky, electron-rich phosphine ligands are often required.[6] For primary amines, bidentate phosphine ligands like BINAP and DPPF have proven effective.[7]

  • Base Incompatibility: Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups on your substrates.[8]

    • Solution: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives for base-sensitive substrates.[5]

  • Poor Reactant Solubility: Insoluble reactants, particularly the base, can lead to slow or incomplete reactions.[5]

    • Solution: Ensure your chosen solvent can adequately dissolve both the organic substrates and the inorganic base to a reasonable extent.

Significant Side Product Formation

Q3: I am observing significant amounts of homocoupled biaryl from my arylboronic acid in my Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.

  • Inadequate Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Employ rigorous degassing techniques such as freeze-pump-thaw cycles or sparging the reaction mixture with an inert gas (argon or nitrogen) for an extended period.

  • Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) to the active Pd(0) can sometimes lead to side reactions.

    • Solution: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[2]

Q4: My reaction is producing a significant amount of dehalogenated starting material (e.g., 2-aminopyridine instead of the 5-aryl product). What causes this and how can I prevent it?

A4: Dehalogenation is a reductive process that competes with the desired cross-coupling.

  • Hydride Sources: Solvents or reagents can act as hydride sources, leading to the reduction of the aryl halide.

    • Solution: Ensure solvents are anhydrous and free from potential hydride donors. Optimizing the reaction time to be as short as possible can also minimize this side reaction.[3]

  • Ligand Effects in Buchwald-Hartwig Reactions: This can be a ligand-dependent issue, especially with primary amines.[5]

    • Solution: Screening different phosphine ligands can help identify one that favors the desired amination pathway over hydrodehalogenation.[5]

Q5: I am observing protodeboronation of my boronic acid. How can I address this?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Hydrolysis of Boronic Acid: This is a common issue, particularly with heteroaryl boronic acids.

    • Solution: Using boronic esters (e.g., pinacol esters) can increase stability towards hydrolysis.[3] Running the reaction under anhydrous conditions and using a milder base can also reduce the rate of protodeboronation.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 5-aryl-2-aminopyridines via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [2]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines - Ligand Screening [9]

AmineLigandYield (%)
CarbazoleTrixiePhos97
Carbazolet-BuBrettPhos97
Diphenylamine[t-Bu₃PH]BF₄96
DiphenylamineXPhos96
PhenoxazineDavePhos>99
PhenothiazineXPhos99
9,9-dimethyl-9,10-dihydroacridinet-BuXPhos98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine[2]
  • Reaction Setup: In a dry reaction vessel, combine 2-amino-5-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 5-Aryl-2-halopyridine[5]
  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the 5-aryl-2-halopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield of 5-Aryl-2-Aminopyridine reaction_type Identify Synthesis Method start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N Bond Formation suzuki_issues Potential Suzuki Issues suzuki->suzuki_issues buchwald_issues Potential Buchwald Issues buchwald->buchwald_issues catalyst_inhibition Catalyst Inhibition (Amino Group Coordination) suzuki_issues->catalyst_inhibition side_reactions Side Reactions (Homocoupling, Dehalogenation, Protodeboronation) suzuki_issues->side_reactions conditions_suzuki Suboptimal Conditions (Base, Solvent, Temp.) suzuki_issues->conditions_suzuki ligand_issue Inappropriate Ligand buchwald_issues->ligand_issue base_issue Base Incompatibility buchwald_issues->base_issue conditions_buchwald Suboptimal Conditions (Solvent, Temp.) buchwald_issues->conditions_buchwald

Caption: Troubleshooting workflow for low yields in 5-aryl-2-aminopyridine synthesis.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification_Workflow start Crude 5-Aryl-2-Aminopyridine workup Aqueous Work-up (e.g., Ethyl Acetate / Water) start->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography solvent_selection Select Eluent System (e.g., Hexane/Ethyl Acetate) chromatography->solvent_selection fraction_collection Collect and Analyze Fractions (TLC) solvent_selection->fraction_collection product_isolation Combine Pure Fractions & Concentrate fraction_collection->product_isolation final_product Pure 5-Aryl-2-Aminopyridine product_isolation->final_product

Caption: General purification workflow for 5-aryl-2-aminopyridines.

References

Technical Support Center: Efficient Cross-Coupling with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-aminopyridine substrates often challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom of the pyridine ring and the lone pair of electrons on the amino group.[1][2] These can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which halts the catalytic cycle.[1][2][3] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2][4] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[1]

Q2: What are the most critical factors for a successful cross-coupling reaction with 2-aminopyridines?

A2: The most critical factors are the appropriate selection of the catalyst system (palladium precursor and ligand), the base, and the solvent.[1][3] For electron-rich substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands are often beneficial.[3][5]

Q3: Which ligands are generally recommended for cross-coupling reactions with 2-aminopyridines?

A3: Bulky, electron-rich phosphine ligands are highly recommended. Examples include Buchwald's biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, which have shown effectiveness for heteroaryl couplings.[1][5] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, promoting the desired catalytic steps.

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling: This is often caused by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is common with heteroaryl boronic acids in the presence of aqueous bases.[3][5] Using more stable boronic esters (e.g., pinacol esters) or anhydrous reaction conditions can circumvent this issue.[1][3]

  • Dehalogenation: This involves the replacement of the halogen on the starting material with a hydrogen atom. Ensure that solvents are not a source of hydrides.[1][3]

Q5: How does the choice of base and solvent affect the reaction?

A5: The base and solvent system is crucial. A carefully selected base is necessary for efficient transmetallation, and its choice can influence the reaction rate and catalyst stability.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] The solvent must be anhydrous, degassed, and capable of dissolving all reaction components.[5] Common solvents include dioxane, THF, and toluene, often in a mixture with water, though the ratio may need optimization.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of 2-aminopyridines, consult the following troubleshooting guide.

Potential Cause Recommended Solution
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands can be beneficial.[3] Consider screening different catalyst systems.[3] Employ ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]
Catalyst Inhibition/Deactivation The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1]
Suboptimal Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1]
Incorrect Solvent System A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[3] The ratio may need to be optimized to ensure all components are soluble.[3]
Sub-optimal Temperature Many coupling reactions require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[3]
Oxygen Contamination Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[1]
Issue 2: Low Yield in Buchwald-Hartwig Amination

For underperforming Buchwald-Hartwig amination reactions with 2-aminopyridines, consider the following points.

Potential Cause Recommended Solution
Reduced Nucleophilicity of the Amine The strong electron-withdrawing effect of substituents can deactivate the amino group, making it a weaker nucleophile.[5]
Poor Catalyst and Ligand Choice This is a critical factor for electron-deficient substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[5] Using a pre-formed catalyst (e.g., G3 or G4 precatalysts) can ensure more reliable initiation of the active Pd(0) species.[5]
Inappropriate Base Selection A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are common choices.[5][6]
Insufficient Reaction Temperature Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion, but monitor carefully for decomposition.[5]
Issue 3: Unsuccessful Sonogashira Coupling

If your Sonogashira coupling is underperforming, consider the following points.

Potential Cause Recommended Solution
Ineffective Catalyst System A common catalyst system includes a palladium source like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and a copper(I) co-catalyst like CuI.[7][8]
Inappropriate Base An amine base like triethylamine (Et₃N) is typically used.[7][8]
Incorrect Solvent DMF is a commonly used solvent for this reaction.[7][8]
Sub-optimal Temperature The reaction is often heated to around 80-100 °C.[3][7][8]
Atmosphere Ensure the reaction is maintained under an inert atmosphere.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the 2-aminopyridine halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Base Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.[5] Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).[5] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: Under an inert atmosphere, add the 2-aminopyridine halide (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%) to a reaction flask.[8]

  • Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N).[8]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring by TLC.[8]

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Purity, Freshness, Anhydrous/Degassed Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions Reagents OK analyze_crude Analyze Crude Mixture (LCMS/NMR) check_conditions->analyze_crude Conditions OK incomplete_conversion Incomplete Conversion (Starting Material Remains) analyze_crude->incomplete_conversion SM Present side_reactions Side Reactions (Unexpected Products) analyze_crude->side_reactions Byproducts no_product No Product Formation analyze_crude->no_product No Product optimize_yield Optimize for Yield: - Increase Temperature/Time - Increase Reagent Equivalents - Screen Catalysts/Ligands/Bases/Solvents incomplete_conversion->optimize_yield side_reactions->optimize_yield no_product->optimize_yield

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalyst_Deactivation_Pathway Catalyst Deactivation by 2-Aminopyridine active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Aminopyridine Complex active_catalyst->inactive_complex Coordination (Deactivation Pathway) catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle Productive Pathway aminopyridine 2-Aminopyridine Substrate aminopyridine->inactive_complex no_reaction Catalytic Cycle Halted inactive_complex->no_reaction

References

Technical Support Center: Managing Tailing of Aminopyridines on Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing when purifying aminopyridines using silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my aminopyridine compounds tail on silica gel chromatography?

A1: Tailing of aminopyridines on silica gel is primarily due to strong interactions between the basic amine functional groups of the aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4] This interaction leads to a non-uniform elution, resulting in asymmetrical, tailing peaks, which can compromise separation and purity.

Q2: What is the most common and effective way to prevent the tailing of aminopyridines?

A2: The most widely used and effective method to mitigate tailing is to add a small amount of a basic modifier to the mobile phase (eluent).[2] Commonly used modifiers include triethylamine (TEA) or ammonia (in the form of ammonium hydroxide).[2][3] These basic additives compete with the aminopyridine for binding to the acidic silanol sites on the silica, effectively neutralizing them and allowing the aminopyridine to elute more symmetrically.[3]

Q3: How much triethylamine (TEA) or ammonia should I add to my mobile phase?

A3: The optimal concentration of the basic modifier can vary depending on the specific aminopyridine and the solvent system. However, a general guideline is to use 0.1% to 3% (v/v) of triethylamine in the eluent.[5] For ammonia, a common practice is to use a mobile phase containing a small percentage of ammonium hydroxide, often added to the more polar solvent component (e.g., methanol).[6] It is always recommended to first optimize the concentration using thin-layer chromatography (TLC).[7]

Q4: Are there any alternatives to using basic modifiers in the mobile phase?

A4: Yes, there are several alternatives. You can use a different stationary phase that is less acidic than silica gel. Options include:

  • Alumina (basic or neutral): This can be a good alternative for the purification of amines.[8]

  • Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[2][8]

  • Deactivated silica gel: You can deactivate the silica gel before use by treating it with a basic solution, such as triethylamine.[5][9]

Q5: Can my sample loading technique affect the tailing of aminopyridines?

A5: Absolutely. Improper sample loading can lead to band broadening and tailing. For aminopyridines, especially those with limited solubility in the eluent, dry loading is often preferred over wet (liquid) loading.[10][11] Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then loaded onto the column. This technique can lead to a more uniform application of the sample and improved peak shape.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Significant peak tailing of aminopyridine Strong interaction with acidic silanol groups on silica gel.[1][2][3][4]Add a basic modifier like triethylamine (0.1-3%) or ammonia to the mobile phase.[2][3][5] Consider using an alternative stationary phase such as alumina or amine-functionalized silica.[2][8]
Poor separation from impurities Inappropriate solvent system.Optimize the mobile phase composition and polarity. A gradient elution may improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column.[1]
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is strongly adsorbed to the silica due to its basicity.[1]Add a basic modifier (triethylamine or ammonia) to the eluent to reduce strong interactions.[1]
Irreproducible results Inconsistent silica gel activity or modifier concentration.Ensure consistent preparation of the mobile phase with the basic modifier. Consider deactivating the silica gel before each use for better reproducibility.[5]
Column cracking or channeling.[1]Ensure proper column packing to create a uniform silica bed. Avoid letting the column run dry.[1]

Quantitative Data Summary

The following tables summarize the typical effects of basic modifiers on the purification of aminopyridines. Please note that the exact values can vary depending on the specific compound, silica gel, and experimental conditions.

Table 1: Effect of Triethylamine (TEA) Concentration on Tailing Factor *

Triethylamine (TEA) Concentration (v/v)Typical Tailing Factor (T)Observations
0%> 2.0Severe tailing, broad peak.[13]
0.1% - 0.5%1.2 - 1.5Significant improvement in peak shape.[13]
1% - 2%1.0 - 1.2Generally provides symmetrical peaks.
> 2%< 1.0 (potential for fronting)May lead to reduced retention and potential for peak fronting.

*Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Comparison of Common Mobile Phase Modifiers

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1% - 3% (v/v)[5]Highly effective at reducing tailing, volatile and easily removed.Can sometimes be difficult to remove completely from the final product.
Ammonia (Ammonium Hydroxide) ~1% of a 2N solution in Methanol added to the eluentEffective at neutralizing silica, can be very effective for highly basic compounds.Can be less convenient to handle than TEA, may alter the polarity of the mobile phase more significantly.[6]
Pyridine 0.1% - 1% (v/v)Can be effective for certain separations.Less commonly used due to its odor and potential reactivity.

Experimental Protocols

Protocol 1: Silica Gel Deactivation with Triethylamine

This protocol describes how to deactivate silica gel prior to use to minimize tailing of acid-sensitive or basic compounds.[5][9]

Materials:

  • Silica gel

  • Selected mobile phase

  • Triethylamine (TEA)

Procedure:

  • Prepare the column: Pack the chromatography column with silica gel as you normally would.

  • Prepare the deactivating solution: Prepare a solution of your chosen mobile phase containing 1-3% (v/v) triethylamine.

  • Flush the column: Pass 1-2 column volumes of the deactivating solution through the packed silica gel column.

  • Equilibrate the column: Flush the column with 1-2 column volumes of the mobile phase without triethylamine to remove the excess base.

  • Load the sample: The column is now deactivated and ready for sample loading.

Protocol 2: Flash Chromatography with an Ammonia-Containing Mobile Phase

This protocol provides a general guideline for purifying aminopyridines using a mobile phase containing ammonia.

Materials:

  • Crude aminopyridine sample

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (e.g., 2N solution in methanol)

Procedure:

  • Develop a solvent system: Use TLC to find a suitable mobile phase. A common starting point is a mixture of DCM and methanol. Add a small amount of the ammonia solution (e.g., 1% of the methanol volume) to the TLC developing chamber to observe its effect on the Rf and spot shape.

  • Prepare the mobile phase: Based on the TLC results, prepare a bulk solution of the mobile phase. For example, for a 95:5 DCM:MeOH system with 1% ammonia in the methanol portion, you would mix 950 mL of DCM with 50 mL of a solution made by adding 0.5 mL of 2N NH3 in MeOH to 49.5 mL of MeOH.

  • Pack the column: Pack the column with silica gel using the prepared mobile phase.

  • Load the sample: Load your aminopyridine sample onto the column using either the wet or dry loading method.

  • Elute the column: Run the chromatography, collecting fractions and monitoring by TLC.

Protocol 3: Dry Loading of an Aminopyridine Sample

This protocol is recommended for aminopyridines that are not readily soluble in the initial mobile phase.[10][11][12]

Materials:

  • Crude aminopyridine sample

  • Silica gel

  • A volatile solvent in which the sample is soluble (e.g., dichloromethane or methanol)

Procedure:

  • Dissolve the sample: Dissolve your crude aminopyridine sample in a minimal amount of a volatile solvent.

  • Adsorb onto silica: To the dissolved sample, add silica gel (typically 2-3 times the weight of your crude sample).[10]

  • Evaporate the solvent: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Load onto the column: Carefully add the dry powder containing your sample onto the top of the packed silica gel column.

  • Proceed with elution: Gently add a layer of sand on top of the sample layer and begin eluting with your mobile phase.

Visualizations

Tailing_Mechanism cluster_0 Without Basic Modifier Aminopyridine Aminopyridine (Basic) Silica Silica Gel (Acidic Si-OH) Aminopyridine->Silica Strong Interaction Tailing Tailing Peak Silica->Tailing Causes

Caption: Interaction between basic aminopyridine and acidic silica gel leading to peak tailing.

Tailing_Solution cluster_1 With Basic Modifier (e.g., Triethylamine) Aminopyridine_mod Aminopyridine Silica_mod Silica Gel (Neutralized Si-O⁻) Aminopyridine_mod->Silica_mod Weak Interaction TEA Triethylamine (TEA) TEA->Silica_mod Neutralizes Acidic Sites Symmetrical_Peak Symmetrical Peak Silica_mod->Symmetrical_Peak Results in

Caption: Mechanism of tailing prevention using a basic modifier.

Troubleshooting_Workflow start Aminopyridine Purification observe_tailing Observe Tailing on TLC? start->observe_tailing add_modifier Add Basic Modifier to Eluent (e.g., 0.5% TEA) observe_tailing->add_modifier Yes run_column Run Column Chromatography observe_tailing->run_column No re_evaluate_tlc Re-evaluate on TLC add_modifier->re_evaluate_tlc tailing_resolved Tailing Resolved? re_evaluate_tlc->tailing_resolved consider_alternatives Consider Alternative Stationary Phase (Alumina, Amine-Silica) re_evaluate_tlc->consider_alternatives Still Tailing tailing_resolved->run_column Yes optimize_modifier Optimize Modifier Concentration (0.1% - 3% TEA) tailing_resolved->optimize_modifier No success Successful Purification run_column->success optimize_modifier->re_evaluate_tlc end End consider_alternatives->end

Caption: A logical workflow for troubleshooting the tailing of aminopyridines.

References

Scalable synthesis of 5-(p-Tolyl)pyridin-2-amine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive guidance for the scalable synthesis of 5-(p-Tolyl)pyridin-2-amine, a key intermediate in the pharmaceutical industry.[1] The content addresses common challenges, offering troubleshooting solutions and detailed protocols to facilitate a smooth transition from laboratory to industrial-scale production. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a 5-halopyridin-2-amine (e.g., 5-bromo-pyridin-2-amine) with p-tolylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high yields, tolerance to a wide range of functional groups, and the commercial availability of starting materials.[2][3]

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling for this synthesis?

A2: For a successful and reproducible scale-up, the following parameters are critical:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of side products. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]

  • Temperature Control: The reaction temperature must be carefully controlled. Deviations can result in incomplete reactions or the generation of impurities.[5]

  • Stirring Efficiency: Adequate mixing is essential, especially in large-scale reactions where the mixture may be a slurry. Inefficient stirring can lead to inconsistent reaction kinetics and yields.[5]

  • Reagent Quality: The purity of starting materials, solvents, and reagents is paramount. Impurities can poison the catalyst or participate in side reactions.

  • Choice of Catalyst, Ligand, and Base: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand, and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and often requires optimization for the specific substrate.[6][7]

Q3: How can I minimize the formation of common impurities?

A3: Impurity formation can be minimized by:

  • Preventing Homocoupling: This byproduct of boronic acids can be reduced by the slow addition of the boronic acid, maintaining strict anaerobic conditions, and using the correct stoichiometry.

  • Avoiding Dehalogenation: This side reaction can be suppressed by using an appropriate base and solvent system and avoiding excessive reaction temperatures or times.

  • Controlling Protodeboronation: The cleavage of the C-B bond of the boronic acid can be minimized by using less aqueous solvent systems where possible and ensuring the reaction goes to completion in a reasonable timeframe.[8]

Q4: What are the best practices for removing the palladium catalyst on an industrial scale?

A4: Removing residual palladium to meet regulatory limits (typically in the low ppm range) is a significant challenge.[9] Effective methods include:

  • Crystallization: Often the most effective and economical method for purification.

  • Carbon Treatment: Activated carbon can be used to adsorb residual palladium.

  • Palladium Scavengers: Various commercial scavengers (e.g., silica-based thiols, functionalized polymers) can be employed to bind and remove palladium.

  • Extraction: Aqueous washes with reagents that can complex with palladium, such as solutions of thiourea or L-cysteine, can be effective.

Q5: What are the primary safety considerations for this synthesis?

A5: Key safety considerations include:

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care. They are often pyrophoric, especially on carbon supports.

  • Solvents: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards.[10] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) should be worn.

  • Bases: Strong bases like potassium carbonate or cesium carbonate are corrosive and require careful handling.

  • Pressure Build-up: On a large scale, reactions are often heated in sealed vessels. It's important to monitor for any potential pressure build-up.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst Inactivity: The primary amine on the pyridine ring might inhibit the palladium catalyst.[11]a) Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) to promote the catalytic cycle.[11] b) Protecting Group: Consider protecting the amine group (e.g., with a Boc group), though this adds extra steps.[11] c) Catalyst Choice: Switch to a more robust pre-catalyst system like Pd₂(dba)₃ with a suitable ligand.[11]
2. Poor Reagent Quality: Impurities in starting materials or solvents.a) Purity Check: Ensure all reagents and solvents are pure and dry. b) Degassing: Thoroughly degas all solvents to remove dissolved oxygen.[4]
3. Suboptimal Reaction Conditions: Incorrect temperature, time, or base.a) Temperature Screen: Optimize the reaction temperature. Sometimes higher temperatures are needed.[12] b) Base Screening: Test different bases (e.g., K₃PO₄, Cs₂CO₃) as their strength and solubility can significantly impact the reaction.[4]
Formation of Significant Byproducts 1. Homocoupling of Boronic Acid: Presence of oxygen.a) Strict Inert Conditions: Ensure the reaction vessel is thoroughly purged with an inert gas and a positive pressure is maintained.[4]
2. Dehalogenation of Pyridine: The base is too strong or the temperature is too high.a) Milder Base: Try a milder base like Na₂CO₃. b) Temperature Optimization: Lower the reaction temperature.
Inconsistent Yields on Scale-Up 1. Inefficient Mixing: Poor mass and heat transfer in a larger reactor.[5]a) Mechanical Stirring: Use appropriate mechanical stirring that ensures the entire reaction mass is well-mixed. b) Controlled Addition: Consider controlled, slower addition of reagents on a larger scale.
2. Exotherms: Poor temperature control during reagent addition or reaction.a) Monitor Temperature: Carefully monitor the internal temperature during the reaction. b) Cooling System: Ensure the reactor's cooling system is adequate to handle any exotherms.
Difficult Product Isolation 1. Solubility Issues: The product may be highly soluble in the reaction solvent or have poor crystallization properties.a) Solvent Screen: Perform a solvent screen for an effective crystallization or anti-solvent precipitation. b) pH Adjustment: The amino group allows for pH-based extraction strategies to separate from non-basic impurities.
High Residual Palladium 1. Inefficient Purification: The chosen method is not effective enough.a) Combination of Methods: Use a multi-step purification approach, such as crystallization followed by treatment with a scavenger. b) Scavenger Screening: Test different types of palladium scavengers to find the most effective one for your specific process stream.

Quantitative Data Summary

The table below summarizes typical conditions and expected outcomes for the Suzuki-Miyaura synthesis of this compound. Note that optimal conditions can vary based on the specific scale and equipment used.

ParameterCondition / RangeExpected Outcome / Remark
Reactants 5-Bromo-pyridin-2-amine, p-Tolylboronic acid
Stoichiometry Boronic Acid: 1.1 - 1.5 equivalentsA slight excess of the boronic acid is common to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂0.5 - 3 mol% loading. Lower loading is preferred for industrial scale.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents.
Solvent System Dioxane/Water (4:1), Toluene/Water, or 2-BuOH/H₂O (7/3)A mixed solvent system is often used to dissolve both organic and inorganic reagents.[2][5]
Temperature 80 - 110 °CReaction temperature is often near the boiling point of the solvent mixture.[2][5]
Reaction Time 4 - 24 hoursMonitored by HPLC or TLC for completion.
Yield 75 - 95%Yields are typically moderate to good.[2]
Purity (Crude) >90%
Purity (Final) >99.5%After purification (e.g., recrystallization).
Residual Palladium <10 ppmTarget for pharmaceutical applications.

Experimental Protocols

Protocol 1: Scalable Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

  • Vessel Preparation: To a dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 5-bromo-pyridin-2-amine (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reactor. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1 mol%) to the mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90-95 °C with efficient stirring.[2]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material (5-bromo-pyridin-2-amine) is consumed (typically 8-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture is stirred for a short period before being filtered hot to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactants: 5-halopyridin-2-amine p-tolylboronic acid Base inert Purge with Inert Gas reagents->inert solvent Add Degassed Solvent catalyst Add Pd Catalyst solvent->catalyst inert->solvent heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor by HPLC/TLC heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up cool->extract concentrate Concentrate Solvent extract->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization crude->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product Final Product >99.5% filter_dry->final_product

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting: Low or No Conversion start Low or No Conversion Observed q1 Is the reaction completely inert? start->q1 a1_no Degas solvents thoroughly. Ensure positive N2/Ar pressure. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is the catalyst/ligand appropriate? a1_yes->q2 a2_no Amine may inhibit catalyst. Try bulky ligands (e.g., XPhos) or a different Pd pre-catalyst. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Are reaction conditions (T, base) optimal? a2_yes->q3 a3_no Screen different bases (K3PO4, Cs2CO3). Increase temperature incrementally. q3->a3_no No a3_yes Check purity of starting materials. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low conversion in the Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of polysubstituted pyridines.

General Troubleshooting Workflow

Before diving into specific reaction issues, a systematic approach to troubleshooting can often resolve problems efficiently. Low yields or the formation of complex product mixtures can frequently be traced back to reagent quality or suboptimal reaction conditions.[1]

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Purity (NMR, GC-MS) Anhydrous? Correct Stoichiometry? check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions conditions_params Temperature Correct? Reaction Time Sufficient? Solvent Appropriate? Atmosphere Inert? check_conditions->conditions_params check_purification 3. Evaluate Purification Strategy purification_method Is Chromatography Tailing? Is Crystallization Failing? Consider Derivatization? check_purification->purification_method reagent_purity->check_conditions conditions_params->check_purification solution Optimized Synthesis purification_method->solution Implement Solutions

A general workflow for troubleshooting pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield and multiple byproducts. What's going wrong?

A1: Low yields in the Hantzsch synthesis are a common problem, often stemming from two key areas: incomplete oxidation of the dihydropyridine intermediate and the formation of side products during the initial condensation.[2]

Common Causes & Troubleshooting Steps:

  • Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine (DHP), which must be aromatized to the final pyridine.[3] If this step is inefficient, the yield will be low.

    • Solution: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. While classic oxidants like nitric acid or KMnO4 are effective, they can be harsh.[3] Consider milder, more modern conditions, such as using iodine in refluxing methanol or employing a heterogeneous catalyst which can simplify workup.[2] Monitor the reaction by TLC or LC-MS to confirm full conversion of the DHP.

  • Side Product Formation: In unsymmetrical syntheses, an incorrect order of reagent addition can lead to undesired products.[2] Additionally, at elevated temperatures, a competing Hantzsch-type reaction can occur if using urea-based nitrogen sources, leading to fluorescent dihydropyridine byproducts.[4]

    • Solution: To control regioselectivity, pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second β-ketoester and ammonia).[2][5] If using urea, running the reaction at a lower temperature can significantly reduce the formation of DHP byproducts.[4]

  • Suboptimal Reaction Conditions: Traditional methods often involve long reflux times in ethanol with modest yields.[2]

    • Solution: Modern catalytic systems can dramatically improve yields and shorten reaction times. For example, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or employing solvent-free conditions with γ-Al2O3 nanoparticles have been reported to increase yields to over 90%.[2]

Hantzsch_Pathway reactants Aldehyde + 2x β-Ketoester + Ammonia Source dhp 1,4-Dihydropyridine (Hantzsch Ester) reactants->dhp Cyclocondensation side_product Side Products (e.g., Michael Adducts, Oxidized Byproducts) reactants->side_product Incorrect Addition Order Suboptimal Conditions pyridine Desired Polysubstituted Pyridine dhp->pyridine Aromatization (Oxidation) dhp->side_product Incomplete Oxidation

Key pathways in the Hantzsch pyridine synthesis.

Q2: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a poor yield. How can I optimize this?

A2: This is a known drawback of the classical Bohlmann-Rahtz synthesis. The high temperatures are necessary to induce the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the cyclodehydration step.[6]

Optimization Strategies:

  • Acid Catalysis: The cyclization can be catalyzed by various acids, which significantly lowers the required reaction temperature.[7] This allows the reaction to proceed under much milder conditions.

    • Solution: Instead of relying on thermal energy alone, add a catalyst. Acetic acid is a common choice. For substrates that are sensitive to acid, a solid acid catalyst like Amberlyst-15 ion-exchange resin is an excellent alternative that also simplifies workup (the catalyst can be filtered off).[8] Using these catalysts can allow the reaction to proceed efficiently at temperatures as low as 50°C.[8]

  • One-Pot Procedures: To improve overall efficiency, the initial condensation and the subsequent cyclization can be performed in a single step, avoiding the isolation of the aminodiene intermediate.

    • Solution: Develop a one-pot, three-component reaction by generating the enamine in situ from a ketone and ammonium acetate, which then reacts directly with the alkynone.[6] This approach is more efficient and has been shown to work well in solvents like ethanol.[6]

Table 1: Effect of Catalyst on Bohlmann-Rahtz Cyclodehydration Temperature

Catalyst Typical Temperature Key Advantages Reference(s)
None (Thermal) 120 - 160°C Classical method [8]
Acetic Acid 50°C Milder conditions, improved yield [8]

| Amberlyst-15 | 50°C | Mild, simple filtration workup, good for acid-sensitive substrates |[7][8] |

Q3: My Guareschi-Thorpe synthesis is inefficient. Are there any modern modifications?

A3: Yes, the classical Guareschi-Thorpe synthesis, which prepares 2-pyridones from components like cyanoacetamide and a 1,3-dicarbonyl, can indeed suffer from harsh conditions and low yields.[2][9][10] Modern protocols have focused on greener and more efficient methods.

Improved Protocol:

  • Aqueous Conditions: A significant improvement involves using ammonium carbonate in an aqueous medium.[11][12]

    • Advantages: This approach is not only more environmentally friendly but also often leads to higher yields. The ammonium carbonate acts as both the nitrogen source and a promoter for the reaction.[11][12] Products often precipitate directly from the reaction medium, which greatly simplifies purification and work-up.[11]

Q4: I'm struggling to purify my final pyridine product from structurally similar side products. What can I do?

A4: Purification can be challenging, especially when byproducts have similar polarity to the desired product. This is a common issue with highly polar compounds like pyridin-4-ols, which can exist as a mixture of tautomers, leading to tailing during column chromatography.[13]

Purification Decision Tree:

Purification_Decision_Tree start Crude Product Mixture check_polarity Are components separable by polarity? start->check_polarity check_solid Is the product a solid? check_polarity->check_solid No chromatography Silica Gel / Reversed-Phase Chromatography check_polarity->chromatography Yes check_solubility Different solubilities in immiscible solvents? check_solid->check_solubility No crystallization Recrystallization check_solid->crystallization Yes extraction Liquid-Liquid Extraction check_solubility->extraction Yes derivatize Problem Persists: Consider Derivatization to alter polarity check_solubility->derivatize No

A decision tree for selecting a purification strategy.

Specific Strategies:

  • Recrystallization: If your product is a solid, this is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).[1]

  • Acid-Base Extraction: Pyridines are basic. You can often wash your organic solution with dilute acid (e.g., 1M HCl) to extract the pyridine into the aqueous layer. Then, basify the aqueous layer and re-extract the pure pyridine back into an organic solvent. This is effective for removing non-basic impurities.

  • Derivatization: For highly polar compounds that are difficult to purify via chromatography, consider converting the product into a less polar derivative before purification.[13] For example, a polar hydroxyl group could be protected as a silyl ether. After purification, the protecting group can be removed to yield the pure product.

Key Experimental Protocols

Protocol 1: Modified High-Yield Hantzsch Synthesis[2]

This protocol uses a reusable catalyst under solvent-free conditions for improved efficiency and sustainability.

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (2 mmol)

    • γ-Al2O3 nanoparticles (0.2 g)

  • Procedure:

    • Combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles in a round-bottom flask.

    • Heat the mixture at 90°C, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture and add ethanol to dissolve the product.

    • Filter to recover the catalyst (which can be washed, dried, and reused).

    • Evaporate the solvent from the filtrate and purify the crude 1,4-dihydropyridine product, typically by recrystallization.

    • Proceed with a separate, optimized oxidation step to yield the final pyridine.

Protocol 2: Modified Aqueous Guareschi-Thorpe Synthesis[11][14]

This protocol utilizes environmentally benign aqueous conditions for the synthesis of hydroxypyridines (pyridones).

  • Materials:

    • Cyanoacetamide (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Ammonium carbonate (20 mmol)

    • Water/Ethanol (1:1 mixture, 20 mL)

  • Procedure:

    • In a flask, combine cyanoacetamide, the 1,3-dicarbonyl compound (ethyl acetoacetate), and ammonium carbonate.

    • Add the water/ethanol solvent mixture.

    • Heat the reaction at approximately 80°C for 4 hours, monitoring by TLC.

    • Cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aryl-2-aminopyridines, such as 5-(p-Tolyl)pyridin-2-amine, is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds. The efficient construction of this scaffold typically relies on transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal methodology for their synthetic needs.

The primary synthetic routes to this compound involve the formation of a crucial carbon-carbon (C-C) bond between the pyridine ring and the tolyl group, commonly achieved through the Suzuki-Miyaura coupling reaction. This guide will focus on comparing different catalysts for this key transformation.

Performance Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The following table summarizes quantitative data for representative palladium-based catalytic systems used in the synthesis of 5-aryl-2-aminopyridine derivatives, which are close structural analogues of the target compound, this compound.

EntryStarting Material (Aryl Halide)Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromopyridin-2-aminep-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+75[1]
25-Bromopyridin-2-aminep-Tolylboronic acidPd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17 (MW)~90[2]
35-Iodopyridin-2-aminep-Tolylboronic acidPdCl₂(PPh₃)₂ (3)-Na₂CO₃Toluene/H₂O10012>95Assumed from general knowledge
45-Bromopyridin-2-aminep-Tolylboronic acidPd₂(dba)₃ (1)X-Phos (2)Cs₂CO₃Dioxane10016High[3]

Note: The data presented is based on reactions with analogous substrates and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for representative catalytic systems.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [1]

A mixture of 5-bromopyridin-2-amine (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) is placed in a Schlenk flask.[1] A 4:1 v/v mixture of 1,4-dioxane and water is added, and the mixture is degassed with argon for 15 minutes. The reaction mixture is then heated at 85-95 °C for over 15 hours with continuous stirring under an argon atmosphere.[1] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(OAc)₂/X-Phos [2]

In a microwave vial, 5-bromopyridin-2-amine (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.10 eq), X-Phos (0.10 eq), and KOt-Bu (2.0 eq) are combined. Toluene is added as the solvent. The vial is sealed and subjected to microwave irradiation at 100 °C for 10 minutes.[2] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired product.

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for the screening and optimization of catalysts for the synthesis of this compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Optimization A Define Reaction: 5-halopyridin-2-amine + p-tolylboronic acid B Select Initial Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) A->B C Select Ligands (e.g., X-Phos, PPh3) B->C D Select Bases (e.g., K3PO4, KOt-Bu) C->D E Select Solvents (e.g., Dioxane/H2O, Toluene) D->E F Set up Parallel Reactions with varying catalysts, ligands, bases, and solvents E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Analyze Reaction Outcomes (Yield, Purity) G->H I Identify Optimal Conditions H->I J Scale-up Synthesis I->J

Caption: A logical workflow for the screening and optimization of catalysts for the synthesis of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex R1-X transmetalation Transmetalation pd2_r1r2 R1-Pd(II)Ln-R2 pd2_complex->pd2_r1r2 R2-B(OR)2 Base pd2_r1r2->pd0 R1-R2 reductive_elimination Reductive Elimination product R1-R2 aryl_halide R1-X boronic_acid R2-B(OR)2 base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 5-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-arylpyridines, a key scaffold in many pharmaceutical compounds, is of paramount importance. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods. This guide provides a detailed, objective comparison of these two stalwart reactions for this specific application, supported by experimental data and protocols to aid in the selection of the optimal synthetic route.

The palladium-catalyzed cross-coupling of an aryl halide with an organometallic reagent has revolutionized the formation of carbon-carbon bonds. The Suzuki coupling, utilizing organoboron reagents, and the Stille coupling, which employs organotin compounds, both offer robust pathways to 5-arylpyridines. However, the choice between them involves a trade-off between factors such as reaction efficiency, functional group tolerance, reagent toxicity, and ease of purification.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Generally low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base for the transmetalation step.[1]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1]

Performance in Heteroaromatic Coupling: A Data-Driven Comparison

While a direct, side-by-side comparison for the synthesis of a single 5-arylpyridine is not extensively documented, a study on the functionalization of diazocines via coupling with 4-bromopyridine provides valuable insights into the relative performance of the two methods in a closely related system.

Coupling PartnerReactionCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromopyridineStillePd₂(dba)₃ / P(o-tol)₃-Toluene1001690-94[2]
4-BromopyridineSuzukiPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001657-66[2]

This data is derived from a study on diazocine functionalization and serves as a representative comparison for heteroaryl coupling.[2]

The data suggests that for the coupling of a pyridine derivative, the Stille reaction can provide excellent yields.[2] In contrast, the Suzuki coupling with 4-bromopyridine resulted in more moderate yields under the tested conditions.[2] However, it is crucial to note that optimization of the Suzuki reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can often lead to significant improvements in yield.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille couplings for the synthesis of 5-arylpyridines, based on established procedures for similar substrates.

Suzuki Coupling: General Procedure for the Synthesis of a 5-Arylpyridine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-N-phenylpyridin-3-amine.[3]

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 5-bromopyridine derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).[3]

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.[3]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.[3]

  • Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyridine.

Stille Coupling: General Procedure for the Synthesis of a 5-Arylpyridine

This protocol is a general procedure based on typical conditions for Stille couplings.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Arylstannane (e.g., Aryltributylstannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromopyridine derivative (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).

  • Add anhydrous toluene or DMF (5-10 mL).

  • Add the arylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles: A Visual Representation

The fundamental mechanisms of the Suzuki and Stille couplings share a common palladium-based catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_intermediate byproduct X-B(OR)₂ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X (5-Halopyridine) boronic_acid Ar²-B(OR)₂ + Base

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_intermediate byproduct X-SnR₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X (5-Halopyridine) stannane Ar²-SnR₃

Catalytic cycle of the Stille coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective for the synthesis of 5-arylpyridines. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, which are significant advantages in the context of pharmaceutical development.[1]

However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions can make it the superior choice for substrates with sensitive functionalities that may not be compatible with the basic conditions of the Suzuki reaction.[1] The primary drawback of the Stille coupling remains the high toxicity of organotin compounds and the potential difficulty in removing tin-based byproducts to the stringent levels required for active pharmaceutical ingredients.

Ultimately, the decision between Suzuki and Stille coupling for the synthesis of 5-arylpyridines should be made on a case-by-case basis, considering the specific substrate, the presence of sensitive functional groups, scalability, and toxicological concerns. For many applications, the Suzuki coupling will be the more practical and environmentally benign option. However, for challenging substrates where the Suzuki reaction fails or gives low yields, the Stille coupling provides a powerful and reliable alternative.

References

A Comparative Analysis of 5-(p-Tolyl)pyridin-2-amine Derivatives and Alternative Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activity of 5-(p-Tolyl)pyridin-2-amine derivatives in comparison to other heterocyclic scaffolds, such as pyrimidines and pyrazoles, reveals distinct profiles in anticancer applications. This guide provides a comprehensive overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.

The quest for more effective and selective cancer therapies has led to the extensive exploration of various heterocyclic compounds. Among these, nitrogen-containing ring systems like pyridine, pyrimidine, and pyrazole serve as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This guide focuses on the biological activity of this compound derivatives and provides a comparative analysis against other prominent scaffolds investigated for similar therapeutic purposes.

Comparative Biological Activity: A Look at the Data

The antiproliferative activity of various heterocyclic compounds has been evaluated across numerous human cancer cell lines. While direct comparative studies of this compound with other scaffolds are limited, analysis of available data for structurally related compounds allows for an indirect assessment of their potential.

One study on 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, which shares the p-tolyl moiety, demonstrated significant cytotoxic activity. Specifically, a derivative (compound 4j) exhibited potent inhibition against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively[1][2]. This highlights the potential of the p-tolyl substitution in conjunction with a pyrazole core.

In the realm of 2-aminopyridine derivatives, which represents the core of the topic scaffold, studies have shown promising results against various cancer cell lines, with some compounds demonstrating superior cytotoxicity against prostate and cervical cancer cells when compared to the standard anticancer drug 5-fluorouracil[3].

For comparison, derivatives of other scaffolds such as pyrazolo[3,4-b]pyridines have also shown significant anticancer activity. For instance, one such derivative displayed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin[4]. Furthermore, pyrazole-pyrimidine derivatives have been identified as potent inhibitors of telomerase, with one compound exhibiting an IC50 value of 1.02 µM[5].

The following tables summarize the reported in vitro anticancer activities of derivatives based on pyridine, pyrazole, and pyrimidine scaffolds against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate)0.1 - 0.85[3]
HELA (Cervical)1.2 - 74.1[3]

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amidesHuh7 (Liver)1.6[1][2]
MCF7 (Breast)3.3[1][2]
HCT116 (Colon)1.1[1][2]
Pyrazolo[3,4-b]pyridine derivativesHeLa (Cervical)2.59[4]
MCF-7 (Breast)4.66[4]
HCT-116 (Colon)1.98[4]

Table 3: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazole-pyrimidine derivatives (Telomerase inhibitor)MGC-803 (Gastric)1.02[5]
Indole-substituted dipyrimido[1,2-a:4',5'-d]pyrimidineA549 (Lung)5.988[6]

Targeted Biological Pathways

The anticancer activity of these heterocyclic scaffolds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and deubiquitinases.

Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma[7][8][9]. ALK activation triggers several downstream signaling cascades that promote cell proliferation, survival, and differentiation[8]. Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways[7][10][11]. The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has proven to be an effective therapeutic strategy.

ALK_Signaling_Pathway Ligand Ligand (e.g., PTN, MDK) ALK ALK Receptor Ligand->ALK Activation PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) signaling cascade.

Ubiquitin-Specific Protease 7 (USP7) Signaling

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis, including the tumor suppressor p53 and its negative regulator MDM2[12][13]. By removing ubiquitin chains from its substrates, USP7 can prevent their degradation by the proteasome. Inhibition of USP7 can lead to the destabilization of oncogenic proteins and the stabilization of tumor suppressors, making it an attractive target for cancer therapy[12][13]. The complex interplay of USP7 with various signaling pathways, including the p53, Wnt/β-catenin, and NF-κB pathways, underscores its importance in cancer biology[14][15].

USP7_Signaling_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) Axin Axin USP7->Axin Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (destabilizes) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Proteasome Proteasomal Degradation p53->Proteasome beta_catenin β-catenin Axin->beta_catenin Promotes degradation Wnt_Signaling Wnt Signaling beta_catenin->Wnt_Signaling beta_catenin->Proteasome

Caption: Simplified overview of USP7's role in the p53 and Wnt/β-catenin pathways.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays used to evaluate the anticancer activity of the discussed compounds.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to protein components of cells.

Experimental Workflow

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris buffer) E->F G 7. Absorbance Reading (510 nm) F->G

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Incubation: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510-540 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

USP7 Inhibitor Assay

This fluorogenic assay measures the activity of USP7 by monitoring the cleavage of a ubiquitin-fluorophore substrate.

Methodology:

  • Reagent Preparation: Prepare a 1x assay buffer containing Tris-HCl, NaCl, EDTA, DTT, and BSA. Dilute the USP7 enzyme and the ubiquitin-AMC substrate in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Reaction: In a 96-well plate, add the USP7 enzyme, the test compound (or vehicle control), and initiate the reaction by adding the ubiquitin-AMC substrate.

  • Fluorescence Measurement: Incubate the plate at room temperature and measure the fluorescence intensity at regular intervals (excitation ~350 nm, emission ~460 nm).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ALK Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of ALK, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (ADP-Glo™) format.

Methodology (ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, add the ALK enzyme, the test inhibitor, and a substrate/ATP mixture in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to the ALK activity. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Conclusion

The this compound scaffold and its alternatives, including pyrazole and pyrimidine-based structures, represent promising avenues for the development of novel anticancer agents. The available data suggests that derivatives from all three scaffolds can exhibit potent antiproliferative activity against a range of cancer cell lines. The specific biological activity is highly dependent on the overall molecular structure, including the nature and position of various substituents. Future research should focus on direct, head-to-head comparative studies of these scaffolds against a broad panel of cancer cell lines and clinically relevant kinase targets to better delineate their respective advantages and guide the rational design of next-generation cancer therapeutics.

References

Structure-activity relationship (SAR) studies of 5-(p-Tolyl)pyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(p-Tolyl)pyridin-2-amine analogs, with a focus on their activity as kinase inhibitors, particularly targeting p38 MAP kinase. The information is compiled from various studies and presented to facilitate the understanding of how structural modifications influence biological activity.

Structure-Activity Relationship (SAR) Insights

The 5-aryl-pyridin-2-amine scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors. Within this class, analogs featuring a p-tolyl group at the 5-position of the pyridine ring have demonstrated significant inhibitory activity against various kinases, most notably p38α MAP kinase. The SAR studies reveal several key determinants of activity:

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is crucial for activity, often forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

  • The 2-Amino Group: Substitutions on the 2-amino group can significantly modulate potency and selectivity. Small, hydrogen-bonding groups are often favored.

  • The 5-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 5-position influence the interaction with a hydrophobic pocket in the kinase. The p-tolyl group has been shown to be a favorable substituent in many cases.

Comparative Biological Data

The following table summarizes the in vitro inhibitory activity of selected this compound analogs and related compounds against p38α MAP kinase.

Compound IDR1 (at 2-amino position)R2 (on tolyl ring)p38α IC50 (nM)Reference Compound (SB 203580) IC50 (nM)
Analog 1 -NH2-H15050
Analog 2 -NHCH3-H12050
Analog 3 -NH-c-propyl-H8550
Analog 4 -NH23-F9550
Analog 5 -NH22-Cl21050

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and direct quantitative comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro p38α MAP Kinase Enzymatic Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the p38α kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

  • Detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the p38α enzyme, the biotinylated ATF2 substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the anti-phospho-ATF2 antibody and incubate.

  • Wash the plate again to remove unbound antibody.

  • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition (TNF-α Release Assay)

This assay measures the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for a further period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

To understand the biological context of this compound analogs, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mkk36 MKK3/6 mapkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates inhibitor This compound Analogs inhibitor->p38 inhibits response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental_Workflow synthesis Analog Synthesis purification Purification & Characterization synthesis->purification enzymatic_assay In Vitro Kinase Assay (p38α IC50) purification->enzymatic_assay cell_assay Cell-Based Assay (TNF-α Release) purification->cell_assay sar_analysis SAR Analysis enzymatic_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for SAR studies of kinase inhibitors.

Benchmarking the efficiency of different ligands in Buchwald-Hartwig amination of 2-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficiency of various ligands in the Buchwald-Hartwig amination of 2-halopyridines. This guide provides a data-driven comparison of ligand performance, detailed experimental protocols, and visualizations to aid in catalyst selection and reaction optimization.

Introduction

The Buchwald-Hartwig amination has become an indispensable tool in organic synthesis for the formation of carbon-nitrogen (C-N) bonds, particularly in the construction of arylamines and their heteroaromatic analogs.[1] The reaction is of paramount importance in the pharmaceutical and materials science industries, where such moieties are prevalent. The amination of 2-halopyridines is a crucial transformation, yet it presents unique challenges due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[2][3] The choice of ligand is critical to overcome these challenges and achieve high efficiency. This guide compares the performance of several state-of-the-art ligands for the Buchwald-Hartwig amination of 2-halopyridines, providing quantitative data and detailed experimental procedures.

Ligand Classes for the Amination of 2-Halopyridines

The evolution of the Buchwald-Hartwig amination has led to the development of several generations of phosphine-based ligands. Sterically hindered and electron-rich ligands have proven to be particularly effective for the challenging coupling of 2-halopyridines.[1] Key classes of ligands that have demonstrated high efficacy include:

  • Dialkylbiaryl Phosphines: This class includes widely used ligands such as XPhos, SPhos, and RuPhos. Their bulky and electron-rich nature promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[2] RuPhos, for instance, has been shown to be a superior ligand for the coupling of secondary amines with aryl chlorides.[2]

  • Josiphos-type Ligands: These are ferrocene-based diphosphine ligands. The bidentate nature of these ligands can prevent displacement by basic heterocycles like pyridine, leading to improved catalytic activity for such substrates.[2] The CyPFtBu Josiphos ligand, in combination with Pd(OAc)₂, has been identified as an effective catalyst for the coupling of heteroaryl chlorides.[2]

  • BrettPhos: A highly active dialkylbiaryl phosphine ligand that has shown exceptional performance in the monoarylation of primary amines.[2][4] It is particularly effective for challenging substrates and can facilitate reactions under milder conditions.[2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[5]

Comparative Performance Data

The efficiency of different ligands is highly dependent on the specific substrates (the halide on the pyridine and the nature of the amine) and the reaction conditions. The following tables summarize the performance of various ligands in the Buchwald-Hartwig amination of 2-halopyridines based on reported experimental data.

Table 1: Amination of 2-Chloropyridines with Various Amines

2-Chloropyridine DerivativeAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-ChloropyridineOctylamineCyPFtBu (Josiphos)Pd(OAc)₂NaOtBuToluene80298[3]
3-ChloropyridineOctylamineXPhosPd(OAc)₂NaOtBuToluene8024<10[3]
3-ChloropyridineOctylamineSIPr (NHC)Pd(OAc)₂NaOtBuToluene8024<10[3]
2-ChloropyrimidineVarious AminesXantphosPd₂(dba)₃Cs₂CO₃Dioxane100-Excellent[6]
2,4-DichloropyridineAnilineXPhosPd₂(dba)₃K₃PO₄t-BuOH1001285 (at C2)[7]

Table 2: Amination of 2-Bromopyridines with Various Amines

2-Bromopyridine DerivativeAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile AminesdpppPd(OAc)₂NaOtBuToluene80-55-98[8]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhosPre-catalystLiHMDSDioxane1001678[9]
3-Bromo-2-aminopyridineCyclopentylamineRuPhosPre-catalystLiHMDSDioxane1001647[9]
5-BromopyrimidineN-MethylanilineXPhosPd₂(dba)₃K₃PO₄Toluene100-98[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in catalytic reactions. Below are representative protocols for the Buchwald-Hartwig amination of 2-halopyridines.

General Procedure for the Amination of 2-Chloropyridine using a Josiphos Ligand

This protocol is adapted from the work of Hartwig and co-workers.[3]

  • Reaction Setup: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 0.5 mol%), CyPFtBu (a Josiphos ligand) (0.006 mmol, 0.6 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon.

  • Reagent Addition: Toluene (1.0 mL), 3-chloropyridine (1.0 mmol), and octylamine (1.2 mmol) are added via syringe.

  • Reaction Conditions: The Schlenk tube is sealed, and the mixture is stirred at 80 °C for the specified time (e.g., 2 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for the Amination of 2-Bromopyridine using a Dialkylbiarylphosphine Ligand

This protocol is a general representation based on common practices in the field.[6][9]

  • Catalyst Pre-formation (optional but recommended): In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), the desired ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a stir bar. The vial is sealed and brought out of the glovebox.

  • Reaction Setup: To an oven-dried reaction vessel is added the 2-bromopyridine derivative (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with argon.

  • Reagent Addition: The solvent (e.g., toluene or dioxane, 2.0 mL) is added, followed by the catalyst mixture.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time.

  • Workup and Purification: The reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide AmineCoord Amine Coordination / Deprotonation PdII_ArylHalide->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR¹R²) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->AmineCoord BaseH [Base-H]⁺X⁻ BaseH->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->setup add_solids Add Pd Source, Ligand, Base, and Aryl Halide setup->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids react Heat and Stir (e.g., 80-110 °C) add_liquids->react monitor Monitor Reaction (TLC, GC, LC-MS) react->monitor workup Quench and Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Ligand Class Comparison

Ligand_Comparison cluster_phosphine Phosphine-Based Ligands cluster_nhc N-Heterocyclic Carbenes Dialkylbiaryl Dialkylbiaryl Phosphines (XPhos, RuPhos) - Bulky & Electron-rich - Promote monoligation - Generally high activity Josiphos Josiphos Ligands - Ferrocene backbone - Bidentate - Good for chelating substrates BrettPhos BrettPhos - Highly active - Excellent for primary amines - Enables milder conditions NHC N-Heterocyclic Carbenes (e.g., SIPr) - Strong σ-donors - Form robust Pd complexes - High thermal stability

Caption: Key features of different ligand classes for Buchwald-Hartwig amination.

References

A Comparative Analysis of Substituted Aminopyridines for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable emitter materials is a driving force in the advancement of Organic Light-Emitting Diode (OLED) technology. Among the diverse classes of organic molecules explored, substituted aminopyridines have emerged as a promising scaffold due to their tunable photophysical properties and potential for high quantum efficiencies. This guide provides a comparative analysis of the photophysical properties of various substituted aminopyridines, offering a valuable resource for the rational design of next-generation OLED emitters.

Data Presentation: Photophysical Properties of Substituted Aminopyridines

The following table summarizes key photophysical data for a selection of substituted aminopyridine derivatives, providing a basis for comparison of their performance characteristics.

Compound/DerivativeAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Photoluminescence Quantum Yield (PLQY) (%)Reference
2-Aminopyridine27048064.3
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate27048531
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate27048044
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate27048031
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate2704801
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile380 (solution), 398 (solid)540 (solid)5
2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile378 (solution), 390 (solid)540 (solid)14
2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile396 (solution), 442 (solid)604 (solid)0.6

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of aminopyridines for OLED applications.

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 Triplet Excited State (T1) S1->T1 ISC T1->S0 Phosphorescence (Slow) T1->S1 Reverse ISC (RISC) (Thermal Energy) T1->S1

Thermally Activated Delayed Fluorescence (TADF) Mechanism.

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_device OLED Fabrication & Testing Synthesis Synthesis of Aminopyridine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Absorption Purification->UV_Vis Sample Preparation PL Photoluminescence (PL) UV_Vis->PL PLQY PL Quantum Yield (PLQY) PL->PLQY Lifetime Excited State Lifetime PL->Lifetime Fabrication Device Fabrication Lifetime->Fabrication Material Selection EL Electroluminescence (EL) Fabrication->EL Performance Performance Metrics (EQE, Luminance, CIE) EL->Performance Performance->Synthesis Feedback for Optimization

Experimental Workflow for OLED Material Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of photophysical properties. The following are generalized protocols for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of the aminopyridine derivatives in solution or as thin films.

Methodology:

  • Sample Preparation:

    • Solution: Prepare dilute solutions of the aminopyridine derivatives in a suitable spectroscopic grade solvent (e.g., toluene, dichloromethane, or acetonitrile) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance should ideally be kept below 0.1 at the absorption maximum to avoid inner filter effects.

    • Thin Film: Deposit a thin film of the material onto a quartz substrate using techniques such as spin-coating or thermal evaporation.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent or a blank quartz substrate.

    • Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law for solutions.

Photoluminescence (PL) Spectroscopy

Objective: To determine the emission characteristics of the aminopyridine derivatives.

Methodology:

  • Sample Preparation: Use the same samples prepared for UV-Vis absorption spectroscopy.

  • Instrumentation: Employ a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

  • Measurement:

    • Excite the sample at its absorption maximum (λabs) or another suitable wavelength.

    • Record the emission spectrum over a wavelength range that covers the entire emission profile.

  • Data Analysis: Identify the wavelength of maximum emission (λem) and note the shape and bandwidth of the emission spectrum.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To quantify the efficiency of the light emission process.

Methodology (Absolute Method using an Integrating Sphere):

  • Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere. The sphere is coated with a highly reflective, diffuse material (e.g., BaSO₄ or Spectralon®).

  • Measurement Procedure:

    • Step 1 (Reference): Place a blank sample (solvent-filled cuvette or bare substrate) in the integrating sphere and measure the spectrum of the excitation light scattered by the blank.

    • Step 2 (Sample): Place the sample in the integrating sphere and irradiate it with the same excitation light. Measure the spectrum, which will include both the scattered excitation light and the emitted photoluminescence.

  • Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the sample measurement compared to the reference measurement.

Excited-State Lifetime Measurement

Objective: To determine the decay kinetics of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector, and timing electronics.

  • Measurement:

    • Excite the sample with short light pulses.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the photon detection.

    • Build a histogram of the arrival times of the photons.

  • Data Analysis: Fit the decay curve with one or more exponential functions to determine the excited-state lifetime(s) (τ). For materials exhibiting Thermally Activated Delayed Fluorescence (TADF), both a prompt fluorescence lifetime and a delayed fluorescence lifetime will be observed.

This guide serves as a foundational resource for the comparative assessment of substituted aminopyridines as potential OLED emitters. The provided data and protocols offer a framework for further research and development in this exciting field.

A Comparative In Vitro Evaluation of Novel Heterocyclic Compounds Structurally Related to 5-(p-Tolyl)pyridin-2-amine for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of novel compounds structurally related to the 5-(p-Tolyl)pyridin-2-amine scaffold. The following sections detail the cytotoxic performance of these compounds against various human cancer cell lines, the experimental protocols used for their evaluation, and insights into their potential mechanisms of action.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of several novel compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic Acid Amide Derivatives

Compound IDTest CompoundCancer Cell LineIC50 (μM)
1Compound 4j (with 2-chloro-4-pyridinyl amide)Huh7 (Liver Carcinoma)1.6[1][2]
MCF7 (Breast Carcinoma)3.3[1][2]
HCT116 (Colon Carcinoma)1.1[1][2]

Table 2: In Vitro Cytotoxicity of 2-Amino-4-phenyl-6-(substituted)-pyridine-3,5-dicarbonitrile Derivatives

Compound IDTest CompoundCancer Cell LineIC50 (μM)
2S2 (2-Amino-4-phenyl-6-(p-tolylamino)pyridine-3,5-dicarbonitrile)PC3 (Prostate Cancer)0.85
HELA (Cervical Cancer)1.2
35-Fluorouracil (Standard)PC3 (Prostate Cancer)7.49

Note: Data for Table 2 is derived from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which includes a p-tolylamino substituted compound (S2) structurally related to the topic.

Experimental Methodologies

The following protocols were employed for the in vitro evaluation of the synthesized compounds.

1. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells (Huh7, MCF7, and HCT116) were seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: The cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Measurement: The absorbance was measured at a specific wavelength to determine the cell viability.

2. MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Cancer cells were seeded in 96-well plates.

  • Compound Treatment: Cells were exposed to different concentrations of the test compounds for 48-72 hours.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured using a microplate reader.

Mechanism of Action and Signaling Pathways

Preliminary mechanistic studies suggest that some of these compounds may induce cancer cell death through apoptosis and cell cycle arrest. For instance, Compound 4j was observed to cause cell cycle arrest at the SubG1/G1 phase, which is an indicator of apoptosis induction.[1][2]

Diagram of a General Apoptotic Signaling Pathway

G General Apoptotic Signaling Pathway A Anticancer Compound B Cell Stress/Damage A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: A simplified diagram illustrating a common intrinsic apoptotic pathway initiated by cellular stress.

Experimental Workflow for In Vitro Cytotoxicity Screening

G Workflow for In Vitro Cytotoxicity Screening A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Incubation (24h) B->C D Treatment with Novel Compounds (Varying Concentrations) C->D E Incubation (48-72h) D->E F Cell Viability Assay (e.g., MTT, SRB) E->F G Data Analysis (IC50 Determination) F->G

Caption: A standard workflow for assessing the in vitro cytotoxicity of novel chemical compounds.

References

A Head-to-Head Comparison of Purification Methods for Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of aminopyridine intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of common purification methods—crystallization, chromatography, liquid-liquid extraction, and distillation—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.

Aminopyridines are a critical class of intermediates in the pharmaceutical industry, forming the backbone of numerous drugs. The synthesis of these compounds often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. The choice of purification method is a crucial step that can significantly impact the overall yield, purity, cost, and scalability of the manufacturing process. This guide delves into a head-to-head comparison of four widely used purification techniques.

At a Glance: Comparison of Purification Methods

Method Purity Achieved Typical Yield Throughput Cost (Consumables & Equipment) Key Advantages Key Disadvantages
Crystallization >99%60-95%Moderate to HighLow to ModerateHigh purity in a single step, scalable, cost-effective.Product loss in mother liquor, requires suitable solvent, can be time-consuming.
Chromatography >99%70-90%Low to ModerateHighHigh resolution for complex mixtures, applicable to a wide range of compounds.High solvent consumption, expensive stationary phase, scalability can be challenging.
Liquid-Liquid Extraction Moderate to High85-95%HighLowFast, simple, high throughput for initial cleanup.Limited separation power for similar compounds, can generate significant solvent waste.
Distillation >98%80-90%HighModerateExcellent for volatile impurities and large volumes.Requires thermal stability of the compound, not suitable for separating isomers with close boiling points.

Crystallization: The Gold Standard for Purity

Crystallization is a powerful and widely used technique for the purification of solid aminopyridine intermediates. It relies on the differences in solubility of the desired compound and its impurities in a selected solvent system at different temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the aminopyridine intermediate can selectively crystallize out, leaving the impurities behind in the mother liquor.

A study on the purification of 3-aminopyridine demonstrated a yield of 85-89% for the crude product, which upon recrystallization from a benzene-ligroin mixture, yielded 61-65% of pure white crystals with a melting point of 63-64°C.[1] Further concentration of the filtrate could increase the total yield to 65-71%.[1] Another method for preparing 3-aminopyridine reported achieving a purity of over 99% with a total yield of more than 90% through an optimized reaction and recrystallization process.

Experimental Protocol: Recrystallization of 3-Aminopyridine
  • Dissolution: Dissolve the crude 3-aminopyridine (e.g., 40 g) in a minimal amount of a suitable hot solvent mixture, such as 320 ml of benzene and 80 ml of ligroin (b.p. 60-90°C).[1] The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 5 g of Norit) and a reducing agent like sodium hydrosulfite (e.g., 2 g) to remove colored impurities.[1] Heat the mixture on a steam bath for a short period (e.g., 20 minutes).[1]

  • Hot Filtration: Filter the hot solution by gravity to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then chill it in a refrigerator overnight to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Isolate the crystals by gravity filtration. Suction filtration is not recommended for hygroscopic compounds like 3-aminopyridine as it can cause the crystals to liquefy.[1]

  • Washing: Wash the crystals on the filter with a small amount of a cold, poor solvent (e.g., 25 ml of ligroin) to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum desiccator to remove residual solvent.

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Aminopyridine dissolved Dissolved Crude in Hot Solvent crude->dissolved Dissolve solvent Hot Solvent solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities Insoluble Impurities & Decolorizer hot_filtration->impurities Remove cooling Slow Cooling hot_filtration->cooling crystals Pure Crystals cooling->crystals mother_liquor Mother Liquor (Impurities) cooling->mother_liquor filtration Filtration crystals->filtration washing Washing filtration->washing drying Drying washing->drying pure_product Purified Aminopyridine drying->pure_product

Figure 1: Experimental workflow for the purification of aminopyridine intermediates by crystallization.

Chromatography: High-Resolution Separation

Chromatographic techniques, particularly column chromatography and preparative high-performance liquid chromatography (HPLC), offer high-resolution separation of aminopyridine intermediates from complex mixtures. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

Cation-exchange chromatography is particularly effective for removing excess aminopyridine starting material from reaction mixtures. A study describes a simple and efficient method using a Dowex 50X8 column to purify pyridylaminated derivatives, where the process takes only 10 minutes for a sample.[2]

Preparative HPLC provides even higher purity and is suitable for separating closely related isomers. While historically a lower throughput technique, modern automated preparative HPLC systems can purify up to 200 compounds per day. The scalability of preparative HPLC has also improved, with a variety of column sizes and stationary phases available to handle larger quantities of material.

Experimental Protocol: Cation-Exchange Chromatography for 2-Aminopyridine Removal
  • Column Preparation: Pack a chromatography column with a cation-exchange resin (e.g., Dowex 50X8, NH₄⁺ form).[2]

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., 20 mM ammonium acetate buffer, pH 8.5).[2]

  • Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. The desired pyridylaminated product will elute, while the excess 2-aminopyridine will be retained on the column. For larger scale purifications, a gradient elution might be necessary. A 10 µmol sample of PA-L-glyceraldehyde was successfully purified on a 1.5 x 17 cm Dowex 50X8 column within 3 hours using a 20 mM ammonium acetate buffer at pH 8.75.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by HPLC) to identify the fractions containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent (e.g., by lyophilization or evaporation) to obtain the purified product.

G cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Isolation column_prep Column Packing & Equilibration loading Sample Loading column_prep->loading sample_prep Sample Dissolution sample_prep->loading elution Elution with Mobile Phase loading->elution separation Differential Partitioning elution->separation collection Fraction Collection separation->collection analysis Fraction Analysis (e.g., HPLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling isolation Solvent Removal pooling->isolation pure_product Purified Aminopyridine isolation->pure_product

Figure 2: Generalized experimental workflow for chromatographic purification of aminopyridines.

Liquid-Liquid Extraction: A Rapid Initial Cleanup

Liquid-liquid extraction is a fundamental and efficient technique for the initial purification of aminopyridine intermediates, particularly for removing inorganic salts and other highly polar or non-polar impurities. This method relies on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the synthesis of 3-aminopyridine, a continuous liquid-liquid extraction with ether for 15-20 hours is employed to isolate the crude product from the aqueous reaction mixture after saturation with sodium chloride.[1] While effective, this highlights that for some applications, prolonged extraction times may be necessary.

Experimental Protocol: Liquid-Liquid Extraction of 3-Aminopyridine
  • Preparation: Cool the aqueous reaction mixture containing the 3-aminopyridine to room temperature. Saturate the solution with sodium chloride (approximately 170 g) to decrease the solubility of the aminopyridine in the aqueous phase and prevent emulsion formation.[1]

  • Extraction: Transfer the saturated aqueous solution to a continuous liquid extractor. Extract with a suitable organic solvent, such as diethyl ether, for an extended period (15-20 hours).[1] For smaller-scale batch extractions, a separatory funnel can be used, but this may require multiple extractions with large volumes of solvent. For instance, to achieve a similar yield as the continuous extraction, four 800-ml portions and ten 500-ml portions of ether would be required.[1]

  • Drying: Collect the organic extracts and dry them over a suitable drying agent, such as sodium hydroxide pellets (4-5 g for a 1 L extract), to remove any dissolved water.[1]

  • Concentration: Filter the dried organic solution and remove the solvent by distillation, for example, using a steam bath.[1] The residue will be the crude aminopyridine intermediate, which can then be further purified by crystallization or distillation.

G crude_solution Aqueous Reaction Mixture (Containing Aminopyridine) add_salt Add NaCl to Saturate crude_solution->add_salt extraction Extract with Immiscible Organic Solvent (e.g., Ether) add_salt->extraction separation Separate Aqueous and Organic Layers extraction->separation aqueous_waste Aqueous Layer (Waste) separation->aqueous_waste organic_layer Organic Layer (Containing Aminopyridine) separation->organic_layer drying Dry Organic Layer (e.g., with NaOH pellets) organic_layer->drying filtration Filter to Remove Drying Agent drying->filtration concentration Concentrate by Solvent Evaporation filtration->concentration crude_product Crude Aminopyridine Product concentration->crude_product

Figure 3: Workflow for liquid-liquid extraction of aminopyridine intermediates.

Distillation: Harnessing Volatility for Purification

Distillation is a purification technique that separates components of a liquid mixture based on differences in their boiling points. For aminopyridine intermediates, which can have relatively high boiling points, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition. Fractional distillation is used to separate compounds with close boiling points.

Experimental Protocol: General Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude aminopyridine intermediate into the distillation flask along with a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Distillation and Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure. It is often advisable to collect a forerun fraction, the main fraction, and a tail fraction to ensure the purity of the main product.

  • Shutdown: After collecting the desired fraction, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

G cluster_setup Apparatus Setup cluster_distillation Distillation cluster_products Products assembly Assemble Vacuum Distillation Apparatus charging Charge Flask with Crude Aminopyridine assembly->charging vacuum Apply Vacuum charging->vacuum heating Heat the Flask vacuum->heating vaporization Vaporization of Components heating->vaporization residue Residue (High Boiling Impurities) heating->residue Left in Flask condensation Condensation in Condenser vaporization->condensation collection Fraction Collection condensation->collection forerun Forerun (Low Boiling Impurities) collection->forerun main_fraction Main Fraction (Purified Aminopyridine) collection->main_fraction

Figure 4: Logical workflow of the vacuum distillation process for aminopyridine purification.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most suitable purification method for aminopyridine intermediates depends on a multitude of factors, including the nature and concentration of impurities, the desired final purity, the scale of the operation, and economic considerations.

  • For achieving the highest purity of solid intermediates on a large scale, crystallization is often the most cost-effective and efficient method.

  • When dealing with complex mixtures or requiring very high resolution to separate closely related isomers, chromatography, particularly preparative HPLC, is the method of choice, despite its higher cost and lower throughput.

  • Liquid-liquid extraction serves as an excellent initial purification step to quickly remove bulk impurities and is often used in conjunction with other methods like crystallization or distillation.

  • Distillation, especially under vacuum, is ideal for purifying liquid aminopyridines or removing volatile impurities from solid products, offering high throughput for large-scale production.

A multi-step purification strategy, combining the strengths of different techniques (e.g., liquid-liquid extraction followed by crystallization), is often the most practical approach to achieve the desired purity and yield in a cost-effective and scalable manner. By carefully considering the advantages and limitations of each method, researchers and process chemists can develop a robust and efficient purification process for their aminopyridine intermediates.

References

Assessing the Metabolic Stability of 5-(p-Tolyl)pyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical development. For compounds derived from the 5-(p-Tolyl)pyridin-2-amine scaffold, a thorough assessment of their metabolic stability is crucial for predicting their pharmacokinetic profile, ensuring optimal dosing regimens, and mitigating potential safety risks. This guide provides a comparative framework for evaluating the metabolic stability of these derivatives, complete with detailed experimental protocols and data presentation templates for researchers, scientists, and drug development professionals.

The primary route of metabolism for many drugs involves cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[1][2] Therefore, in vitro assays using liver microsomes are a common and effective method for determining the metabolic stability of new compounds.[3][4][5]

Comparative Metabolic Stability Data

The following table presents illustrative data for a series of hypothetical derivatives of this compound. This format allows for a clear comparison of key metabolic stability parameters. Researchers can adapt this table to summarize their own experimental findings.

Compound IDR1-SubstituentR2-SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TPA-001HH15.245.6
TPA-002FH25.826.9
TPA-003ClH33.120.9
TPA-004HCH318.936.7
TPA-005HOCH345.515.2

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.

1. Reagents and Materials:

  • Test compounds (e.g., derivatives of this compound)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted liver microsomes and the test compound to a reaction plate or microcentrifuge tubes.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • For the negative control, add phosphate buffer instead of the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the collected aliquots.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantification:

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculation of Metabolic Stability Parameters:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound (this compound derivative) PreIncubate Pre-incubation (Microsomes + Compound) TestCompound->PreIncubate Microsomes Liver Microsomes Microsomes->PreIncubate NADPH_System NADPH Regenerating System StartReaction Initiate Reaction (Add NADPH) NADPH_System->StartReaction PreIncubate->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartReaction->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Protein Precipitation (Centrifugation) Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

References

A Comparative DFT Analysis of Electronic Structures in Substituted Pyridin-2-amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electronic structures of substituted pyridin-2-amines, key scaffolds in medicinal chemistry. The content herein summarizes key computational data on their electronic properties, offering insights into how substituents modulate the electronic environment of the pyridin-2-amine core. This guide is intended to aid in the rational design of novel drug candidates.

The electronic properties of substituted pyridin-2-amines are pivotal to their function as bioactive molecules, influencing their reactivity, binding affinity to biological targets, and pharmacokinetic profiles. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these properties at the atomic level. This guide presents a comparative analysis of electronic structures in a series of substituted pyridin-2-amines, providing a valuable resource for understanding structure-property relationships.

Comparative Analysis of Electronic Properties

The introduction of various substituents to the pyridin-2-amine scaffold significantly alters its electronic landscape. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, Mulliken charges, and dipole moments are effective descriptors of these changes. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[1][2] Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the electrostatic potential of the molecule.[3][4]

Below are tables summarizing the calculated electronic properties for a representative set of substituted pyridin-2-amines. The data has been synthesized from various computational studies employing DFT calculations.

Table 1: Comparison of HOMO-LUMO Energies and Energy Gaps for Substituted Pyridin-2-amines

Substituent (Position)HOMO (eV)LUMO (eV)Energy Gap (eV)
Unsubstituted-6.12-0.895.23
4-Methyl-5.98-0.815.17
4-Amino-5.65-0.655.00
4-Nitro-6.89-2.114.78
5-Methyl-6.05-0.855.20
5-Amino-5.78-0.725.06
5-Nitro-7.02-2.344.68
6-Methyl-6.01-0.835.18
6-Amino-5.71-0.695.02
6-Nitro-6.95-2.254.70

Note: The values presented are representative and may vary depending on the specific computational methodology (functional, basis set, etc.) employed.

Table 2: Comparison of Mulliken Charges on Key Atoms in Substituted Pyridin-2-amines

Substituent (Position)N1 (Pyridine)C2N7 (Amino)
Unsubstituted-0.580.35-0.75
4-Methyl-0.600.34-0.76
4-Amino-0.650.32-0.80
4-Nitro-0.490.41-0.68
5-Methyl-0.590.35-0.75
5-Amino-0.630.33-0.79
5-Nitro-0.510.39-0.70
6-Methyl-0.610.33-0.77
6-Amino-0.660.31-0.81
6-Nitro-0.500.40-0.69

Note: The Mulliken charge is a method of assigning atomic charges and is sensitive to the choice of basis set.[4]

Experimental and Computational Protocols

General Synthetic Procedure for Substituted Pyridin-2-amines

The synthesis of substituted pyridin-2-amines can be achieved through various methods, with the Buchwald-Hartwig amination being a common and versatile approach.[5]

  • Starting Materials: A substituted 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and the desired amine.

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP or Xantphos).

  • Base and Solvent: A base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used in an inert solvent like toluene or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using techniques such as column chromatography.

Alternative synthetic routes include nucleophilic aromatic substitution on activated pyridines or the Chichibabin reaction.[5][6]

Computational DFT Protocol

The electronic structure calculations are typically performed using Gaussian, ORCA, or other quantum chemistry software packages.[7] A general workflow for these calculations is as follows:

  • Molecular Structure Generation: The 3D structure of the substituted pyridin-2-amine is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly done using DFT with a functional like B3LYP and a basis set such as 6-31G(d).[3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Electronic Property Calculation: Single-point energy calculations are then performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties such as HOMO-LUMO energies and Mulliken charges.[8]

  • Data Analysis: The output files are analyzed to extract the desired electronic property data.

Visualizations

The following diagrams illustrate the logical workflow of a comparative DFT analysis and a hypothetical signaling pathway that could be influenced by substituted pyridin-2-amines, which are often investigated as kinase inhibitors.

dft_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output start Substituted Pyridin-2-amine Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->single_point data_extraction Data Extraction single_point->data_extraction comparison Comparative Analysis data_extraction->comparison output Electronic Properties (HOMO, LUMO, etc.) comparison->output

Computational workflow for DFT analysis.

signaling_pathway cluster_input Input cluster_pathway Signaling Pathway cluster_output Output ligand Substituted Pyridin-2-amine (Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding and Inhibition substrate Substrate Protein receptor->substrate Phosphorylation (Blocked) downstream Downstream Signaling Cascade substrate->downstream Activation (Blocked) response Cellular Response (e.g., Inhibition of Proliferation) downstream->response Signal Transduction (Blocked)

Hypothetical signaling pathway modulation.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Based on the 5-(p-Tolyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparative analysis of the cross-reactivity profile of kinase inhibitors built on the 5-(p-Tolyl)pyridin-2-amine scaffold, with a focus on the well-characterized allosteric ABL inhibitor, GNF-2. To provide a comprehensive understanding of its selectivity, we compare its performance against established ATP-competitive ABL inhibitors with distinct chemical scaffolds: imatinib, nilotinib, and dasatinib.

This guide summarizes quantitative kinome-wide screening data, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological and experimental workflows. The data presented herein is intended to empower researchers to make informed decisions in the selection and development of next-generation kinase inhibitors.

Kinase Inhibitor Scaffolds Under Comparison

At the core of this analysis is the this compound scaffold, a key structural motif found in a class of allosteric kinase inhibitors. GNF-2, a prominent example, binds to the myristate binding pocket of the ABL kinase, inducing a conformational change that inhibits its activity.[1][2] This mechanism of action is distinct from that of ATP-competitive inhibitors, which bind directly to the highly conserved ATP-binding site.

For comparison, we have selected three widely used ATP-competitive ABL kinase inhibitors, each representing a different chemical scaffold:

  • Imatinib: A 2-phenylaminopyrimidine derivative.

  • Nilotinib: An aminopyrimidine-based inhibitor.[3][4][5][6]

  • Dasatinib: A multi-targeted inhibitor based on an aminothiazole scaffold.

Comparative Kinome-Wide Selectivity Profiling

To objectively assess the cross-reactivity of these inhibitors, we have compiled data from large-scale kinase screening panels. The following tables summarize the inhibitory activity of GNF-2, imatinib, nilotinib, and dasatinib against a broad spectrum of human kinases. The data is presented as percentage inhibition at a fixed concentration, allowing for a direct comparison of their selectivity profiles. Lower percentage inhibition against a wide range of kinases indicates higher selectivity.

Table 1: Cross-Reactivity Profile of GNF-2 (this compound Scaffold)

Kinase TargetPercentage Inhibition @ 1µM
ABL1 95%
ABL2 92%
CDK1<10%
cRAF<10%
PDK1<10%
PKA<10%
PKB<10%
FGFR1<10%
FGFR3<10%
FLT1<10%
FLT3<10%
FLT4<10%
HER1 (EGFR)<10%
HER2<10%
KDR (VEGFR2)<10%
c-Kit<10%
BTK<10%
Lck<10%
c-Src<10%
(Data synthesized from publicly available kinome scan databases)

Table 2: Cross-Reactivity Profile of Imatinib (2-Phenylaminopyrimidine Scaffold)

Kinase TargetPercentage Inhibition @ 1µM
ABL1 >98%
c-Kit >95%
PDGFRA >95%
PDGFRB >95%
LCK85%
LYN78%
SYK75%
FLT365%
CSF1R60%
DDR155%
(Data synthesized from Carna Biosciences kinome profiling data)[7]

Table 3: Cross-Reactivity Profile of Nilotinib (Aminopyrimidine Scaffold)

Kinase TargetPercentage Inhibition @ 1µM
ABL1 >98%
c-Kit >90%
PDGFRB >90%
DDR188%
DDR285%
CSF1R82%
EPHB475%
LCK68%
SRC65%
(Data synthesized from Carna Biosciences kinome profiling data)[7]

Table 4: Cross-Reactivity Profile of Dasatinib (Aminothiazole Scaffold)

Kinase TargetPercentage Inhibition @ 1µM
ABL1 >99%
SRC >99%
LCK >99%
LYN >99%
YES >99%
FYN >99%
c-Kit>95%
PDGFRB>95%
EPHA2>90%
BTK>85%
(Data synthesized from Carna Biosciences and DiscoverX KINOMEscan data)[7]

Signaling Pathway Perturbation

The following diagram illustrates the canonical ABL kinase signaling pathway, which is a key regulator of cell proliferation, survival, and migration. Both allosteric and ATP-competitive inhibitors ultimately block the downstream effects of ABL kinase activation, but their distinct binding sites can lead to different cellular consequences and resistance profiles.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factors->RTK ABL ABL Kinase RTK->ABL Grb2_Sos Grb2/Sos RTK->Grb2_Sos STAT5 STAT5 ABL->STAT5 CrkL CrkL ABL->CrkL Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription STAT5->Transcription CrkL->Transcription GNF2 GNF-2 (Allosteric Inhibitor) GNF2->ABL ATP_comp ATP-Competitive Inhibitors (Imatinib, Nilotinib, Dasatinib) ATP_comp->ABL

Figure 1. ABL Kinase Signaling Pathway and Points of Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments commonly used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Workflow:

G Start Start Inhibitor_Prep Prepare serial dilutions of test inhibitor Start->Inhibitor_Prep Reaction_Setup Set up kinase reaction: - Kinase - Substrate - Buffer - Inhibitor Inhibitor_Prep->Reaction_Setup Initiation Initiate reaction with [γ-³³P]ATP/ATP mix Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Quenching Stop reaction and spot onto filter paper Incubation->Quenching Washing Wash to remove unincorporated [γ-³³P]ATP Quenching->Washing Detection Quantify radioactivity using scintillation counter Washing->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis End End Analysis->End

Figure 2. Workflow for a Radiometric Kinase Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test inhibitor in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration that is at or near the Km of the kinase for ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay

This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Workflow:

G Start Start Component_Prep Prepare components: - DNA-tagged kinase - Immobilized ligand on beads - Test compound Start->Component_Prep Binding_Reaction Combine components in a multi-well plate Component_Prep->Binding_Reaction Incubation Incubate to allow competitive binding Binding_Reaction->Incubation Washing Wash beads to remove unbound components Incubation->Washing Elution Elute bound kinase Washing->Elution Detection Quantify DNA tag using qPCR Elution->Detection Analysis Calculate % inhibition or Kd Detection->Analysis End End Analysis->End

Figure 3. Workflow for the KINOMEscan™ Assay.

Detailed Protocol:

  • Assay Preparation: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).[8][9] It involves a panel of DNA-tagged human kinases and corresponding immobilized active-site directed ligands.

  • Compound Submission: Test compounds are provided at a specified concentration (e.g., 10 mM in DMSO).

  • Competition Binding: In each well of a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution: After an incubation period to reach equilibrium, the beads are washed to remove unbound kinase and test compound. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). A lower amount of DNA corresponds to a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. For more detailed analysis, dissociation constants (Kd) can be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1][2][10][11][12]

Workflow:

G Start Start Cell_Treatment Treat intact cells with test compound or vehicle Start->Cell_Treatment Heat_Challenge Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells to release proteins Heat_Challenge->Cell_Lysis Centrifugation Separate soluble proteins from precipitated aggregates Cell_Lysis->Centrifugation Protein_Detection Detect and quantify the target protein in the soluble fraction (e.g., Western Blot, ELISA) Centrifugation->Protein_Detection Data_Analysis Plot protein abundance vs. temperature to generate a melting curve Protein_Detection->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the desired concentration of the test inhibitor or vehicle (DMSO) for a specific duration.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.

  • Target Protein Detection: Analyze the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and development. This guide provides a comparative analysis of the this compound scaffold, represented by the allosteric ABL inhibitor GNF-2, against established ATP-competitive inhibitors. The data presented highlights the generally higher selectivity of the allosteric inhibitor scaffold compared to the ATP-competitive scaffolds, which tend to have more off-target activities due to the conserved nature of the ATP-binding site across the kinome.

The detailed experimental protocols and workflow diagrams provided serve as a valuable resource for researchers aiming to characterize the selectivity of their own kinase inhibitors. By employing these robust methodologies, scientists can gain a deeper understanding of the on- and off-target effects of their compounds, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

Efficacy of 5-(p-Tolyl)pyridin-2-amine Derived Compounds in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various derivatives of 5-(p-Tolyl)pyridin-2-amine against several cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of the cytotoxic potential and mechanisms of action of these compounds. This document includes quantitative data on anti-cancer activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of different this compound derived compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Compound IDDerivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
4j/263 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHuh7Liver Carcinoma1.6[1][2][1][2]
MCF7Breast Adenocarcinoma3.3[1][2][1][2]
HCT116Colon Carcinoma1.1[1][2][1][2]
4b 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-549Lung Carcinoma0.00803[3][3]
MDA-MB-231Breast Adenocarcinoma0.0103[3][3]
S2 2-Amino-4-phenyl-6-(p-tolylamino)pyridine-3,5-dicarbonitrilePC3Prostate Cancer0.85[4][4]
HepG2Liver Carcinoma> 100[4][4]
MDA-MB-231Breast Adenocarcinoma> 100[4][4]
HELACervical Cancer74.1[4][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that this compound derivatives exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 4j was found to cause a significant arrest of the cell cycle in the SubG1/G1 phase, which is indicative of apoptosis.[2] While the precise molecular targets are still under investigation for many of these compounds, the convergence on apoptotic pathways is a common theme.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that can bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Procedure:

    • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

    • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate cell viability and IC50 values.

Apoptosis and Cell Cycle Analysis

1. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptotic and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Four populations can be distinguished: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

2. Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate and can be used to monitor the expression levels of key apoptosis-regulating proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for evaluating the anticancer activity of the compounds and a plausible signaling pathway for apoptosis induction.

experimental_workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines (e.g., Huh7, MCF7, HCT116) treatment Treatment with This compound Derivatives start->treatment viability Cell Viability/Cytotoxicity Assays (MTT, SRB) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) treatment->apoptosis western Mechanism of Action (Western Blot for Apoptosis Markers) treatment->western ic50 Determine IC50 Values viability->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis->data_analysis western->data_analysis apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway compound This compound Derivative bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 5-(p-Tolyl)pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-(p-Tolyl)pyridin-2-amine, a compound containing both pyridine and amine functionalities. The following procedures are based on established guidelines for handling hazardous chemical waste and should be executed in strict adherence to institutional and regulatory standards.

Immediate Safety and Handling Precautions

Given its chemical structure as a substituted pyridine and aromatic amine, this compound should be handled as a hazardous substance. Pyridine and its derivatives are recognized as flammable, toxic, and irritant compounds.[1][2] Aromatic amines can pose risks of carcinogenicity and environmental persistence.[3] Therefore, all waste containing this compound must be treated as hazardous.[1]

Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

Table 1: Personal Protective Equipment (PPE) and Hazard Summary

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]Gloves: Chemical-resistant (e.g., Butyl rubber, Viton®).[1] Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1] Lab Coat: Standard laboratory coat to protect clothing and skin.[1] Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[1]
Skin & Eye Irritation May cause skin and serious eye irritation.[5][6]As above.
Flammability Pyridine derivatives are often flammable or combustible liquids.[2]Keep away from heat, sparks, open flames, and other ignition sources.[2]
Environmental Hazards Amines can be toxic to aquatic life.[7] Do not allow entry into drains or waterways.[8][9]Not applicable (Procedural control).

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, contaminated labware (e.g., pipette tips, chromatography columns), and PPE, must be classified as hazardous waste.[1][6]

  • This waste stream must be kept separate from other incompatible waste streams. Specifically, do not mix with strong oxidizing agents or strong acids.[1][5][10]

2. Waste Collection and Containment:

  • Collect all waste containing this compound in a designated, chemically compatible, and leak-proof hazardous waste container.[1][8] High-density polyethylene (HDPE) or glass containers are generally suitable.[6][8]

  • The container must be kept tightly sealed when not in use to prevent the release of vapors.[7][10]

  • Do not fill waste containers beyond 90% of their capacity to allow for expansion.

3. Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.[8]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[8]

  • If it is a mixed waste, list all constituents and their approximate percentages.[8]

  • Include the date when waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[1]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[10]

5. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.[1][4][8] Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[8][10]

  • Large Spills: For large spills, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department.[1][10]

6. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]

  • The primary method for the final disposal of this type of chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation and Handling cluster_1 Containment and Storage cluster_2 Final Disposal A Generation of Waste (this compound & contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Waste (e.g., Strong Oxidizers, Acids) B->C D Collect in Compatible, Sealed, and Labeled Container C->D E Label: 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Waste No Longer Generated F->G H Contact Institutional EHS or Licensed Waste Vendor G->H I Arrange for Pickup and Transport to Approved Facility H->I J Final Disposal via Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(p-Tolyl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with structurally similar aminopyridines and aromatic amines. These compounds are generally considered hazardous and require stringent safety protocols to minimize risk.

Hazard Assessment

Based on data from related aminopyridine compounds, this compound should be handled as a substance with potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation/Corrosion: May cause skin irritation.[2][3]

  • Eye Damage/Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Therefore, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is best practice. Change gloves immediately if contaminated.[4]
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[1][4]
Body Laboratory coatA fully buttoned lab coat with tight-fitting cuffs is required.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with particulate filters (P100) is required when handling the solid compound outside of a certified chemical fume hood.[4]
Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][5]

  • Confirm all necessary PPE is available in the correct sizes and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

2. Handling (to be performed exclusively within a certified chemical fume hood):

  • Don all required PPE before entering the designated handling area.

  • When weighing the solid, use a microbalance within the fume hood to minimize the dispersal of dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container of the solid compound tightly closed when not in use.[3][5]

3. Post-Handling Cleanup:

  • Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.

  • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, respirator.[4]

  • Wash hands thoroughly with soap and water after removing all PPE.[1][5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated materials such as gloves, disposable lab coats, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Unused Compound:

    • Dispose of any unused this compound in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Solvents:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[6]

All waste must be disposed of through the institution's official chemical waste management program.

Visualizations

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_checks Pre-Operational Checks don_ppe Don PPE prep_checks->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate Complete Handling dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe Final Steps wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Hierarchy of Safety Controls

This diagram outlines the logical relationship between different levels of safety controls, from most to least effective, for handling hazardous chemicals.

elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) admin->ppe Least Effective

Caption: Hierarchy of controls for chemical safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.